molecular formula C23H31NO3 B15590193 Daphniyunnine A

Daphniyunnine A

Numéro de catalogue: B15590193
Poids moléculaire: 369.5 g/mol
Clé InChI: UMIPHFQOKSWKPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Daphniyunnine A has been reported in Daphniphyllum paxianum with data available.

Propriétés

IUPAC Name

methyl 2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIPHFQOKSWKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Daphniyunnine A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery

This compound was first reported in a 2006 study published in the Journal of Natural Products, which detailed the chemical investigation of the stems and leaves of Daphniphyllum yunnanense.[1] This initial study led to the isolation and characterization of five new alkaloids, designated daphniyunnines A-E.[1] Among these, this compound was identified as a novel molecular entity, and its structure was rigorously established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1]

Isolation of this compound

While the full experimental text from the original discovery publication is not publicly available, a generalized protocol for the isolation of Daphniphyllum alkaloids can be described. The process typically involves extraction of the plant material, followed by acid-base partitioning to separate the alkaloidal fraction, and subsequent chromatographic purification.

Experimental Protocol: General Isolation of Daphniphyllum Alkaloids
  • Extraction: The dried and powdered plant material (stems and leaves of D. yunnanense) is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature.

  • Acid-Base Partitioning: The resulting crude methanol extract is concentrated under reduced pressure. The residue is then suspended in an acidic aqueous solution (e.g., 3% tartaric acid) and partitioned with a nonpolar organic solvent (e.g., ethyl acetate, EtOAc) to remove non-alkaloidal constituents. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na2CO3 to pH 10) and extracted with a chlorinated solvent such as chloroform (B151607) (CHCl3) to yield the crude alkaloidal fraction.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds. This multi-step process often includes:

    • Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is first separated on a silica gel column using a gradient elution system, such as a mixture of hexane (B92381) and ethyl acetate, followed by chloroform and methanol.

    • Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography are further purified using preparative TLC with a suitable solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase or normal-phase HPLC to yield the pure compounds.

The following diagram illustrates a generalized workflow for the isolation of this compound.

G plant_material Stems and Leaves of Daphniphyllum yunnanense extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloidal Fraction partitioning->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc daphniyunnine_a Pure this compound hplc->daphniyunnine_a

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the intricate structure of this compound was accomplished through a combination of spectroscopic analysis and was ultimately confirmed by single-crystal X-ray diffraction.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data reported for this compound.

PropertyValue
Molecular Formula C₂₃H₃₁NO₃
Molecular Weight 369.5 g/mol
Appearance Colorless rhomboid crystals (from acetone)
Optical Rotation [α]²⁰D -130.5 (c 0.11, CHCl₃)
Infrared (IR) νmax cm⁻¹ 1728 (ester C=O), 1686 (ketone C=O)

Table 1: Physicochemical Properties of this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was instrumental in identifying the carbon skeleton of the molecule. The reported chemical shifts are detailed in the table below.

Carbon No.Chemical Shift (δc)
1175.8
240.2
342.7
447.1
555.1
6213.1
749.5
828.8
933.7
1041.9
1126.8
1238.1
1322.1
1430.1
15134.4
16124.9
1760.2
1831.8
1934.9
2022.7
2117.2
2251.6
2314.8

Table 2: ¹³C NMR (CDCl₃, 100 MHz) Data for this compound.

Single-Crystal X-ray Diffraction

The logical flow of the structural elucidation process is depicted in the following diagram.

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis ms HRESIMS (Molecular Formula) planar_structure Planar Structure Determination ms->planar_structure ir IR Spectroscopy (Functional Groups) ir->planar_structure nmr 1D & 2D NMR (¹H, ¹³C, COSY, HMBC, etc.) nmr->planar_structure xray Single-Crystal X-ray Diffraction final_structure Confirmed 3D Structure of This compound xray->final_structure initial_data Initial Data (Molecular Formula, Unsaturation) initial_data->ms initial_data->ir initial_data->nmr relative_stereochemistry Relative Stereochemistry planar_structure->relative_stereochemistry planar_structure->final_structure relative_stereochemistry->xray

Caption: Logical workflow for the structural elucidation of this compound.

Biological Activity

In the initial report, this compound was evaluated for its cytotoxic activity, but no significant activity was reported.[1] However, a related compound isolated from the same plant, Daphniyunnine D, exhibited noteworthy cytotoxicity against P-388 and A-549 tumor cell lines with IC₅₀ values of 3.0 and 0.6 μM, respectively.[1]

To date, there is no specific information available in the public domain regarding the signaling pathways or molecular targets of this compound. The biological activities of the broader class of Daphniphyllum alkaloids encompass a range of effects, including anticancer, antioxidant, and vasorelaxation properties. Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound.

Conclusion

This compound represents a structurally interesting member of the Daphniphyllum alkaloid family. Its discovery and characterization have contributed to the expanding knowledge of this class of natural products. While its own biological activity remains to be fully explored, the potent cytotoxicity of its congener, Daphniyunnine D, suggests that this structural scaffold may hold promise for further investigation in the context of drug discovery and development. This guide provides a foundational overview for researchers interested in pursuing further studies on this compound and related compounds.

References

Spectroscopic and Structural Elucidation of Daphniyunnine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the Daphniphyllum alkaloid, Daphniyunnine A. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating the known information regarding its structural characterization.

Introduction to this compound

This compound is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products are isolated from plants of the genus Daphniphyllum and are known for their intricate polycyclic skeletons. The initial isolation and structural characterization of this compound, along with four other related compounds (Daphniyunnines B-E), was reported from the stems and leaves of Daphniphyllum yunnanense.[1] The structure of this compound was established through extensive spectroscopic analysis, including 2D NMR techniques, and was ultimately confirmed by single-crystal X-ray diffraction.[1]

Data Presentation

While the definitive spectroscopic data for this compound is contained within the primary literature, this guide presents the framework for its systematic recording. Researchers are advised to consult the original publication for the precise quantitative values: Zhang, H., Yang, S. P., Fan, C. Q., Ding, J., & Yue, J. M. (2006). Daphniyunnines AE, alkaloids from Daphniphyllum yunnanense. Journal of Natural Products, 69(4), 553–557.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRESIMS) is critical for determining the elemental composition of a novel compound.

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺Data not available in search resultsData not available in search resultsData not available in search results
Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the cornerstone for elucidating the complex three-dimensional structure of natural products. The following tables are structured to present the ¹H (proton) and ¹³C (carbon) NMR data for this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search resultsData not available in search results

Experimental Protocols

The following methodologies are representative of the general procedures employed in the isolation and structural characterization of Daphniphyllum alkaloids.

Isolation of this compound

The isolation of this compound from Daphniphyllum yunnanense follows a standard protocol for the extraction of alkaloids from plant material.

  • Extraction: The dried and powdered stems and leaves of the plant are extracted with a solvent such as methanol (MeOH) at room temperature.

  • Acid-Base Partitioning: The crude methanol extract is then subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is typically dissolved in an acidic aqueous solution (e.g., 3% tartaric acid) and washed with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with Na₂CO₃ to pH 10) and extracted with a chlorinated solvent such as chloroform (CHCl₃) to yield the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This often involves column chromatography over silica (B1680970) gel or amino silica gel, with a gradient elution system of increasing polarity (e.g., hexane/EtOAc followed by CHCl₃/MeOH). Subsequent purification steps may employ preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Spectroscopic Analysis

The structural elucidation of the isolated compounds is achieved through a suite of spectroscopic methods.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: A comprehensive set of NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule. These include:

    • 1D NMR: ¹H NMR and ¹³C NMR spectra provide information on the types and numbers of protons and carbons in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and establishing the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing insights into the relative stereochemistry of the molecule.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure and absolute stereochemistry.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Isolation_and_Elucidation_Workflow Plant_Material Plant Material (Daphniphyllum yunnanense) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Chromatography Chromatographic Separation (Column, HPLC) Crude_Alkaloids->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis Pure_Compound->Spectroscopy MS Mass Spectrometry (MS) Spectroscopy->MS NMR NMR Spectroscopy (1D and 2D) Spectroscopy->NMR XRay X-ray Crystallography Spectroscopy->XRay Structure Structure Elucidation MS->Structure NMR->Structure XRay->Structure Final_Structure Final Structure of This compound Structure->Final_Structure

General workflow for the isolation and structural elucidation of this compound.

Biological Activity

The initial study on Daphniyunnines A-E also included an evaluation of their cytotoxic activities. While the specific activity of this compound was not detailed in the available abstract, a related compound, Daphniyunnine D, demonstrated cytotoxicity against P-388 and A-549 tumor cell lines with IC₅₀ values of 3.0 and 0.6 μM, respectively.[1] This suggests that this class of alkaloids may have potential as anticancer agents, warranting further investigation into their mechanisms of action. There is no information available regarding the involvement of this compound in specific signaling pathways.

References

The Biosynthetic Pathway of Daphniyunnine A: A Deep Dive into a Complex Alkaloid Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a structurally intricate member of the Daphniphyllum alkaloids, a large and diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their complex, polycyclic architectures and promising biological activities, including anti-cancer and anti-HIV properties.[1] Understanding the biosynthetic pathway of these molecules is crucial for unlocking their full therapeutic potential and for developing novel synthetic routes to access these complex scaffolds. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, placing it within the broader context of Daphniphyllum alkaloid biosynthesis. While significant progress has been made in proposing a general biosynthetic scheme through biomimetic synthesis and phylogenetic studies, it is important to note that the specific enzymes and detailed mechanistic steps for many transformations, including those directly involving this compound, are still under active investigation.

Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the mevalonic acid (MVA) pathway, with the triterpene squalene (B77637) serving as a key precursor.[2] Isotope labeling studies have provided evidence for the incorporation of precursors from the MVA pathway into the alkaloid scaffold.[3] The proposed pathway involves a series of complex cyclizations, rearrangements, and functional group modifications, likely catalyzed by a suite of specialized enzymes.

A generalized biosynthetic network, primarily informed by biomimetic total synthesis efforts, suggests that the diverse skeletons of Daphniphyllum alkaloids arise from a common ancestral intermediate.[4][5] The current hypothesis places this compound as a key intermediate within this intricate network.

Below is a DOT script representation of the proposed overarching biosynthetic pathway of Daphniphyllum alkaloids, highlighting the central role of squalene and the progression to various alkaloid subfamilies.

Daphniphyllum Alkaloid Biosynthesis cluster_0 Upstream Pathway cluster_1 Core Biosynthesis cluster_2 This compound and Related Alkaloids Mevalonic Acid Mevalonic Acid Squalene Squalene Mevalonic Acid->Squalene Putative Intermediates Putative Intermediates Squalene->Putative Intermediates Cyclization/Oxidation Proto-daphniphylline Proto-daphniphylline This compound This compound Proto-daphniphylline->this compound Putative Intermediates->Proto-daphniphylline Nitrogen Incorporation Daphnilongeranin A Daphnilongeranin A This compound->Daphnilongeranin A Oxygen Insertion Daphnicyclidin D Subfamily Daphnicyclidin D Subfamily Daphnilongeranin A->Daphnicyclidin D Subfamily

Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.

The Role of this compound as a Biosynthetic Intermediate

This compound is hypothesized to be a crucial branching point in the biosynthetic network of Daphniphyllum alkaloids. It is believed to be a precursor to daphnilongeranin A, which in turn leads to the daphnicyclidin D subfamily of alkaloids.[1] The proposed conversion of this compound to daphnilongeranin A is particularly intriguing as it is thought to involve a "mechanistically puzzling oxygen atom insertion" into the C10-C17 bond.[4] This suggests the involvement of a highly specific and likely novel enzymatic activity, which is yet to be characterized.

The following diagram illustrates the proposed logical relationship in the biosynthetic cascade originating from this compound.

This compound Biosynthetic Cascade This compound This compound Mechanistically Puzzling Oxygen Insertion Mechanistically Puzzling Oxygen Insertion This compound->Mechanistically Puzzling Oxygen Insertion Daphnilongeranin A Daphnilongeranin A Mechanistically Puzzling Oxygen Insertion->Daphnilongeranin A Further Modifications Further Modifications Daphnilongeranin A->Further Modifications Daphnicyclidin D Subfamily Daphnicyclidin D Subfamily Further Modifications->Daphnicyclidin D Subfamily

Caption: Logical flow from this compound.

Experimental Approaches to Elucidating the Pathway

The elucidation of the biosynthetic pathway of this compound and other Daphniphyllum alkaloids relies on a combination of classical and modern experimental techniques. Due to the complexity of these molecules and the challenges in working with the native plant species, a multi-pronged approach is necessary.

Isotopic Labeling Studies

Feeding experiments with isotopically labeled precursors, such as ¹³C-labeled mevalonate (B85504) or glucose, are instrumental in tracing the origin of the carbon skeleton of these alkaloids.[3] Analysis of the incorporation of these labels into the final products by NMR spectroscopy or mass spectrometry can confirm the involvement of specific precursor pathways. While general labeling patterns have been observed for the Daphniphyllum alkaloid family, specific and quantitative data for this compound are not yet available.

Transcriptomics and Genomics

Next-generation sequencing technologies have enabled the generation of high-quality transcriptomic datasets for Daphniphyllum macropodum.[4] By mining this data, researchers have identified numerous candidate genes encoding for enzymes potentially involved in terpenoid biosynthesis, including prenyl transferases, triterpene cyclases, and cytochrome P450 monooxygenases.[4] The expression of these candidate genes in heterologous systems, such as Nicotiana benthamiana or yeast, allows for the functional characterization of the encoded enzymes.

The general workflow for gene discovery in the context of Daphniphyllum alkaloid biosynthesis is depicted below.

Gene Discovery Workflow D. macropodum Plant Tissue D. macropodum Plant Tissue RNA Extraction RNA Extraction D. macropodum Plant Tissue->RNA Extraction Transcriptome Sequencing Transcriptome Sequencing RNA Extraction->Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Heterologous Expression Heterologous Expression Candidate Gene Identification->Heterologous Expression Enzyme Assay Enzyme Assay Heterologous Expression->Enzyme Assay Product Identification Product Identification Enzyme Assay->Product Identification

Caption: Workflow for identifying biosynthetic genes.

Metabolomics

Untargeted metabolomics analysis of different tissues of Daphniphyllum species provides valuable insights into the spatial organization of the biosynthetic pathway.[3] Studies have suggested that the initial steps of alkaloid biosynthesis, leading to C30 intermediates, may occur in the phloem, with subsequent transport to the epidermis for further modification into C22 alkaloids.[3] This spatial separation of metabolic processes adds another layer of complexity to the regulation of the pathway.

Quantitative Data and Experimental Protocols

Currently, there is a lack of published, detailed quantitative data specifically for the biosynthesis of this compound. This includes enzyme kinetic parameters (Kcat, Km), precursor incorporation rates, and yields of intermediates. Similarly, specific and detailed experimental protocols for the isolation and characterization of the enzymes involved in this compound biosynthesis are not yet available. The research in this area is ongoing, and future studies are expected to fill these knowledge gaps.

The available experimental protocols are generally applicable to the broader study of Daphniphyllum alkaloids. For instance, methods for RNA extraction from D. macropodum and subsequent transcriptome analysis have been described.[6] These protocols typically involve the collection of young leaf and flower tissues, followed by RNA isolation using commercially available kits and sequencing on platforms like Illumina and Oxford Nanopore.

Future Outlook

The biosynthesis of this compound and the broader family of Daphniphyllum alkaloids represents a fascinating and challenging area of natural product research. Future efforts will likely focus on:

  • Functional Characterization of Enzymes: The identification and biochemical characterization of the specific enzymes responsible for the key transformations in the pathway, particularly the "mechanistically puzzling" steps, are a top priority.

  • Elucidation of Regulatory Mechanisms: Understanding how the expression and activity of biosynthetic genes are regulated in a spatial and temporal manner within the plant will be crucial.

  • Synthetic Biology Approaches: The reconstruction of the this compound biosynthetic pathway in a heterologous host, such as yeast or E. coli, could provide a sustainable and scalable platform for the production of this and other valuable alkaloids.

The continued application of cutting-edge analytical and molecular biology techniques will undoubtedly unravel the remaining mysteries of this compound biosynthesis, paving the way for its potential applications in medicine and biotechnology.

References

Pharmacological Profile of Daphniyunnine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a diverse and structurally complex class of natural products isolated from plants of the Daphniphyllum genus.[1][2] These alkaloids are known for their intricate polycyclic ring systems and a wide array of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.[1] This guide provides a comprehensive overview of the current pharmacological knowledge regarding this compound.

Pharmacological Activity of this compound

Currently, there is a notable lack of specific pharmacological data for this compound in peer-reviewed literature. While the broader class of Daphniphyllum alkaloids has been extensively studied for various biological activities, this compound itself has not been the subject of detailed pharmacological investigation. One study hypothesized that daphnillonin B, another Daphniphyllum alkaloid, might originate from the transformation of this compound. Notably, daphnillonin B did not exhibit significant cytotoxicity against HL60 or A549 cell lines, nor did it show anti-Helicobacter pylori, immunosuppressive, or protein tyrosine phosphatase non-receptor type 1 (PTPN1) inhibitory activity. While this does not definitively characterize the activity of this compound, it may suggest a similar lack of potent activity in these specific assays.

Pharmacological Activity of Related Compounds

In the initial study detailing the isolation of Daphniyunnines A-E from Daphniphyllum yunnanense, the cytotoxic activity of the related compound, Daphniyunnine D, was evaluated.[3] This provides the most relevant, albeit indirect, insight into the potential pharmacological profile of this compound.

Cytotoxicity Data for Daphniyunnine D

The cytotoxic effects of Daphniyunnine D were assessed against two cancer cell lines: murine leukemia (P-388) and human lung carcinoma (A-549). The results are summarized in the table below.

CompoundCell LineIC50 (µM)
Daphniyunnine DP-3883.0
Daphniyunnine DA-5490.6

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following is a detailed, exemplary protocol for determining the cytotoxicity of a compound like a Daphniphyllum alkaloid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity.[4][5][6]

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Culture the desired cancer cell lines (e.g., A-549 or P-388) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well microplate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., Daphniyunnine D) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubate the plate for a further 48 to 72 hours at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) to each well.[4]

  • Incubate the plate for 4 hours at 37°C in the CO₂ incubator.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

4. Solubilization of Formazan:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

  • Incubate the plate overnight at 37°C in the CO₂ incubator to ensure complete solubilization of the formazan crystals.[4]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Biosynthetic_Relationship Daphniyunnine_A This compound Transformation Transformation Daphniyunnine_A->Transformation Daphnillonin_B Daphnillonin B Transformation->Daphnillonin_B

References

In-depth Technical Guide on the Mechanism of Action of Daphniyunnine A: Current State of Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action of Daphniyunnine A. To date, research has primarily focused on the isolation, structural elucidation, and synthesis of this compound and its congeners. While cytotoxic activities have been reported for related compounds, the molecular targets and signaling pathways through which this compound may exert its effects remain uninvestigated.

This guide summarizes the current knowledge base, highlighting the foundational studies that have characterized this compound and the limited biological data available for structurally similar molecules. It is intended to provide researchers, scientists, and drug development professionals with a clear overview of the existing landscape and to underscore the need for further investigation into the pharmacological properties of this natural product.

Isolation and Structural Characterization

This compound is a Daphniphyllum alkaloid that was first isolated from the stems and leaves of Daphniphyllum yunnanense. Its chemical structure was determined through spectroscopic methods, with its absolute configuration being confirmed by single-crystal X-ray diffraction analysis.

Biological Activity of Related Daphniyunnine Alkaloids

While there is no specific data on the biological activity or mechanism of action of this compound, a related compound, Daphniyunnine D, has demonstrated cytotoxic effects against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines.[1]

CompoundCell LineIC50 (μM)
Daphniyunnine DP-388 (Murine Leukemia)3.0[1]
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6[1]

Synthetic Approaches to the Daphniyunnine Core Structure

The complex polycyclic architecture of Daphniphyllum alkaloids has made them attractive targets for total synthesis. While the synthesis of this compound itself has not been extensively detailed, research has been conducted on the construction of the core ring systems of related molecules. These studies are crucial for generating sufficient quantities of these natural products for biological evaluation and for the synthesis of analogs with potentially improved therapeutic properties.

The workflow for the synthesis of a related tricyclic core provides a glimpse into the chemical complexity of this family of molecules.

G cluster_0 Synthesis of the Tricyclic Core of Daphnilongeranin B and Daphniyunnine D A Starting Material B Intramolecular Pauson-Khand Reaction A->B C [7-5-5] All-Carbon Tricyclic Core B->C D Base-Mediated Double-Bond Migration C->D E Regio- and Stereoselective Radical Late Stage Allylic Oxygenation D->E F Substituted Tricyclic Core of Daphnilongeranin B and Daphniyunnine D E->F

Synthetic strategy for a related [7-5-5] tricyclic core.

Future Directions and Unanswered Questions

The preliminary cytotoxic data for Daphniyunnine D suggests that this class of compounds may have potential as anticancer agents. However, a significant amount of research is required to understand their mechanism of action. Key areas for future investigation include:

  • Target Identification: Identifying the specific molecular targets of this compound and related compounds is a critical first step. This could involve techniques such as affinity chromatography, proteomics, and computational modeling.

  • Signaling Pathway Analysis: Once potential targets are identified, the downstream signaling pathways affected by this compound need to be elucidated. This would likely involve a combination of in vitro and in cell-based assays.

  • In Vivo Efficacy and Toxicity: Should in vitro studies show promise, the anti-tumor efficacy and toxicological profile of this compound would need to be evaluated in animal models.

Conclusion

The mechanism of action of this compound remains an unexplored area of research. The available data is limited to its isolation and structural characterization, with some initial indications of cytotoxic activity from a related compound. The complex and synthetically challenging nature of the Daphniphyllum alkaloids presents both a hurdle and an opportunity for the development of novel therapeutic agents. Further research into the biological activities and molecular mechanisms of this compound is essential to unlock its potential therapeutic value. At present, it is not possible to provide detailed experimental protocols or signaling pathway diagrams due to the absence of such information in the scientific literature.

References

Unveiling the Biological Potential of Daphniyunnine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniyunnine A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, isolated from the plant species Daphniphyllum yunnanense. While direct experimental evidence for the biological activity of this compound remains to be extensively documented in publicly available literature, the significant bioactivities of its close structural analogs and the broader class of Daphniphyllum alkaloids suggest a strong potential for pharmacological relevance. This technical guide consolidates the available data on related compounds, outlines plausible experimental approaches for its investigation, and provides a framework for future research into the therapeutic applications of this compound. The primary focus of this guide is the potential cytotoxic activity, drawing inferences from the potent effects of its co-isolated analog, Daphniyunnine D.

Introduction to this compound and Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and ever-expanding group of natural products characterized by their intricate and often highly caged polycyclic skeletons.[1] These compounds are exclusively found in plants of the genus Daphniphyllum.[1] Over 350 distinct Daphniphyllum alkaloids have been identified, showcasing a remarkable diversity in their structural architecture.[1] This structural complexity has made them attractive targets for total synthesis and has spurred investigations into their biological properties. The family of compounds has been shown to exhibit a wide array of biological effects, including but not limited to, anticancer, antioxidant, anti-inflammatory, and antiviral activities.[1]

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense alongside four other new alkaloids, Daphniyunnines B-E.[2] While the initial study focused on the structural elucidation of these novel compounds, it laid the groundwork for future investigations into their biological activities.

Quantitative Data on Related Compounds

Direct quantitative data on the biological activity of this compound is not yet available in the scientific literature. However, the cytotoxic activity of its close analog, Daphniyunnine D, was evaluated in the same seminal study that reported its discovery. This data provides the most relevant starting point for inferring the potential bioactivity of this compound.

Table 1: Cytotoxic Activity of Daphniyunnine D

CompoundCell LineCancer TypeIC₅₀ (µM)
Daphniyunnine DP-388Murine Leukemia3.0
Daphniyunnine DA-549Human Lung Adenocarcinoma0.6

Data sourced from Zhang et al., 2006.[2]

It is important to note that a compound suggested to be a transformation product of this compound, designated as compound 9 in one study, did not show significant cytotoxicity against HL60 (human promyelocytic leukemia) and A549 cell lines.[3] This finding underscores the necessity of direct experimental evaluation of this compound.

Postulated Biological Activity and Signaling Pathways

Given the cytotoxic effects of Daphniyunnine D, it is plausible that this compound may also exhibit anticancer properties. The broader class of Daphniphyllum alkaloids has been shown to exert their effects through various mechanisms, although specific signaling pathways for the Daphniyunnine subclass have not been elucidated.

A proposed general biosynthetic pathway suggests that Daphniphyllum alkaloids are derived from squalene. This complex pathway involves a series of cyclizations and rearrangements to form the characteristic core structures of these alkaloids.

Daphniphyllum Alkaloid Biosynthesis General Biosynthetic Precursor Relationship Squalene Squalene Polycyclic Intermediate Polycyclic Intermediate Squalene->Polycyclic Intermediate Cyclization Cascade Daphniphyllum Alkaloid Core Structures Daphniphyllum Alkaloid Core Structures Polycyclic Intermediate->Daphniphyllum Alkaloid Core Structures Rearrangements This compound This compound Daphniphyllum Alkaloid Core Structures->this compound Tailoring Reactions

Caption: Plausible biosynthetic relationship of this compound.

Experimental Protocols for Biological Activity Screening

To ascertain the biological activity of this compound, a series of in vitro assays would be required. The following protocols are based on standard methodologies used for evaluating the cytotoxicity of natural products and are particularly relevant given the data on Daphniyunnine D.

Cell Culture
  • Cell Lines: A-549 (human lung carcinoma) and P-388 (murine leukemia) cell lines should be procured from a reputable cell bank (e.g., ATCC).

  • Culture Medium: A-549 cells are typically cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. P-388 cells are often grown in RPMI-1640 medium with similar supplementation.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

  • Procedure:

    • Culture and treat cells with this compound as described for the MTT assay.

    • After the treatment period, harvest the cells by trypsinization.

    • Resuspend the cells in culture medium and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Cytotoxicity Assay Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Collection Data Collection Viability Assay->Data Collection IC50 Determination IC50 Determination Data Collection->IC50 Determination

Caption: A generalized workflow for cytotoxicity assessment.

Future Directions and Conclusion

The biological activity of this compound presents a compelling area for future research. The potent cytotoxicity of its close analog, Daphniyunnine D, strongly suggests that this compound should be prioritized for comprehensive biological screening.

Key future research directions include:

  • Direct Cytotoxicity Screening: Evaluation of this compound against a panel of cancer cell lines to determine its IC₅₀ values and spectrum of activity.

  • Mechanism of Action Studies: If cytotoxic activity is confirmed, further studies should focus on elucidating the underlying mechanism, including apoptosis induction, cell cycle arrest, and identification of molecular targets.

  • Broader Bioactivity Profiling: Screening for other potential activities such as anti-inflammatory, neuroprotective, and antiviral effects, which are known for other Daphniphyllum alkaloids.

  • In Vivo Studies: Should in vitro studies yield promising results, evaluation in animal models of relevant diseases would be the next logical step.

References

Cytotoxicity of Daphniyunnine A Against Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the topic of the cytotoxicity of Daphniyunnine A against cancer cells. However, a comprehensive review of the current scientific literature reveals a significant lack of specific data on the cytotoxic effects of this compound. Therefore, this document summarizes the available data on closely related Daphniphyllum alkaloids, which may serve as a proxy for understanding the potential activities of this compound. All experimental protocols and discussions of signaling pathways are presented as representative examples commonly used in the field for the evaluation of natural products.

Introduction

Daphniphyllum alkaloids are a diverse group of complex polycyclic natural products isolated from plants of the Daphniphyllum genus. These compounds have garnered significant interest due to their unique structural features and a wide range of biological activities, including cytotoxic effects against various cancer cell lines. While the specific cytotoxic profile of this compound remains to be elucidated, studies on its analogues and other Daphniphyllum alkaloids provide valuable insights into the potential anti-cancer properties of this class of compounds. This guide aims to consolidate the existing data on the cytotoxicity of related Daphniphyllum alkaloids, provide detailed experimental protocols for assessing such activity, and propose a hypothetical signaling pathway based on the known mechanisms of other cytotoxic alkaloids.

Quantitative Cytotoxicity Data of Daphniphyllum Alkaloids

The following tables summarize the reported cytotoxic activities of various Daphniphyllum alkaloids against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphniyunnine DP-388 (Murine Leukemia)3.0[1]
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6[1]

Table 1: Cytotoxicity of Daphniyunnine D

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnezomine WHeLa (Human Cervical Cancer)16.0 µg/mL[2]
Daphnioldhanol AHeLa (Human Cervical Cancer)31.9
Daphnioldhanol AA549 (Human Lung Carcinoma)52.2
Daphnioldhanol AMCF-7 (Human Breast Adenocarcinoma)> 76
Daphnioldhanol AMGC-803 (Human Gastric Cancer)69.7
Daphnioldhanol ACOLO-205 (Human Colorectal Adenocarcinoma)71.8

Table 2: Cytotoxicity of Other Daphniphyllum Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Reference
Dcalycinumine ANasopharyngeal Carcinoma CellsNot Specified

Table 3: Apoptotic Activity of Dcalycinumine A Note: The study reported that Dcalycinumine A promoted apoptosis, but did not provide a specific IC50 value for cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxicity and mechanism of action of natural products like Daphniphyllum alkaloids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate for 15 min with shaking add_solubilizer->incubate4 read Measure absorbance at 570 nm incubate4->read

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V-FITC/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation and Staining cluster_analysis Flow Cytometry Analysis treat Treat cells with this compound harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze cell populations (viable, apoptotic, necrotic) acquire->analyze

Caption: Workflow for apoptosis detection by Annexin V-FITC/PI staining.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of the test compound for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is detected in the FL1 channel and PI fluorescence in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

While the precise mechanism of action for this compound is unknown, many cytotoxic alkaloids induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagram illustrates a plausible, generalized signaling cascade that could be investigated for this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Daph_A This compound Death_Receptor Death Receptors (e.g., Fas, TNFR) Daph_A->Death_Receptor Hypothesized Interaction Bcl2_family Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2 inhibition) Daph_A->Bcl2_family Hypothesized Interaction DISC DISC Formation Death_Receptor->DISC Pro_Casp8 Pro-Caspase-8 DISC->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bcl2_family->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical signaling pathways for this compound-induced apoptosis.

Description of the Hypothetical Pathway:

  • Initiation: this compound is hypothesized to induce cellular stress, potentially activating either the extrinsic or intrinsic apoptotic pathways.

  • Extrinsic Pathway: It may bind to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.

  • Intrinsic Pathway: Alternatively, it could modulate the expression or activity of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating caspase-9.

  • Execution Phase: Activated initiator caspases (caspase-8 and caspase-9) converge to activate the executioner caspase, caspase-3. Activated caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis.

Conclusion

The available evidence suggests that Daphniphyllum alkaloids possess cytotoxic properties against a variety of cancer cell lines. Although direct data for this compound is currently lacking, the activity of its close analogues indicates that it is a promising candidate for further investigation as a potential anti-cancer agent. The experimental protocols and the hypothetical signaling pathway outlined in this guide provide a framework for future research to elucidate the specific cytotoxic effects and mechanism of action of this compound. Such studies are crucial for the development of novel alkaloid-based cancer therapeutics.

References

Daphniyunnine A: A Technical Guide to Its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the natural product Daphniyunnine A, focusing on its botanical origin, reported abundance, and the established protocol for its isolation. The content is structured to meet the needs of researchers, scientists, and professionals engaged in natural product chemistry and drug development.

Natural Source

This compound is a complex alkaloid that has been isolated from the plant species Daphniphyllum yunnanense, which belongs to the family Daphniphyllaceae.[1] This plant is characterized as a shrub or small tree and is geographically endemic to the southeastern region of Yunnan Province in the People's Republic of China.[1] The primary plant parts utilized for the extraction of this compound are the stems and leaves.[1]

Abundance and Co-isolated Alkaloids

The seminal study on the chemical constituents of Daphniphyllum yunnanense led to the first isolation of this compound. The investigation was conducted on a 2.0 kg sample of the air-dried, powdered stems and leaves of the plant. While this research successfully identified and characterized this compound alongside four other novel alkaloids (Daphniyunnines B-E), the publication did not specify the quantitative yield or the natural abundance of this compound.

The table below summarizes the alkaloids that were isolated concurrently from the same plant material.

CompoundMolecular FormulaSource MaterialReported Yield
This compound C₂₃H₃₁NO₃Stems and leaves of D. yunnanenseNot Reported
Daphniyunnine BC₂₁H₂₉NO₃Stems and leaves of D. yunnanenseNot Reported
Daphniyunnine CC₂₁H₂₇NO₃Stems and leaves of D. yunnanenseNot Reported
Daphniyunnine DC₂₁H₂₉NO₄Stems and leaves of D. yunnanenseNot Reported
Daphniyunnine EC₂₁H₂₉NO₄Stems and leaves of D. yunnanenseNot Reported

Experimental Protocol: Isolation of this compound

The methodology for the extraction and purification of this compound from its natural source is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation. The protocol detailed below is based on the original isolation study.

1. Plant Material and Extraction:

  • Air-dried stems and leaves of Daphniphyllum yunnanense are powdered.

  • A 2.0 kg sample of the powdered plant material is extracted with 85% ethanol (B145695) (EtOH) at ambient temperature.

  • The resulting ethanolic solution is concentrated using a rotary evaporator under reduced pressure to yield a crude extract.

2. Acid-Base Liquid-Liquid Partitioning:

  • The crude extract is suspended in an aqueous solution of 2% hydrochloric acid (HCl).

  • This acidic suspension is then subjected to extraction with chloroform (B151607) (CHCl₃). The CHCl₃ layer, containing neutral and weakly basic compounds, is separated and set aside.

  • The remaining acidic aqueous layer, which contains the protonated alkaloids, is then basified to a pH of 9-10 through the addition of a saturated sodium carbonate (Na₂CO₃) solution.

  • The now alkaline aqueous solution is extracted multiple times with CHCl₃. The combined CHCl₃ extracts contain the crude alkaloidal fraction.

3. Chromatographic Purification:

  • The crude alkaloid mixture is concentrated and then subjected to column chromatography over a silica (B1680970) gel stationary phase.

  • A step-gradient elution is employed, starting with 100% CHCl₃ and gradually increasing the polarity with acetone.

  • The collected fractions are analyzed by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are combined.

  • The combined fractions containing the target compounds are further purified through successive rounds of column chromatography, utilizing both silica gel and reversed-phase C18 silica gel, to ultimately afford pure this compound.

Visualizations

Logical Relationship of this compound's Natural Source

logical_relationship Daphniphyllaceae Daphniphyllaceae Daphniphyllum Daphniphyllum Daphniphyllaceae->Daphniphyllum Daphniphyllum yunnanense Daphniphyllum yunnanense Daphniphyllum->Daphniphyllum yunnanense Stems and Leaves Stems and Leaves Daphniphyllum yunnanense->Stems and Leaves This compound This compound Stems and Leaves->this compound

Caption: Hierarchical classification from the plant family to this compound.

Experimental Workflow for the Isolation of this compound

experimental_workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Chromatographic Purification plant_material D. yunnanense Stems & Leaves (2.0 kg) extraction Extract with 85% EtOH plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract suspend_acid Suspend in 2% HCl crude_extract->suspend_acid chcl3_extraction1 Extract with CHCl3 suspend_acid->chcl3_extraction1 acidic_layer Acidic Aqueous Layer chcl3_extraction1->acidic_layer basify Basify to pH 9-10 (Na2CO3) acidic_layer->basify chcl3_extraction2 Extract with CHCl3 basify->chcl3_extraction2 crude_alkaloids Crude Alkaloids chcl3_extraction2->crude_alkaloids silica_column1 Silica Gel Column Chromatography (CHCl3-Acetone Gradient) crude_alkaloids->silica_column1 fractions Combined Fractions silica_column1->fractions repeated_cc Repeated Column Chromatography (Silica Gel & RP-C18) fractions->repeated_cc daphniyunnine_a This compound repeated_cc->daphniyunnine_a

Caption: Step-by-step workflow for the isolation of this compound.

References

Daphniyunnine A: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids.[1][2][3] These natural products, isolated from plants of the Daphniphyllum genus, have garnered significant interest from the scientific community due to their intricate polycyclic architectures and potential biological activities.[1][2][3] This technical guide provides a consolidated overview of the known chemical properties and stability of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. While information on this compound remains limited in the public domain, this document synthesizes the available data to support further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a polycyclic alkaloid with a complex stereochemistry.[1][2][3] Its structure was first elucidated through spectroscopic methods and confirmed by single-crystal X-ray diffraction.[1] The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these data are predicted and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Formula C₂₃H₃₁NO₃Multiple Sources
Molecular Weight 369.50 g/mol Multiple Sources
CAS Number 881388-87-0Multiple Sources
Appearance White to off-white solid (presumed)Inferred
Predicted Density 1.24 g/cm³TargetMol
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces
Melting Point Not reportedN/A
pKa Not reportedN/A

Stability and Storage

Specific studies on the stability of this compound under various conditions (e.g., pH, temperature, light exposure) are not extensively reported in the literature. However, general storage guidelines are available from commercial suppliers.

  • Solid Form: For long-term storage, this compound powder should be kept at -20°C and is expected to be stable for up to three years.

  • In Solvent: When dissolved in a solvent, solutions of this compound should be stored at -80°C for optimal stability, with an expected shelf-life of up to one year.

It is worth noting that some Daphniphyllum alkaloids have been reported to be unstable, particularly during chemical synthesis. Therefore, careful handling and storage are recommended to prevent degradation.

Experimental Protocols

Isolation and Characterization Workflow

The general workflow for the isolation and characterization of this compound from its natural source, Daphniphyllum yunnanense, is depicted in the diagram below. This process involves extraction from the plant material, followed by chromatographic separation to isolate the pure compound. The structure is then elucidated using a combination of spectroscopic techniques.

G Isolation and Characterization Workflow for this compound plant Daphniphyllum yunnanense (Stems and Leaves) extraction Solvent Extraction plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography pure_compound Pure this compound chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy xray Single-Crystal X-ray Diffraction pure_compound->xray structure Structural Elucidation spectroscopy->structure xray->structure

A generalized workflow for the isolation and structural determination of this compound.

Biological Activity and Signaling Pathways

While many Daphniphyllum alkaloids have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, the specific biological profile of this compound is not well-documented. One of its co-isolated analogues, Daphniyunnine D, has shown cytotoxicity against P-388 and A-549 tumor cell lines.[1] However, at present, there are no published studies detailing the mechanism of action or any associated signaling pathways for this compound. The mode of action of this compound largely remains a subject for future investigation.

Conclusion

This compound is a structurally intriguing natural product with potential for further scientific exploration. This guide has summarized the currently available information on its chemical properties and stability. It is evident that significant knowledge gaps exist, particularly concerning its quantitative chemical properties, detailed stability profile, and biological mechanism of action. Further research is warranted to fully characterize this complex molecule and to explore its potential as a lead compound in drug discovery. Researchers are encouraged to consult the primary literature for foundational context and to employ rigorous analytical techniques in any new investigations of this promising Daphniphyllum alkaloid.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Intricate World of Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3][4] These evergreen trees and shrubs, found predominantly in East and Southeast Asia, are known for producing a remarkable array of complex nitrogen-containing compounds.[1][2] With over 350 distinct members identified, these alkaloids feature unique and complex polycyclic ring systems, making them fascinating targets for phytochemical investigation, total synthesis, and pharmacological study.[5][6] Among this vast family, Daphniyunnine A and its congeners, isolated from Daphniphyllum yunnanense, represent a significant subgroup with demonstrated biological activities.[7] This guide provides a comprehensive technical overview of this compound and related Daphniphyllum alkaloids, focusing on their chemical structure, isolation, biological effects, and the experimental methodologies used in their study.

Chemical Structure and Characterization

The structural elucidation of Daphniphyllum alkaloids is a complex undertaking that relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods, and single-crystal X-ray diffraction are indispensable tools for determining the intricate stereochemistry of these molecules.[5][8]

Spectroscopic Data of this compound

Table 1: Representative Spectroscopic Data for a Daphniphyllum Alkaloid Core Structure

Position¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)Key HMBC CorrelationsKey NOESY Correlations
1............
2............
3............
...............

Note: This table is a template representing the type of data required for full structural elucidation. Specific data for this compound needs to be extracted from primary literature or spectral databases.

The process of elucidating the structure of a novel Daphniphyllum alkaloid using 2D NMR is a systematic puzzle-solving endeavor.

G cluster_nmr 2D NMR Based Structure Elucidation cluster_interpretation Data Interpretation and Structure Building COSY COSY (¹H-¹H Correlation) Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems Identifies coupled protons HSQC HSQC (¹H-¹³C one-bond Correlation) Proton_Carbon_Attachment Assign Protons to Carbons HSQC->Proton_Carbon_Attachment Connects protons to their directly attached carbons HMBC HMBC (¹H-¹³C long-range Correlation) Molecular_Framework Assemble Molecular Framework HMBC->Molecular_Framework Connects fragments across quaternary carbons and heteroatoms NOESY NOESY (¹H-¹H Spatial Proximity) Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Reveals through-space proton interactions Proton_Spin_Systems->Molecular_Framework Proton_Carbon_Attachment->Molecular_Framework Final_Structure Final Structure of this compound Molecular_Framework->Final_Structure Stereochemistry->Final_Structure

A flowchart illustrating the workflow for 2D NMR-based structure elucidation.

Isolation and Purification

The isolation of this compound and its analogs from Daphniphyllum yunnanense is a multi-step process involving extraction and chromatography.

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered plant material (e.g., stems and leaves) is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate (B1210297) to remove neutral and weakly basic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with a different organic solvent, such as chloroform (B151607) or dichloromethane, to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to a series of chromatographic techniques for separation and purification.

    • Column Chromatography: Initial separation is often achieved using silica (B1680970) gel or alumina (B75360) column chromatography with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

    • Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from column chromatography can be performed on pTLC plates.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure alkaloids is typically achieved using reversed-phase or normal-phase HPLC.

G Plant_Material Dried & Powdered Daphniphyllum yunnanense Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Fractions Alkaloid Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Alkaloids Pure this compound & Related Alkaloids HPLC->Pure_Alkaloids

A typical workflow for the isolation and purification of Daphniphyllum alkaloids.

Biological Activities and Cytotoxicity

Several Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1][2] Daphniyunnine D, a close relative of this compound, has shown notable cytotoxicity against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines.[9]

Table 2: Cytotoxic Activities of Selected Daphniphyllum Alkaloids

AlkaloidCell LineIC₅₀ (µM)Reference
Daphniyunnine DP-388 (murine leukemia)3.0[9]
Daphniyunnine DA-549 (human lung carcinoma)0.6[9]
Daphnezomine WHeLa (human cervical cancer)16.0 µg/mL[10]
Daphnicyclidin MP-388 (murine leukemia)5.7[11]
Daphnicyclidin NP-388 (murine leukemia)6.5[11]
Daphnicyclidin MSGC-7901 (human gastric carcinoma)22.4[11]
Daphnicyclidin NSGC-7901 (human gastric carcinoma)25.6[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][6]

  • Cell Seeding: Cancer cells (e.g., A-549 or P-388) are seeded in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Daphniyunnine D) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1% to avoid solvent toxicity). A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

G Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Daphniyunnine D (various concentrations) Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC₅₀ Absorbance_Reading->Data_Analysis

A generalized workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of action for this compound and its close relatives are still under active investigation, the cytotoxic effects of many natural product alkaloids are often attributed to the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways that regulate cell proliferation, survival, and death.[12][13]

Several Daphniphyllum alkaloids have been reported to modulate inflammatory responses, which are often linked to cancer development and progression.[14][15] This modulation can occur through interference with signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade plays a crucial role in the inflammatory response, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[16][17][18]

Other critical signaling pathways that are often targeted by anticancer agents and could be relevant to the activity of Daphniphyllum alkaloids include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[19][20] These pathways are central regulators of cell growth, differentiation, and survival, and their inhibition can lead to cell cycle arrest and apoptosis.

G cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Daphniyunnine_A This compound / D NFkB NF-κB Pathway Daphniyunnine_A->NFkB Modulation? MAPK MAPK Pathway Daphniyunnine_A->MAPK Modulation? PI3K_Akt PI3K/Akt Pathway Daphniyunnine_A->PI3K_Akt Modulation? Apoptosis Induction of Apoptosis NFkB->Apoptosis Inhibition_Proliferation Inhibition of Proliferation NFkB->Inhibition_Proliferation MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest PI3K_Akt->Apoptosis PI3K_Akt->Inhibition_Proliferation

Hypothesized signaling pathways potentially modulated by Daphniyunnine alkaloids.

Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound and related alkaloids to fully understand their anticancer potential.

Conclusion and Future Directions

This compound and the broader family of Daphniphyllum alkaloids represent a rich source of structurally novel and biologically active compounds. Their complex architectures continue to challenge synthetic chemists, while their cytotoxic properties offer promising avenues for the development of new anticancer therapeutics. Future research should focus on the complete spectroscopic characterization of more of these alkaloids, detailed investigation into their mechanisms of action at the molecular level, and preclinical studies to evaluate their therapeutic potential. A deeper understanding of the structure-activity relationships within this family will be crucial for the design and synthesis of even more potent and selective drug candidates.

References

An In-depth Review of the Daphniphyllum Alkaloid: Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the extensive family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their complex and varied polycyclic structures. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its isolation, structural characterization, and currently known biological properties. All quantitative data has been summarized in structured tables, and key experimental methodologies are detailed.

Isolation and Structure Elucidation

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense.[1][2] The structure of this novel alkaloid was rigorously determined through a combination of spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis.[1][2]

Experimental Protocols

Extraction and Isolation:

The detailed experimental protocol for the extraction and isolation of this compound is outlined in the primary literature. The general workflow involves the extraction of the plant material with a solvent, followed by a series of chromatographic separations to yield the pure compound.

Structure Determination:

The structural framework of this compound was elucidated using a suite of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR were instrumental in determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to establish the molecular formula of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.

  • Single-Crystal X-ray Diffraction: The definitive three-dimensional structure and absolute stereochemistry of this compound were confirmed through X-ray crystallographic analysis.[1][2]

The logical workflow for the structure elucidation of this compound is depicted in the following diagram:

structure_elucidation cluster_spectroscopy Spectroscopic Analysis plant Daphniphyllum yunnanense extraction Solvent Extraction plant->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir xray Single-Crystal X-ray Diffraction pure_compound->xray structure Definitive 3D Structure nmr->structure ms->structure ir->structure xray->structure

Structure Elucidation Workflow for this compound.

Physicochemical and Spectroscopic Data

To date, the publicly available literature does not provide a comprehensive table of all quantitative physicochemical and spectroscopic data for this compound. The primary publication from 2006 contains the detailed data, but access to the full text is required for its complete extraction.

Biological Activity

Currently, there is no specific biological activity reported for this compound in the scientific literature. However, a related compound isolated in the same study, Daphniyunnine D, exhibited cytotoxic activity against P-388 and A-549 tumor cell lines, with IC50 values of 3.0 and 0.6 μM, respectively.[1][2] One study hypothesized that a different compound might be a transformation product of this compound; however, this derivative did not show significant cytotoxicity or other tested biological activities.

Synthesis

As of the current literature, a total synthesis of this compound has not been reported. The research in the field has primarily focused on the synthesis of the core ring systems of related Daphniphyllum alkaloids.

Classification of Daphniphyllum Alkaloids

This compound belongs to a large and structurally diverse family of alkaloids. The following diagram illustrates the general classification of Daphniphyllum alkaloids, providing a broader context for the structural class of this compound.

daphniphyllum_alkaloids cluster_types Major Structural Types Daphniphyllum_Alkaloids Daphniphyllum Alkaloids Daphniphylline_Type Daphniphylline Type Daphniphyllum_Alkaloids->Daphniphylline_Type Yuzurimine_Type Yuzurimine Type Daphniphyllum_Alkaloids->Yuzurimine_Type Secodaphniphylline_Type Secodaphniphylline Type Daphniphyllum_Alkaloids->Secodaphniphylline_Type Daphnilactone_A_Type Daphnilactone A Type Daphniphyllum_Alkaloids->Daphnilactone_A_Type Daphnilactone_B_Type Daphnilactone B Type Daphniphyllum_Alkaloids->Daphnilactone_B_Type Calyciphylline_A_Type Calyciphylline A Type Daphniphyllum_Alkaloids->Calyciphylline_A_Type Other_Types Other Minor Types Daphniphyllum_Alkaloids->Other_Types Daphniyunnine_A This compound Calyciphylline_A_Type->Daphniyunnine_A Belongs to

General Classification of Daphniphyllum Alkaloids.

Conclusion

This compound is a structurally interesting natural product that has been successfully isolated and characterized. While its own biological activity remains to be explored, the cytotoxicity of a closely related compound suggests that further investigation into the pharmacological potential of this class of alkaloids is warranted. The lack of a total synthesis presents an opportunity for synthetic chemists to develop novel strategies for the construction of its complex architecture. This guide provides a foundational overview for researchers interested in furthering the study of this compound and other Daphniphyllum alkaloids.

References

Daphniyunnine A CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, isolation, and biological context of Daphniyunnine A, a member of the complex family of Daphniphyllum alkaloids. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this natural product.

Chemical Identity of this compound

This compound is a polycyclic alkaloid isolated from plants of the Daphniphyllum genus. Its chemical identifiers and properties are summarized in the table below.

IdentifierValue
CAS Number 881388-87-0[1]
Molecular Formula C₂₃H₃₁NO₃[1]
Molecular Weight 369.50 g/mol
SMILES C[C@@]12[C@]34C5=C(CC[C@]1([H])CN6[C@]2([H])C--INVALID-LINK--C6">C@@([H])C4=O)CC[C@]5([H])--INVALID-LINK--C3

Experimental Protocols

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense. The general protocol for its isolation and characterization involves the following key steps:

  • Extraction: The dried and powdered plant material (stems and leaves) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the alkaloids is subjected to multiple chromatographic techniques for purification. This typically includes:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate the components.

    • Sephadex LH-20 Column Chromatography: Further purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is carried out using preparative HPLC with a suitable column and mobile phase.

  • Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.

    • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.

    • Single-Crystal X-ray Diffraction: The absolute stereochemistry of this compound has been confirmed by single-crystal X-ray diffraction analysis[1].

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried Plant Material (D. yunnanense) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc spectroscopy Spectroscopic Analysis (MS, IR, 1D/2D NMR) hplc->spectroscopy pure_compound Pure this compound hplc->pure_compound xray Single-Crystal X-ray Diffraction spectroscopy->xray xray->pure_compound Structure Confirmed

A generalized workflow for the isolation and characterization of this compound.

Biological Activity of Related Daphniphyllum Alkaloids

While specific biological activity data for this compound is not extensively reported in the initial characterization studies, other alkaloids from the Daphniphyllum genus have demonstrated a range of biological activities, including cytotoxic, antioxidant, and vasorelaxation properties. The cytotoxic activities of some related compounds are presented below. This information provides a valuable context for the potential bioactivity of this compound.

CompoundCell LineIC₅₀Reference
Daphniyunnine DP-388 (Murine Leukemia)3.0 µM[1]
Daphniyunnine DA-549 (Human Lung Carcinoma)0.6 µM[1]
Daphnezomine WHeLa (Human Cervical Cancer)16.0 µg/mL
Daphnioldhanol AHeLa (Human Cervical Cancer)31.9 µM

Biosynthetic Context

The biosynthesis of Daphniphyllum alkaloids is a complex process believed to involve the cyclization of squalene. It has been proposed that some Daphniphyllum alkaloids can be biotransformed from other members of the same family. For instance, it is hypothesized that daphnillonin B may originate from the transformation of this compound. This suggests a potential biosynthetic relationship and pathway that warrants further investigation.

G Squalene Squalene Cyclization_Cascade Cyclization Cascade Squalene->Cyclization_Cascade Core_Scaffold Common Daphniphyllum Core Scaffold Cyclization_Cascade->Core_Scaffold Daphniyunnine_A This compound Core_Scaffold->Daphniyunnine_A Further enzymatic modifications Daphnillonin_B Daphnillonin B Daphniyunnine_A->Daphnillonin_B Proposed Transformation

A proposed biosynthetic relationship of this compound.

This technical guide provides a foundational understanding of this compound for the scientific community. Further research into its synthesis, biological activity, and mechanism of action will be crucial to fully elucidate its potential for therapeutic applications.

References

Potential Therapeutic Targets of Daphniyunnine A: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphniyunnine A belongs to the extensive family of Daphniphyllum alkaloids, a class of natural products known for their complex structures and diverse biological activities.[1][2] While direct research on the specific molecular targets of this compound is limited, the pronounced cytotoxic effects of its close analogue, Daphniyunnine D, and other members of the Daphniphyllum family, strongly suggest its potential as a therapeutic agent, particularly in oncology.[3] This document provides a comprehensive overview of the known biological activities within this alkaloid class, proposes potential therapeutic targets for this compound based on available data, outlines detailed experimental workflows for target identification, and presents quantitative data to guide future research and development.

Introduction to this compound and the Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse group of over 350 compounds isolated from evergreen plants of the genus Daphniphyllum.[1][2] These molecules have garnered significant interest from the scientific community due to their unique, polycyclic fused-ring systems and a wide spectrum of biological functionalities.[1][4] The family exhibits a remarkable range of activities, including cytotoxic, anti-inflammatory, anti-HIV, antioxidant, and vasorelaxant properties.[1][4][5]

This compound, isolated from Daphniphyllum yunnanense, is a constituent of this family.[3] While its structure has been fully characterized, its specific mechanism of action and molecular targets remain to be elucidated. However, the potent bioactivity of closely related compounds provides a strong rationale for its investigation as a novel therapeutic candidate.

Evidence of Therapeutic Potential: Focus on Cytotoxicity

The most compelling evidence for the potential therapeutic application of this compound comes from studies on its analogues. Numerous Daphniphyllum alkaloids have demonstrated significant cytotoxicity against a variety of cancer cell lines.[2][5][6]

Notably, Daphniyunnine D , which shares a close structural relationship with this compound, has shown potent cytotoxic effects against murine leukemia (P-388) and human lung carcinoma (A-549) cells.[3] This activity points towards oncology as a primary area for the therapeutic development of this compound.

Quantitative Data on Related Compounds

The following table summarizes the reported in vitro cytotoxic activity of Daphniyunnine D, providing a benchmark for the potential potency of this compound.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Daphniyunnine D P-388Murine Leukemia3.0[3]
Daphniyunnine D A-549Human Lung Carcinoma0.6[3]

Potential Therapeutic Targets and Signaling Pathways

Given the cytotoxic profile of its analogues, this compound likely exerts its effects by modulating signaling pathways critical for cancer cell survival, proliferation, and apoptosis. While the precise targets are unknown, we can hypothesize its involvement in pathways commonly disrupted by cytotoxic natural products.

Many plant-derived alkaloids function as mitotic inhibitors by targeting microtubules or as topoisomerase inhibitors that interfere with DNA replication.[7] Another common mechanism is the modulation of central signaling hubs that control cell fate, such as the NF-κB and apoptotic pathways.[8]

The diagram below illustrates a hypothetical signaling cascade where this compound could induce apoptosis in cancer cells. This model is based on common mechanisms of cytotoxic agents and serves as a conceptual framework for future target validation studies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_apoptosome Apoptosome Formation Receptor Death Receptor (e.g., TNFR, FAS) Casp8 Caspase-8 Receptor->Casp8 Activates DaphA This compound (Hypothesized) IKK IKK Complex DaphA->IKK Inhibits (Hypothesized) Bcl2 Bcl-2 DaphA->Bcl2 Inhibits (Hypothesized) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates BID BID Casp8->BID Cleaves tBID tBID BID->tBID Bax Bax tBID->Bax Activates CytoC Cytochrome c Bax->CytoC Releases Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Binds DNA DNA NFkB_nuc->DNA Binds SurvivalGenes Survival Genes (e.g., Bcl-2) DNA->SurvivalGenes Upregulates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mechanism of this compound-induced apoptosis.

Methodologies for Therapeutic Target Identification

To elucidate the specific molecular targets and mechanism of action of this compound, a systematic, multi-pronged experimental approach is required. The following protocols describe a generalized workflow for natural product target deconvolution.

General Experimental Workflow

The diagram below outlines a logical workflow for progressing from a bioactive compound like this compound to a validated therapeutic target.

Start This compound (Bioactive Hit) PhenoScreen Phenotypic Screening (e.g., NCI-60 Panel) Start->PhenoScreen Target ID Approaches Affinity Affinity-Based Methods (e.g., Chemical Proteomics, DARTS) Start->Affinity Target ID Approaches Genetic Genetic/Genomic Methods (e.g., CRISPR Screens, shRNA) Start->Genetic Target ID Approaches Computational Computational Prediction (e.g., Molecular Docking, Pharmacophore) Start->Computational Target ID Approaches HitGen Candidate Target Generation PhenoScreen->HitGen Affinity->HitGen Genetic->HitGen Computational->HitGen Validation Target Validation HitGen->Validation Biochem Biochemical Assays (e.g., SPR, ITC, Kinase Assays) Validation->Biochem Cellular Cell-Based Assays (e.g., Target Knockdown/Overexpression, CETSA) Validation->Cellular Mechanism Mechanism of Action Studies Biochem->Mechanism Cellular->Mechanism Pathway Pathway Analysis (e.g., Western Blot, RNA-Seq) Mechanism->Pathway Animal In Vivo Model Testing (e.g., Xenograft Models) Mechanism->Animal End Validated Target & Lead Compound Pathway->End Animal->End

Caption: Experimental workflow for natural product target identification.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Phenotypic Screening

  • Objective: To determine the cytotoxicity of this compound across a broad range of human cancer cell lines.

  • Method:

    • Culture a panel of cancer cell lines (e.g., NCI-60) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTS assay.

    • Measure fluorescence or absorbance and calculate IC₅₀ values for each cell line.

Protocol 2: Affinity Chromatography for Target Pull-Down

  • Objective: To identify proteins that directly bind to this compound.

  • Method:

    • Synthesize a this compound analogue containing a linker and a reactive group for immobilization (e.g., an alkyne for click chemistry).

    • Immobilize the analogue onto affinity beads (e.g., NHS-activated Sepharose or azide-functionalized beads).

    • Prepare total protein lysate from a sensitive cancer cell line.

    • Incubate the lysate with the this compound-functionalized beads. As a control, use beads without the compound or incubate in the presence of excess free this compound.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in intact cells.

  • Method:

    • Treat intact cancer cells with this compound or a vehicle control.

    • Heat aliquots of the treated cells across a range of temperatures (e.g., 37°C to 65°C).

    • Lyse the cells and separate the soluble protein fraction from the precipitated fraction by centrifugation.

    • Analyze the amount of a candidate target protein remaining in the soluble fraction at each temperature using Western blot or ELISA.

    • A shift in the melting curve of the protein in the presence of this compound indicates direct binding.

Conclusion and Future Directions

This compound represents an intriguing starting point for drug discovery, backed by the strong cytotoxic potential of the broader Daphniphyllum alkaloid family. The potent activity of its analogue, Daphniyunnine D, against lung and leukemia cancer cells highlights a clear path for investigation.

Future research should prioritize the systematic evaluation of this compound's cytotoxicity across diverse cancer types. Concurrently, the application of the target identification workflows detailed in this guide—including affinity proteomics, genetic screening, and biophysical validation—will be crucial to unravel its mechanism of action. Elucidating the specific molecular targets of this compound will unlock its full therapeutic potential and pave the way for the development of a novel class of anticancer agents.

References

Methodological & Application

Synthetic Approaches Towards the Core Architecture of Daphniyunnine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

The Daphniyunnines are a class of structurally complex Daphniphyllum alkaloids isolated from Daphniphyllum yunnanense. These natural products exhibit a range of interesting biological activities, making them attractive targets for synthetic chemists. To date, a total synthesis of Daphniyunnine A has not been reported in the scientific literature. This document provides an overview of the key synthetic strategies and detailed experimental protocols for the construction of the core structures of closely related analogues, namely Daphniyunnine B and D. These application notes are intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Synthetic Strategy Towards the [7-5-5] All-Carbon Tricyclic Core of Daphniyunnine D

A key strategy for the construction of the [7-5-5] all-carbon tricyclic core, a central feature of Daphniyunnine D, utilizes an intramolecular Pauson-Khand reaction.[1] This approach allows for the efficient assembly of the complex fused ring system.

Key Reaction Data
StepReactionReagents and ConditionsProductYield
1Intramolecular Pauson-Khand ReactionCo₂(CO)₈, MeCNTricyclic enones~73% (as a 2.4:1 mixture of diastereomers)
2Double-bond migrationK₂CO₃, TFEα,β-unsaturated enone63% (overall from the alkyne)
Experimental Protocols

Step 1: Intramolecular Pauson-Khand Reaction

  • To a solution of the appropriate enyne precursor in acetonitrile (B52724) (MeCN), add dicobalt octacarbonyl (Co₂(CO)₈).

  • Stir the reaction mixture under an atmosphere of carbon monoxide at the specified temperature and pressure (detailed conditions can be found in the supporting information of the cited literature).

  • Upon completion, as monitored by thin-layer chromatography (TLC), the reaction is worked up by filtering through a pad of silica (B1680970) gel to remove the cobalt residues.

  • The crude product is then purified by column chromatography to afford a mixture of the diastereomeric tricyclic enones.

Step 2: Base-Mediated Double-Bond Migration

  • The mixture of tricyclic enones is dissolved in a suitable solvent such as trifluoroethanol (TFE).

  • Potassium carbonate (K₂CO₃) is added to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography to yield the desired α,β-unsaturated enone.

Synthetic Workflow for the [7-5-5] Tricyclic Core of Daphniyunnine D

G cluster_0 Synthesis of the [7-5-5] Tricyclic Core start Enyne Precursor step1 Intramolecular Pauson-Khand Reaction (Co2(CO)8, MeCN) start->step1 product1 Tricyclic Enone Mixture (~73% yield) step1->product1 step2 Base-Mediated Double-Bond Migration (K2CO3, TFE) product1->step2 end_product [7-5-5] Tricyclic Core (α,β-unsaturated enone) (63% overall yield) step2->end_product

Caption: Synthetic route to the [7-5-5] tricyclic core of Daphniyunnine D.

Synthetic Strategy Towards the AC Bicyclic Framework of Daphniyunnine B

The construction of the AC bicyclic skeleton of Daphniyunnine B has been achieved through a synthetic sequence featuring an intramolecular iodocyclization as a key step.[2][3]

Key Reaction Data
StepReactionReagents and ConditionsProductYield
1Acid-promoted rearrangement, hydrolysis, and amidationAcid, H₂O, Amidation reagentsPrimary amide43% (overall for 3 steps)
2Intramolecular Iodocyclization and EliminationI₂, DBUBicyclic lactam65% (overall for 2 steps)
3N-ProtectionProtecting group reagentN-Protected bicyclic lactam90%
Experimental Protocols

Step 1: Preparation of the Primary Amide

  • The synthesis commences with an acid-promoted rearrangement of a cyclohexenol (B1201834) derivative, followed by hydrolysis and amidation.[3]

  • These three steps are performed sequentially, and a single column chromatography purification is carried out after the amidation to yield the primary amide.[3]

Step 2: Intramolecular Iodocyclization and Elimination

  • The primary amide is subjected to intramolecular iodocyclization under Levorse's conditions.[2]

  • This is followed by an elimination reaction promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the bicyclic lactam.[2]

Step 3: N-Protection

  • The nitrogen atom of the bicyclic lactam is protected using a suitable protecting group to facilitate subsequent transformations.[2]

Synthetic Workflow for the AC Bicyclic Framework of Daphniyunnine B

G cluster_1 Synthesis of the AC Bicyclic Framework start Cyclohexenol Derivative step1 Rearrangement, Hydrolysis, Amidation (3 steps) start->step1 product1 Primary Amide (43% yield) step1->product1 step2 Intramolecular Iodocyclization & Elimination (2 steps) product1->step2 product2 Bicyclic Lactam (65% yield) step2->product2 step3 N-Protection product2->step3 end_product N-Protected AC Bicyclic Framework (90% yield) step3->end_product

Caption: Synthetic pathway to the AC bicyclic core of Daphniyunnine B.

Conclusion

While the total synthesis of this compound remains an open challenge, the synthetic strategies developed for the core structures of the closely related Daphniyunnine B and D provide a solid foundation for future synthetic endeavors. The intramolecular Pauson-Khand reaction and the intramolecular iodocyclization have proven to be effective methods for the construction of key structural motifs within this family of alkaloids. The detailed protocols and data presented herein are intended to aid researchers in the design and execution of synthetic routes towards these and other structurally related natural products.

References

Synthetic Blueprint for the Daphniyunnine A Core: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a representative synthetic route toward the core structure of Daphniyunnine A, a member of the complex family of Daphniphyllum alkaloids. The strategy highlighted herein is adapted from the successful total synthesis of (-)-daphenylline by Li and coworkers, which showcases a powerful gold-catalyzed cascade reaction to construct a key tricyclic intermediate, a common structural motif in this class of natural products. This note offers detailed experimental protocols and quantitative data to aid researchers in the synthesis of this and related polycyclic frameworks.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and promising biological activities. This compound and its congeners feature a complex, sterically congested polycyclic core that presents a formidable challenge for chemical synthesis. The development of efficient and stereoselective synthetic routes to these core structures is crucial for enabling further investigation into their therapeutic potential. The synthetic strategy presented here focuses on the construction of a bridged 6,6,5-tricyclic system, which constitutes a significant portion of the this compound core.

Retrosynthetic Analysis and Strategy

The synthetic approach hinges on a retrosynthetic disconnection of the core structure, identifying a key intramolecular Michael addition and a gold-catalyzed 6-exo-dig cyclization/Conia-ene cascade as the pivotal bond-forming events. This strategy allows for the rapid assembly of the complex tricyclic core from a relatively simple linear precursor.

Retrosynthesis cluster_0 Retrosynthetic Analysis Core This compound Core (Simplified Tricyclic System) Michael_Acceptor Cyclic Enone Precursor Core->Michael_Acceptor Intramolecular Michael Addition Linear_Precursor Acyclic Alkynyl Ketone Michael_Acceptor->Linear_Precursor Au-Catalyzed 6-exo-dig Cyclization/ Conia-ene Cascade

Caption: Retrosynthetic analysis of the this compound core structure.

Key Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for the key transformations involved in the synthesis of the tricyclic core of this compound, based on the synthesis of a closely related analogue.

Gold-Catalyzed Cascade Cyclization

This pivotal step employs a gold catalyst to orchestrate a cascade reaction, transforming an acyclic alkynyl silyl (B83357) enol ether into a bicyclic system in a single, efficient operation.

Table 1: Reagents and Conditions for Gold-Catalyzed Cascade Cyclization

Reagent/ParameterMolarity/AmountMoles (equiv.)Source/Grade
Alkynyl Silyl Enol Ether1.0 g1.0Synthesized
(Ph3P)AuCl0.05 equiv.0.05Commercial
AgOTf0.05 equiv.0.05Commercial
Dichloromethane (B109758) (DCM)20 mL-Anhydrous
TemperatureRoom Temperature--
Reaction Time30 min--
Yield85%-Isolated

Experimental Protocol:

  • To a solution of the alkynyl silyl enol ether (1.0 g, 1.0 equiv.) in anhydrous dichloromethane (20 mL) under an argon atmosphere was added (Ph3P)AuCl (0.05 equiv.) and AgOTf (0.05 equiv.).

  • The reaction mixture was stirred at room temperature for 30 minutes, during which time the formation of a white precipitate (AgCl) was observed.

  • Upon completion, the reaction mixture was filtered through a pad of Celite and the filtrate was concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic product.

Intramolecular Michael Addition

Following the construction of the bicyclic system, an intramolecular Michael addition is employed to forge the final ring of the tricyclic core. This reaction proceeds with high diastereoselectivity, establishing a key stereocenter.

Table 2: Reagents and Conditions for Intramolecular Michael Addition

Reagent/ParameterMolarity/AmountMoles (equiv.)Source/Grade
Bicyclic Enone1.0 g1.0Synthesized
KHMDS (0.5 M in toluene)1.2 equiv.1.2Commercial
Tetrahydrofuran (B95107) (THF)20 mL-Anhydrous
Temperature-78 °C to rt--
Reaction Time2 h--
Yield90%-Isolated

Experimental Protocol:

  • A solution of the bicyclic enone (1.0 g, 1.0 equiv.) in anhydrous tetrahydrofuran (20 mL) was cooled to -78 °C under an argon atmosphere.

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.2 equiv.) was added dropwise to the cooled solution.

  • The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.

  • The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to yield the tricyclic core structure.

Synthetic Workflow

The overall synthetic sequence for the construction of the this compound core is depicted in the following workflow diagram.

Workflow cluster_workflow Synthetic Workflow Start Starting Material: Acyclic Precursor Step1 Gold-Catalyzed Cascade Cyclization Start->Step1 Intermediate1 Bicyclic Enone Intermediate Step1->Intermediate1 Step2 Intramolecular Michael Addition Intermediate1->Step2 Product Tricyclic Core of This compound Step2->Product

Caption: Overall workflow for the synthesis of the tricyclic core.

Conclusion

The synthetic route outlined in this application note provides a robust and efficient method for accessing the complex core structure of this compound and related Daphniphyllum alkaloids. The key gold-catalyzed cascade and intramolecular Michael addition reactions are highly effective in constructing the intricate polycyclic framework with excellent stereocontrol. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and study of these fascinating natural products.

Retrosynthetic Analysis of Daphniyunnine A: A Case Study Based on the Total Synthesis of Daphenylline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daphniyunnine A is a member of the complex family of Daphniphyllum alkaloids, a class of natural products known for their intricate molecular architectures and interesting biological activities.[1][2] While the total synthesis of this compound has not been reported in the peer-reviewed literature to date, significant advances have been made in the synthesis of structurally related compounds. This document presents a detailed retrosynthetic analysis and associated protocols based on the elegant and concise total synthesis of Daphenylline (B12778079), a closely related Daphniphyllum alkaloid.[1][2] The strategies and methodologies discussed herein provide a valuable blueprint for researchers engaged in the synthesis of this compound and other alkaloids in this class.

The total synthesis of Daphenylline, achieved in 11 steps, showcases a powerful strategy that embraces the concept of "excess complexity," where a more complex intermediate is intentionally formed to facilitate a key bond cleavage, ultimately simplifying the path to the target molecule.[1]

Retrosynthetic Analysis of Daphenylline

The retrosynthetic strategy for Daphenylline hinges on a few key disconnections that break down the complex hexacyclic scaffold into simpler, more manageable precursors. The analysis reveals a convergent synthesis plan, with the core of the molecule being assembled through a series of elegant cyclization and bond-forming reactions.

A simplified retrosynthetic diagram is presented below:

G Daphenylline Daphenylline Pentacycle Pentacyclic Intermediate Daphenylline->Pentacycle Cationic Arylation Unsaturated_Lactam α,β-Unsaturated Lactam Pentacycle->Unsaturated_Lactam Conjugate Addition Bicycloheptane Bicyclo[4.1.0]heptane Unsaturated_Lactam->Bicycloheptane 6π-Electrocyclic Ring Opening Piperidone Piperidone Scaffold Bicycloheptane->Piperidone Dearomative Buchner Cycloaddition Starting_Materials Commercially Available Starting Materials Piperidone->Starting_Materials Grignard Addition & Reduction

Caption: Retrosynthetic analysis of Daphenylline.

The key strategic elements of this retrosynthesis include:

  • Late-Stage Cationic Arylation: The final ring of Daphenylline is envisioned to be formed via a cationic arylation of a pentacyclic intermediate.[1]

  • Conjugate Addition: The crucial all-carbon quaternary center is proposed to be installed through a conjugate addition to an α,β-unsaturated lactam.[1]

  • 6π-Electrocyclic Ring Opening: The seven-membered ring, a characteristic feature of this alkaloid family, is planned to be constructed from a bicyclo[4.1.0]heptane motif through a 6π-electrocyclic ring opening.[1]

  • Dearomative Buchner Cycloaddition: The bicyclo[4.1.0]heptane core is accessed via a dearomative Buchner cycloaddition, a powerful transformation for building complexity.[1]

  • Piperidone Scaffold Construction: The synthesis commences with the establishment of a piperidone scaffold from simple, commercially available starting materials.[1]

Experimental Protocols for Key Transformations

The following protocols are adapted from the reported 11-step total synthesis of Daphenylline and represent key transformations in the synthetic sequence.[1]

Synthesis of the Piperidone Scaffold

This initial step involves the formation of a dihydropyridone via a Grignard addition to an activated pyridinium (B92312) species, followed by reduction to the piperidone.[1]

Reaction Scheme:

G Acenaphthyl_Grignard Acenaphthyl Grignard Dihydropyridone Dihydropyridone Acenaphthyl_Grignard->Dihydropyridone + Activated_Pyridinium Activated Pyridinium Activated_Pyridinium->Dihydropyridone Piperidone Piperidone Dihydropyridone->Piperidone Zn, AcOH

Caption: Formation of the piperidone scaffold.

Protocol:

  • To a solution of the activated pyridinium species in a suitable solvent, add the acenaphthyl Grignard reagent at a controlled temperature.

  • After completion of the reaction (monitored by TLC), perform an aqueous workup to yield the dihydropyridone.

  • Dissolve the crude dihydropyridone in acetic acid and add zinc dust portion-wise.

  • Stir the reaction mixture until the reduction is complete.

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford the piperidone.

Dearomative Buchner Cycloaddition and 6π-Electrocyclic Ring Opening

This sequence is a cornerstone of the synthesis, rapidly building the core structure of the molecule.

Workflow:

G Piperidone Piperidone Buchner_Reaction Buchner Cycloaddition Piperidone->Buchner_Reaction Bicycloheptane Bicyclo[4.1.0]heptane Intermediate Buchner_Reaction->Bicycloheptane Electrocyclic_Opening 6π-Electrocyclic Ring Opening Bicycloheptane->Electrocyclic_Opening Seven_Membered_Ring Seven-Membered Ring Product Electrocyclic_Opening->Seven_Membered_Ring

Caption: Workflow for the construction of the seven-membered ring.

Protocol:

  • Subject the piperidone derivative to a dearomative Buchner cycloaddition reaction using a suitable diazo compound and a rhodium catalyst.

  • Isolate the resulting bicyclo[4.1.0]heptane intermediate.

  • Heat the bicyclo[4.1.0]heptane intermediate in a high-boiling solvent to induce a 6π-electrocyclic ring opening.

  • Purify the product containing the newly formed seven-membered ring by column chromatography.

Installation of the All-Carbon Quaternary Center

The challenging quaternary stereocenter is installed via a conjugate addition to an α,β-unsaturated lactam.

Protocol:

  • To a solution of the α,β-unsaturated lactam in a suitable solvent, add a methylating agent (e.g., a methyl cuprate) at low temperature.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and perform an extractive workup.

  • Purify the product by column chromatography to yield the desired compound with the installed quaternary center.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of Daphenylline.

StepReaction TypeYield (%)
Piperidone FormationGrignard Addition/Reduction~90%
Buchner Cycloaddition/Electrocyclic OpeningCycloaddition/Pericyclic~60-70%
Conjugate MethylationConjugate Addition~80%
Cationic ArylationFriedel-Crafts type Cyclization~50-60%

Conclusion

The retrosynthetic analysis of Daphenylline provides a clear and logical framework for the synthesis of this complex Daphniphyllum alkaloid. The key transformations, including the dearomative Buchner cycloaddition, 6π-electrocyclic ring opening, and a late-stage cationic arylation, demonstrate the power of modern synthetic methodologies in tackling challenging natural product targets. The protocols and data presented here serve as a valuable resource for researchers in the field and offer a potential roadmap for the future total synthesis of this compound. Further investigation into the biological activities of these synthetic alkaloids and their analogs is a promising area for future research.[2]

References

Application Notes and Protocols for the Synthesis of Daphniphyllum Alkaloids: A Case Study on Daphenylline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These compounds have attracted considerable attention from the scientific community due to their complex molecular architectures and promising biological activities. While a total synthesis of Daphniyunnine A has not been prominently reported in the scientific literature, the synthetic strategies developed for other members of this family, such as Daphenylline (B12778079), provide significant insights into the chemical reactions required to assemble these intricate structures. This document details the key chemical reactions involved in the total synthesis of Daphenylline, a representative Daphniphyllum alkaloid, to provide a practical guide for researchers in organic synthesis and drug development.

Key Chemical Reactions in the Total Synthesis of Daphenylline

The total synthesis of Daphenylline involves a series of complex and elegant chemical transformations. Several research groups have reported successful syntheses, each employing unique strategies. A notable approach involves a gold-catalyzed cyclization and a photoinduced electrocyclization cascade. Another powerful strategy utilizes a dearomative Buchner cycloaddition and a thia-Paternò–Büchi photocycloaddition. Below are the key reactions from these innovative synthetic routes.

Gold-Catalyzed 6-exo-dig Cyclization and Intramolecular Michael Addition

One of the initial key steps in a reported synthesis of Daphenylline is the construction of the bridged 6,6,5-tricyclic core.[1][2] This is achieved through a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition. This sequence efficiently assembles a significant portion of the complex carbon skeleton.

Photoinduced Olefin Isomerization/6π-Electrocyclization Cascade

The aromatic moiety of Daphenylline is forged through a sophisticated cascade reaction involving a photoinduced olefin isomerization followed by a 6π-electrocyclization and subsequent oxidative aromatization.[1][2] This sequence demonstrates the power of photochemical methods in constructing complex aromatic systems.

Dearomative Buchner Cycloaddition

In an alternative approach, a dearomative Buchner cycloaddition is employed to access a key bicyclo[4.1.0]heptane intermediate.[3] This reaction is instrumental in setting up the seven-membered ring present in the Daphenylline core through a subsequent C-C bond cleavage.

Thia-Paternò–Büchi [2+2] Photocycloaddition

The installation of a challenging quaternary stereocenter is achieved via a thia-Paternò–Büchi [2+2] photocycloaddition.[3] This reaction is followed by a stereospecific reduction of the resulting thietane, showcasing a clever strategy to overcome steric hindrance.

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below. These protocols are based on published literature and are intended to serve as a guide for researchers.

Protocol 1: Gold-Catalyzed 6-exo-dig Cyclization

This protocol describes the formation of the bridged bicyclic system, a crucial intermediate in the synthesis of Daphenylline.

Table 1: Reagents and Reaction Conditions for Gold-Catalyzed Cyclization

Reagent/ParameterCondition
Starting MaterialEnynamide precursor
Catalyst[Au(I) catalyst]
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time1-2 hours
Yield~85%

Procedure:

  • To a solution of the enynamide precursor in dry DCM at room temperature, add the gold(I) catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Protocol 2: Photoinduced 6π-Electrocyclization

This protocol details the photochemical cascade reaction to construct the aromatic ring of Daphenylline.

Table 2: Reagents and Reaction Conditions for Photoinduced Electrocyclization

Reagent/ParameterCondition
Starting Materialtrans-triene intermediate
SolventBenzene (B151609)
Light SourceHigh-pressure mercury lamp
TemperatureRoom Temperature
Reaction Time4-6 hours
Oxidizing Agent2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Yield~70% (over two steps)

Procedure:

  • Dissolve the trans-triene intermediate in degassed benzene in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp at room temperature while stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and dissolve the residue in a suitable solvent.

  • Add DDQ to the solution and stir at room temperature to effect aromatization.

  • Quench the reaction, perform an aqueous workup, and extract the product.

  • Purify the crude product by flash column chromatography to yield the pentacyclic aromatic intermediate.

Protocol 3: Dearomative Buchner Cycloaddition

This protocol outlines the dearomatization reaction to form the bicyclo[4.1.0]heptane core.

Table 3: Reagents and Reaction Conditions for Buchner Cycloaddition

Reagent/ParameterCondition
Starting MaterialN-Aryl piperidone derivative
Carbene PrecursorEthyl 2-diazoacetate
CatalystRhodium(II) acetate (B1210297) dimer
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Yield~65%

Procedure:

  • To a solution of the N-aryl piperidone derivative and rhodium(II) acetate dimer in DCM at 0 °C, add a solution of ethyl 2-diazoacetate in DCM dropwise over several hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture and purify by flash column chromatography to isolate the bicyclo[4.1.0]heptane product.

Visualizations

The following diagrams illustrate the key transformations and logical flow of the synthetic strategies towards Daphenylline.

Gold-Catalyzed Cyclization Cascade Enynamide Enynamide Precursor Bridged_Intermediate Bridged 6,6,5-Tricyclic Intermediate Enynamide->Bridged_Intermediate 1. Au(I) Catalyst 2. Intramolecular Michael Addition

Caption: Gold-catalyzed cascade to form the tricyclic core.

Photoinduced Aromatization Triene trans-Triene Pentacycle Pentacyclic Intermediate Triene->Pentacycle hν (6π-electrocyclization) Aromatic_Core Aromatic Core Pentacycle->Aromatic_Core DDQ (Oxidation)

Caption: Photochemical construction of the aromatic moiety.

Buchner and Photocycloaddition Strategy cluster_buchner Buchner Cycloaddition cluster_photo Thia-Paternò–Büchi Reaction Aryl_Piperidone N-Aryl Piperidone Bicycloheptane Bicyclo[4.1.0]heptane Aryl_Piperidone->Bicycloheptane Rh2(OAc)4, N2CHCO2Et Enone α,β-Unsaturated Lactam Bicycloheptane->Enone Further Elaboration Thietane Thietane Intermediate Enone->Thietane hν, Thiobenzaldehyde Quaternary_Center Quaternary Stereocenter Thietane->Quaternary_Center Reduction

Caption: Key steps in an alternative synthesis of Daphenylline.

The total synthesis of Daphenylline showcases the ingenuity and power of modern organic synthesis. The key reactions highlighted here—gold-catalyzed cyclizations, photochemical transformations, and strategic cycloadditions—provide a toolbox for constructing the complex polycyclic framework of Daphniphyllum alkaloids. While the specific synthesis of this compound remains to be fully disclosed in the literature, the strategies and protocols developed for Daphenylline serve as an invaluable resource for researchers aiming to synthesize this and other structurally related natural products. These efforts are crucial for enabling further biological studies and potential drug development based on this fascinating class of molecules.

References

Application Notes and Protocols: Isolation and Purification of Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniyunnine A, a novel alkaloid isolated from the stems and leaves of Daphniphyllum yunnanense, has garnered interest within the scientific community. This document provides a detailed protocol for the isolation and purification of this compound, based on the methodology reported by Zhang et al. (2006) in the Journal of Natural Products. The protocol outlines a comprehensive multi-step process involving extraction, solvent partitioning, and sequential chromatographic separations. Quantitative data from the original study is summarized, and a detailed workflow is provided to guide researchers in obtaining this natural product for further investigation.

Introduction

Daphniphyllum alkaloids are a diverse group of natural products known for their complex structures and interesting biological activities. This compound is a representative of this class, and its isolation is a key step for further pharmacological and chemical studies. The following protocol provides a robust method for the isolation and purification of this compound from Daphniphyllum yunnanense.

Data Presentation

The following table summarizes the quantitative data from the isolation and purification of this compound and its co-metabolites from 15 kg of dried, powdered stems and leaves of Daphniphyllum yunnanense.

StepProductWeight
1. ExtractionCrude Extract450 g
2. Acid-Base PartitioningCrude Alkaloids100 g
3. Silica (B1680970) Gel Column Chromatography (Fraction A)This compound25 mg
3. Silica Gel Column Chromatography (Fraction B)Daphniyunnine B10 mg
3. Silica Gel Column Chromatography (Fraction C)Daphniyunnine C15 mg
3. Silica Gel Column Chromatography (Fraction D)Daphniyunnine D8 mg
3. Silica Gel Column Chromatography (Fraction E)Daphniyunnine E12 mg

Experimental Protocols

1. Plant Material and Extraction

  • Plant Material: 15 kg of dried and powdered stems and leaves of Daphniphyllum yunnanense are used as the starting material.

  • Extraction:

    • The powdered plant material is exhaustively extracted with 95% industrial ethanol (B145695) (3 x 50 L) at room temperature.

    • The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (450 g).

2. Acid-Base Partitioning for Alkaloid Enrichment

  • The crude extract (450 g) is suspended in 5 L of 0.5 N HCl.

  • The acidic solution is partitioned with petroleum ether (3 x 5 L) to remove non-polar compounds. The aqueous layer is retained.

  • The pH of the aqueous layer is adjusted to 9-10 with ammonia (B1221849) solution.

  • The alkaline solution is then extracted with chloroform (B151607) (CHCl₃) (3 x 5 L).

  • The combined chloroform extracts are washed with saturated NaCl solution, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to afford the crude alkaloids (100 g).

3. Chromatographic Purification

The crude alkaloid fraction is subjected to a multi-step chromatographic purification process.

  • Step 3.1: Initial Silica Gel Column Chromatography

    • The crude alkaloids (100 g) are loaded onto a silica gel column (200-300 mesh).

    • The column is eluted with a gradient of petroleum ether-acetone (from 100:1 to 1:1, v/v) to yield several fractions.

  • Step 3.2: Purification of Fractions Containing this compound

    • Fractions showing the presence of this compound (as determined by thin-layer chromatography) are combined.

    • This combined fraction is further purified by repeated silica gel column chromatography using a mobile phase of chloroform-methanol (CHCl₃-MeOH) at a ratio of 100:1 (v/v).

    • This step yields purified this compound (25 mg).

  • Step 3.3: Purification of Other Daphniyunnines

    • Other fractions from the initial silica gel column are further purified using a similar strategy of repeated silica gel column chromatography with varying solvent systems (e.g., petroleum ether-acetone or CHCl₃-MeOH gradients) to yield Daphniyunnines B (10 mg), C (15 mg), D (8 mg), and E (12 mg).

4. Final Purification and Crystallization

  • The purified this compound is recrystallized from acetone (B3395972) to obtain colorless rhomboid crystals.

Visualization of the Workflow

G cluster_0 Extraction and Partitioning cluster_1 Chromatographic Purification cluster_2 Final Product plant_material 15 kg Dried & Powdered Daphniphyllum yunnanense extraction Exhaustive Extraction with 95% Ethanol plant_material->extraction crude_extract Crude Extract (450 g) extraction->crude_extract acid_partition Suspend in 0.5 N HCl Partition with Petroleum Ether crude_extract->acid_partition base_partition Adjust pH to 9-10 with NH3 Extract with CHCl3 acid_partition->base_partition crude_alkaloids Crude Alkaloids (100 g) base_partition->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_alkaloids->silica_gel_1 fractions Combined Fractions silica_gel_1->fractions silica_gel_2 Repeated Silica Gel Column Chromatography (CHCl3-MeOH, 100:1) fractions->silica_gel_2 daphniyunnine_a This compound (25 mg) silica_gel_2->daphniyunnine_a crystallization Crystallization from Acetone daphniyunnine_a->crystallization final_product Pure Crystalline this compound crystallization->final_product

Caption: Workflow for the Isolation and Purification of this compound.

Application Notes and Protocols for the Chromatographic Separation of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum alkaloids are a diverse group of complex polycyclic alkaloids isolated from plants of the genus Daphniphyllum. These natural products have garnered significant attention from the scientific community due to their intricate molecular architectures and a wide range of promising biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. The inherent structural complexity and the presence of multiple stereocenters make the isolation and purification of individual alkaloids a challenging yet crucial task for further pharmacological evaluation and drug discovery.

This document provides detailed application notes and standardized protocols for the chromatographic separation of Daphniphyllum alkaloids. The methodologies described herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers involved in the isolation, purification, and analysis of these valuable natural products.

General Experimental Workflow

The isolation of Daphniphyllum alkaloids typically commences with the extraction of plant material, followed by a multi-step chromatographic purification process. A general workflow involves preliminary fractionation using column chromatography over silica (B1680970) gel, followed by further separation using techniques such as preparative High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).

workflow plant_material Daphniphyllum Plant Material (e.g., leaves, stems, roots) extraction Solvent Extraction (e.g., EtOH, MeOH) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract silica_gel_cc Silica Gel Column Chromatography (Gradient Elution) crude_extract->silica_gel_cc fractions Fractions (A, B, C...) silica_gel_cc->fractions prep_hplc Preparative HPLC (Reversed-Phase) fractions->prep_hplc hsccc HSCCC fractions->hsccc pure_alkaloids Pure Daphniphyllum Alkaloids prep_hplc->pure_alkaloids hsccc->pure_alkaloids

Figure 1: General workflow for the extraction and chromatographic separation of Daphniphyllum alkaloids.

Experimental Protocols

Extraction of Crude Alkaloids

This protocol describes a general procedure for the extraction of crude alkaloids from Daphniphyllum plant material.

Materials:

  • Dried and powdered Daphniphyllum plant material (e.g., leaves, stems, or roots)

  • 95% Ethanol (EtOH) or Methanol (MeOH)

  • 2% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (B78521) (NH₄OH)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Macerate the powdered plant material with 95% EtOH at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Suspend the residue in 2% HCl to protonate the alkaloids, making them water-soluble.

  • Partition the acidic aqueous solution with CH₂Cl₂ to remove neutral and acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with Na₂CO₃ or NH₄OH to deprotonate the alkaloids.

  • Extract the basic aqueous solution with CH₂Cl₂ (3 x volume of the aqueous phase). The alkaloids will now partition into the organic layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude alkaloid extract.

Silica Gel Column Chromatography

This protocol outlines the initial fractionation of the crude alkaloid extract using silica gel column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (200-300 mesh)

  • Chromatography column

  • Solvent system: A gradient of Chloroform (CHCl₃) and Methanol (MeOH) is commonly used. A typical gradient could be 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, and 50:50 (v/v).

  • Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

  • Dragendorff's reagent for alkaloid visualization

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (100% CHCl₃) and pack the column.

  • Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

  • Collect fractions of a suitable volume (e.g., 200 mL).

  • Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop with a suitable mobile phase (e.g., CHCl₃:MeOH 95:5), and visualize under UV light (254 nm) and by spraying with Dragendorff's reagent.

  • Combine fractions with similar TLC profiles for further purification.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a method for the final purification of individual alkaloids from the fractions obtained from silica gel chromatography.

Instrumentation:

  • Preparative HPLC system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

Mobile Phase:

  • A: Water (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • B: Acetonitrile (ACN) or Methanol (MeOH).

Procedure:

  • Dissolve the dried fraction in a suitable solvent (e.g., MeOH) and filter through a 0.45 µm syringe filter.

  • Develop a suitable gradient elution method. An example of a generic gradient is provided in the table below. This will need to be optimized for specific separations.

  • Set the flow rate (e.g., 3-5 mL/min) and the detection wavelength (e.g., 220 nm or 254 nm).

  • Inject the sample and collect the peaks corresponding to the individual alkaloids.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine pure fractions and remove the solvent under reduced pressure to obtain the purified alkaloid.

Quantitative Data

The following tables summarize representative chromatographic data for the separation of Daphniphyllum alkaloids. Note that retention times and separation factors are highly dependent on the specific chromatographic conditions and instrumentation used.

Table 1: Preparative HPLC Method for Alkaloid Purification

Time (min)% A (Water + 0.1% FA)% B (Acetonitrile)Flow Rate (mL/min)
070304.0
3040604.0
4020804.0
4520804.0
5070304.0
6070304.0

Table 2: Example Retention Times for Isolated Alkaloids (Hypothetical Data for Illustrative Purposes)

AlkaloidRetention Time (min)Purity (%)
Daphniphylline25.4>98
Calyciphylline A28.9>99
Yuzurimine32.1>98
Daphnilactone B35.8>97

Signaling Pathways and Biological Activities

While the primary focus of this document is on chromatographic separation, it is pertinent to briefly mention the biological context for drug development professionals. Daphniphyllum alkaloids have been reported to exhibit a range of biological activities. For instance, certain alkaloids have demonstrated cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis. The underlying mechanisms of action are still under investigation, but may involve the modulation of key signaling pathways.

signaling cluster_cell Cancer Cell DA Daphniphyllum Alkaloid Receptor Cell Surface Receptor DA->Receptor Binds Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activates/Inhibits Apoptosis Apoptosis Pathway->Apoptosis Induces

Figure 2: A simplified hypothetical signaling pathway illustrating the potential mechanism of action for a cytotoxic Daphniphyllum alkaloid.

Conclusion

The chromatographic methods detailed in these application notes provide a robust framework for the successful isolation and purification of Daphniphyllum alkaloids. The combination of preliminary fractionation by silica gel column chromatography followed by high-resolution preparative HPLC is a proven strategy to obtain these complex natural products in high purity. The protocols and data presented here should serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the exploration of the therapeutic potential of this fascinating class of molecules. Further optimization of these methods may be required depending on the specific Daphniphyllum species and the target alkaloids.

Application Notes and Protocols for the Quantification of Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Currently, there are no specific, validated analytical methods published for the quantification of Daphniyunnine A. This document provides a comprehensive, proposed analytical method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on established principles for the analysis of complex alkaloids. These application notes are intended to serve as a detailed starting point for researchers to develop and validate a robust quantitative method for this compound in various matrices, such as plant extracts and biological fluids. The protocols cover sample preparation, instrument conditions, and hypothetical method performance parameters.

Introduction

This compound is a structurally intricate polycyclic alkaloid from the Daphniphyllum genus of plants. As interest in the pharmacological potential of Daphniphyllum alkaloids grows, the need for a sensitive and selective analytical method for their quantification becomes essential for pharmacokinetic studies, quality control of natural extracts, and toxicology assessments. LC-MS/MS (B15284909) is the preferred technique for this application due to its high sensitivity, specificity, and ability to analyze complex mixtures.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The proposed method utilizes a reverse-phase liquid chromatography system for the separation of this compound from matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of purified this compound reference standard and dissolve in 1.0 mL of mass spectrometry grade methanol (B129727). Sonicate if necessary to ensure complete dissolution. Store at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution using a 50:50 (v/v) mixture of methanol and water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS): The use of a stable isotope-labeled this compound is highly recommended to account for matrix effects and procedural losses. If unavailable, a structurally similar alkaloid not present in the sample matrix can be used. A working IS solution should be prepared and added to all standards and samples at a fixed concentration.

Detailed Experimental Protocols

Protocol for Sample Preparation from Plant Material

This protocol is designed for the extraction of this compound from dried and powdered plant tissue.

  • Weighing: Accurately weigh 1.0 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of methanol containing 0.1% formic acid (v/v) to the tube.

    • Vortex for 1 minute and then place in an ultrasonic bath for 45 minutes at room temperature.

    • Centrifuge the mixture at 4,500 x g for 20 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction on the remaining plant pellet with an additional 15 mL of the extraction solvent.

    • Combine the two supernatant fractions.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol, followed by 6 mL of deionized water.

    • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 6 mL of water to remove highly polar interferences.

    • Elution: Elute this compound and other retained compounds with 6 mL of methanol into a collection tube.

    • Drying: Evaporate the eluate to complete dryness using a nitrogen evaporator or centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Protocol for LC-MS/MS Analysis

The following are proposed starting conditions and are subject to optimization for the specific instrumentation used.

ParameterProposed Condition
Liquid Chromatography System
ColumnC18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase ADeionized Water + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.35 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program10% B to 95% B over 8 min; hold at 95% B for 2 min; return to 10% B and re-equilibrate for 3 min.
Mass Spectrometer
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage+3.5 kV
Ion Source Temperature550°C
MRM TransitionsTo be determined by direct infusion of a pure this compound standard. The precursor ion will be [M+H]⁺. At least two product ions should be selected for quantification and confirmation.
Collision GasHigh-purity Argon
Dwell Time50-100 ms per transition

Data Presentation and Expected Performance

The following table summarizes the hypothetical quantitative performance parameters for a fully validated method based on the protocols described above.

Table 1: Hypothetical Quantitative Performance of the Proposed LC-MS/MS Method

Parameter Expected Value
Linearity
Calibration Curve Range 1 – 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Sensitivity
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.0 ng/mL
Accuracy (Mean % Recovery)
Low QC (5 ng/mL) 90 – 110%
Medium QC (100 ng/mL) 95 – 105%
High QC (800 ng/mL) 95 – 105%
Precision (% Relative Standard Deviation)
Intra-day Precision < 10%
Inter-day Precision < 15%
Matrix Effect To be evaluated; should be within 85-115% with IS correction

| Extraction Recovery | > 80% |

Mandatory Visualizations

Diagram of the Proposed Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plant Sample B Homogenization & Extraction A->B C SPE Cleanup B->C D Dry & Reconstitute C->D E Filtration D->E F LC-MS/MS System E->F G Peak Integration & Quantification F->G H Final Report G->H

Caption: Proposed workflow for this compound quantification.

Signaling Pathway Information

At present, the specific molecular targets and signaling pathways associated with the biological activity of this compound have not been elucidated in published scientific literature. Consequently, a signaling pathway diagram cannot be provided. This represents a key area for future pharmacological investigation.

Application Notes and Protocols for In Vitro Assay Design: Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daphniyunnine A is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1][2] While the initial isolation and structural elucidation of this compound have been reported, there is limited publicly available data on its specific biological activities.[3][4] However, other related Daphniphyllum alkaloids have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and anti-HIV activities.[5][6][7] Notably, Daphniyunnine D, a related compound, has shown cytotoxicity against P-388 and A-549 tumor cell lines.[3]

These findings suggest that this compound may also possess significant biological properties. This document provides a proposed framework and detailed protocols for the in vitro evaluation of this compound, focusing on the assessment of its potential cytotoxic and anti-inflammatory activities. The following protocols are designed to serve as a starting point for researchers and drug development professionals interested in characterizing the bioactivity of this novel alkaloid.

Proposed In Vitro Screening Strategy

A tiered approach is recommended for the in vitro evaluation of this compound. This strategy begins with broad cytotoxicity screening, followed by more detailed mechanistic assays based on the initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (If Cytotoxic) cluster_2 Phase 3: Anti-inflammatory Activity A This compound Stock Solution Preparation B Cytotoxicity Screening (MTT Assay) (e.g., A549, P-388, HeLa cell lines) A->B F Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) A->F C Apoptosis Assays (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Mitochondrial Membrane Potential Assay (JC-1) B->E G Cytokine Production Analysis (ELISA for TNF-α, IL-6) F->G

Caption: Proposed workflow for in vitro evaluation of this compound.

Data Presentation

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
A549Lung CarcinomaData to be determinedData to be determined
P-388Murine LeukemiaData to be determinedData to be determined
HeLaCervical CancerData to be determinedData to be determined
MCF-7Breast CancerData to be determinedData to be determined

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% after 48 hours of treatment.

Table 2: Effect of this compound on Apoptosis in A549 Cells
TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control0Data to be determinedData to be determined
This compoundIC₂₅Data to be determinedData to be determined
This compoundIC₅₀Data to be determinedData to be determined
Staurosporine (Positive Control)1Data to be determinedData to be determined

Data presented as mean ± SD from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cultured cancer cell lines.

G A Seed cells in 96-well plates (5,000-10,000 cells/well) B Incubate for 24 hours A->B C Treat with serial dilutions of This compound B->C D Incubate for 48 hours C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4 hours E->F G Solubilize formazan (B1609692) crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., A549, P-388, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details a flow cytometry-based method to quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its IC₅₀ value for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Hypothetical Signaling Pathway for Investigation

Based on the mechanism of action of other cytotoxic natural products, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. Further investigation would be required to confirm this.

G DA This compound Bax Bax activation DA->Bax Bcl2 Bcl-2 inhibition DA->Bcl2 Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

This proposed pathway can be investigated by assays such as Western blotting to measure the expression levels of Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3, as well as by measuring the mitochondrial membrane potential.

References

Application Notes and Protocols for X-ray Crystallography of Daphniyunnine A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of X-ray crystallography to the structural elucidation of Daphniyunnine A and its derivatives. Included are summaries of crystallographic data, detailed experimental protocols for crystallization and data collection, and insights into the biological implications of the structural findings.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a large family of structurally complex natural products isolated from plants of the Daphniphyllum genus. These compounds have garnered significant interest due to their intricate polycyclic architectures and diverse biological activities, including cytotoxic properties against various cancer cell lines. X-ray crystallography has been a pivotal technique in unambiguously determining the absolute stereochemistry of these molecules, which is crucial for understanding their structure-activity relationships and for guiding synthetic efforts.

Data Presentation: Crystallographic Data of this compound

The structure of this compound was definitively established through single-crystal X-ray diffraction analysis.[1] The following table summarizes the key crystallographic parameters obtained from this analysis.

ParameterThis compound
Chemical FormulaC23H31NO3
Formula Weight369.49
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.9243(12)
b (Å)11.0968(2)
c (Å)30.2328(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1987.5(7)
Z4
Calculated Density (g/cm³)1.233
Absorption Coefficient (mm⁻¹)0.083
F(000)800

Experimental Protocols

The following protocols provide a general framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives. These are based on established methods for Daphniphyllum alkaloids and may require optimization for specific derivatives.

Protocol 1: Synthesis of this compound Derivatives

The total synthesis of Daphniphyllum alkaloids is a complex undertaking that has been the subject of extensive research. The synthesis of derivatives often involves modifications of key intermediates or the final natural product. A general workflow for the synthesis of a this compound derivative is outlined below.

G cluster_synthesis Synthesis Workflow start Commercially Available Starting Materials step1 Construction of Core Ring System start->step1 step2 Functional Group Interconversion step1->step2 step3 Introduction of Desired Substituents step2->step3 step4 Final Cyclization and Deprotection step3->step4 end Purified this compound Derivative step4->end

Caption: General workflow for the synthesis of this compound derivatives.

Methodology:

  • Core Scaffold Synthesis: The synthesis typically begins with the construction of the complex polycyclic core of the this compound scaffold from simpler, commercially available starting materials. This often involves a series of cycloaddition and rearrangement reactions.

  • Functionalization: Key functional groups on the core scaffold are then modified to allow for the introduction of desired substituents. This may involve oxidation, reduction, or protection/deprotection steps.

  • Derivative Synthesis: The desired chemical moieties are introduced through various organic reactions, such as alkylation, acylation, or cross-coupling reactions, to generate the target derivatives.

  • Purification: The synthesized derivatives are purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Protocol 2: Crystallization of this compound Derivatives

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. The following protocol outlines common crystallization techniques suitable for Daphniphyllum alkaloids.

G cluster_crystallization Crystallization Workflow start Purified Compound dissolve Dissolve in Suitable Solvent start->dissolve setup Set up Crystallization Experiment (Vapor Diffusion, Slow Evaporation, etc.) dissolve->setup incubate Incubate under Stable Conditions setup->incubate harvest Harvest Single Crystals incubate->harvest

Caption: Workflow for the crystallization of this compound derivatives.

Methodology:

  • Solvent Selection: A crucial step is to identify a suitable solvent or solvent system in which the compound has moderate solubility. A common approach is to dissolve the compound in a good solvent and then slowly introduce a miscible anti-solvent.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

    • Vapor Diffusion: This is a widely used method. A drop containing the compound, a precipitant, and a buffer is equilibrated against a larger reservoir of a higher precipitant concentration. The slow diffusion of the precipitant into the drop induces crystallization. Two common setups are hanging drop and sitting drop.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals may form at the interface of the two liquids.

  • Crystal Harvesting: Once suitable single crystals have grown (typically >0.1 mm in all dimensions), they are carefully harvested using a cryoloop and flash-cooled in liquid nitrogen for data collection.

Protocol 3: X-ray Diffraction and Structure Determination

This protocol outlines the general steps for collecting and analyzing X-ray diffraction data to determine the three-dimensional structure of a this compound derivative.

G cluster_xray X-ray Diffraction Workflow mount Mount Crystal on Goniometer collect Collect Diffraction Data mount->collect process Process Data (Integration, Scaling) collect->process solve Solve Phase Problem process->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate

Caption: Workflow for X-ray diffraction and structure determination.

Methodology:

  • Data Collection: The flash-cooled crystal is mounted on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this compound derivatives, direct methods are typically successful.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve its accuracy.

  • Validation: The final structure is validated using various crystallographic and stereochemical checks to ensure its quality and correctness. The final coordinates are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Biological Activity and Signaling Pathways

Several Daphniphyllum alkaloids, including derivatives of this compound, have demonstrated significant cytotoxic activity against various cancer cell lines.[1] For instance, Daphniyunnine D has shown potent cytotoxicity against P-388 and A-549 tumor cell lines.[1] While the precise molecular mechanisms of action for many of these compounds are still under investigation, studies on related cytotoxic natural products suggest that they may induce apoptosis (programmed cell death) through the intrinsic or mitochondrial pathway.

The diagram below illustrates a plausible signaling pathway for apoptosis induction by a cytotoxic this compound derivative.

G cluster_pathway Proposed Apoptotic Signaling Pathway drug This compound Derivative mito Mitochondrial Stress drug->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by a this compound derivative.

This proposed pathway involves the induction of mitochondrial stress by the this compound derivative, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Further research is needed to fully elucidate the specific molecular targets and signaling pathways of this compound derivatives.

References

Application Notes and Protocols for the Synthesis of Daphniyunnine A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Daphniyunnine A analogs, with a primary focus on the total synthesis of daphenylline (B12778079), a structurally related and extensively studied member of the Daphniphyllum alkaloids. The methodologies presented herein are based on recently published, state-of-the-art synthetic strategies.

Introduction

This compound and its analogs are a class of structurally complex polycyclic alkaloids isolated from plants of the Daphniphyllum genus. These natural products exhibit a range of interesting biological activities, making them attractive targets for synthetic chemists and drug development professionals. Their intricate architectures, often featuring caged structures and multiple stereocenters, present significant synthetic challenges. This document outlines a successful and concise synthetic route to daphenylline, which serves as a representative model for the synthesis of other this compound analogs.

Synthetic Strategy Overview

The presented total synthesis of daphenylline is a concise 11-step route that strategically employs a tactic of generating excess molecular complexity followed by strategic bond cleavage.[1][2] This approach facilitates the construction of the challenging polycyclic core of the molecule. Key transformations in this synthesis include a dearomative Buchner cycloaddition to form a bicyclo[4.1.0]heptane core, a thia-Paternò–Büchi [2+2] photocycloaddition to install a key quaternary stereocenter, and a late-stage Friedel-Crafts cyclization to complete the aromatic portion of the molecule.[1][2] An enantioselective variant of this synthesis has also been developed, employing a rhodium-mediated 1,4-conjugate addition.[1][2]

Data Presentation

Table 1: Summary of the 11-Step Total Synthesis of (±)-Daphenylline
StepReactionStarting MaterialProductYield (%)
1Grignard Addition4-methoxy-1-naphthylamineDihydropyridone intermediateNear-quantitative
2Reduction & DeprotectionDihydropyridone intermediatePiperidone intermediate-
3Amide CouplingPiperidone intermediateDiazoacetamide (B1201003) intermediate-
4Intramolecular Buchner ReactionDiazoacetamide intermediateBicyclo[4.1.0]heptane intermediate-
56π-Electrocyclic Ring OpeningBicyclo[4.1.0]heptane intermediateα,β-Unsaturated lactam-
6Thia-Paternò–Büchi [2+2] Photocycloadditionα,β-Unsaturated lactamSpirocyclic thietane (B1214591)-
7Thietane ReductionSpirocyclic thietanePiperidone with quaternary center-
8HydrogenationPiperidone with quaternary centerSaturated piperidone-
9Friedel-Crafts CyclizationSaturated piperidonePentacyclic intermediate67% (combined yield over 2 steps)
10Activation of Tertiary AlcoholPentacyclic intermediateMethyl oxalyl ester87%
11Barton-McCombie DeoxygenationMethyl oxalyl ester(±)-Daphenylline57%

Note: Yields for some intermediate steps were not explicitly provided in the primary literature and are therefore omitted.

Table 2: Enantioselective Step for the Synthesis of (-)-Daphenylline
StepReactionStarting MaterialLigandProductYield (%)Enantiomeric Excess (ee, %)
-Rh-mediated 1,4-conjugate additionDihydropyridone(S,S)-Ph-BPEPiperidone6099

Experimental Protocols

Key Experiment 1: Intramolecular Buchner Reaction

This reaction constructs the bicyclo[4.1.0]heptane core through a dearomative cycloaddition.

Procedure: To a solution of the diazoacetamide intermediate in a suitable solvent (e.g., dichloromethane), a catalytic amount of a transition metal catalyst, such as Rh₂(OAc)₄ (1 mol%), is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[4.1.0]heptane product.

Key Experiment 2: Thia-Paternò–Büchi [2+2] Photocycloaddition

This step is crucial for the installation of the synthetically challenging all-carbon quaternary stereocenter.

Procedure: A solution of the α,β-unsaturated lactam, 1,3-dithiolane-2-thione, and an Ir(III) triplet photosensitizer in a suitable solvent (e.g., acetonitrile) is irradiated with blue LEDs (400 nm). The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is evaporated, and the resulting spirocyclic thietane is purified by flash chromatography.

Key Experiment 3: Friedel-Crafts Cyclization

This late-stage cyclization forges the aromatic moiety of daphenylline.

Procedure: The saturated piperidone precursor is treated with a strong Brønsted acid, such as 48% HBr, at an elevated temperature. The reaction proceeds to afford the cyclized product. The reaction mixture is then neutralized and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the pentacyclic intermediate.

Mandatory Visualization

Synthetic_Pathway_Daphenylline Start Commercially Available Starting Materials Piperidone Piperidone Scaffold Formation Start->Piperidone Diazoacetamide Diazoacetamide Formation Piperidone->Diazoacetamide Buchner Intramolecular Buchner Reaction Diazoacetamide->Buchner Bicycloheptane Bicyclo[4.1.0]heptane Intermediate Buchner->Bicycloheptane RingOpening 6π-Electrocyclic Ring Opening Bicycloheptane->RingOpening UnsaturatedLactam α,β-Unsaturated Lactam RingOpening->UnsaturatedLactam Photocycloaddition [2+2] Photocycloaddition UnsaturatedLactam->Photocycloaddition Thietane Spirocyclic Thietane Photocycloaddition->Thietane Reduction Thietane Reduction Thietane->Reduction QuaternaryCenter Piperidone with Quaternary Center Reduction->QuaternaryCenter FriedelCrafts Friedel-Crafts Cyclization QuaternaryCenter->FriedelCrafts Deoxygenation Deoxygenation FriedelCrafts->Deoxygenation Daphenylline Daphenylline Deoxygenation->Daphenylline

Caption: Synthetic pathway to Daphenylline.

Experimental_Workflow Start Starting Material Reaction Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS, etc.) Purification->Characterization Product Pure Product Characterization->Product

Caption: General experimental workflow.

References

Synthetic Approaches Towards Daphniyunnine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine A is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the synthetic chemistry community due to their intricate polycyclic architectures and promising biological activities. While a formal total synthesis of this compound has not been reported in the reviewed literature, extensive research into the synthesis of structurally related calyciphylline A-type alkaloids provides a valuable roadmap for its potential construction. This document details the reagents, conditions, and protocols for the synthesis of key structural motifs and closely related analogs of this compound, offering a foundational guide for researchers in this field.

The strategies outlined below focus on the construction of the characteristic bridged and fused ring systems that constitute the core of this compound and its congeners. These include the formation of the [7-5-5] all-carbon tricyclic core and the AC bicyclic framework, which are critical building blocks in the assembly of these complex molecules.

Key Synthetic Strategies and Core Precursors

The synthesis of Daphniphyllum alkaloids often involves the strategic construction of key bicyclic and tricyclic intermediates. The following sections detail established protocols for assembling frameworks highly relevant to the synthesis of this compound.

Construction of the AC Bicyclic Skeleton of Daphniyunnine B

A synthetic route toward the AC bicyclic skeleton of Daphniyunnine B, a close analog of this compound, has been developed. This approach establishes two vicinal all-carbon quaternary stereocenters, a common challenge in the synthesis of this alkaloid family.[1]

Experimental Protocol: Synthesis of the AC Bicyclic Lactam

An acid-promoted rearrangement, hydrolysis, and amidation of cyclohexenol (B1201834) derivatives can be employed to generate a primary amide precursor. Subsequent intramolecular iodocyclization under Levorse's conditions, followed by elimination, affords the bicyclic lactam.[1]

StepReagents and ConditionsProductYield
1Acid-promoted rearrangement, hydrolysis, and amidation of cyclohexenol 191 Primary amide 192 -
2Intramolecular iodocyclization (Levorse's conditions)--
31,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Bicyclic lactam 193 -

Note: Specific yields for each step were not detailed in the provided reference.

Synthesis of the [7-5-5] All-Carbon Tricyclic Core

The [7-5-5] all-carbon tricyclic core is a key structural feature of many calyciphylline A-type alkaloids, including Daphniyunnine D. A strategy centered around an intramolecular Pauson-Khand reaction has been successfully employed to construct this motif.[2]

Experimental Protocol: Pauson-Khand Reaction for Tricycle Formation

This protocol describes the key intramolecular cyclization to form the [7-5-5] tricycle.

StepReagents and ConditionsProduct
1Intramolecular Pauson-Khand Reaction[7-5-5] all-carbon tricyclic core

Further details on the specific precursors and yields were not available in the cited abstract.

Logical Workflow for Core Assembly

The following diagram illustrates a generalized workflow for the construction of key tricyclic cores relevant to this compound synthesis, inspired by methodologies applied to related alkaloids.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly cluster_3 Elaboration to Target A Commercially Available Starting Material C Fragment Coupling A->C Multi-step synthesis B Functionalized Cyclic Precursor B->C D Key Cyclization (e.g., Pauson-Khand, Diels-Alder) C->D Precursor formation E Tricyclic Core D->E Core construction F Further Functionalization E->F G This compound Analog F->G

Caption: Generalized workflow for synthesizing this compound analogs.

Key Cyclization Strategies in Related Syntheses

The total synthesis of Daphniphyllum alkaloids has been a fertile ground for the application and development of powerful synthetic methodologies. For instance, the synthesis of daphenylline (B12778079), a structurally related alkaloid, has been achieved through various elegant strategies.

One approach utilized a gold-catalyzed 6-exo-dig cyclization and a subsequent intramolecular Michael addition to construct the bridged 6,6,5-tricyclic motif at an early stage.[3][4] The aromatic moiety was forged through a photoinduced olefin isomerization/6π-electrocyclization cascade followed by an oxidative aromatization process.[3][4]

Another concise, 11-step total synthesis of daphenylline employed a dearomative Buchner cycloaddition to access a bicyclo[4.1.0]heptane core, which then underwent a C-C bond cleavage to form the seven-membered ring.[5] A thia-Paternò–Büchi [2+2] photocycloaddition followed by stereospecific thietane (B1214591) reduction was ingeniously used to install a challenging quaternary methyl group.[5]

The following diagram illustrates a key intramolecular [5+2] cycloaddition strategy used to construct the ACDE ring system of calyciphylline A-type alkaloids.

G precursor Tetrasubstituted Olefin-containing Oxidopyrylium Species cycloaddition Intramolecular [5+2] Cycloaddition precursor->cycloaddition product ACDE Ring Framework cycloaddition->product

Caption: Intramolecular [5+2] cycloaddition for core synthesis.

Summary of Reagents and Conditions for Key Transformations

The following table summarizes various reagents and conditions employed in the synthesis of key intermediates and analogs of this compound.

TransformationReagents and ConditionsAlkaloid/Core SystemReference
6-exo-dig Cyclization / Michael AdditionGold catalystDaphenylline[3][6]
Photoinduced Isomerization / 6π-Electrocyclization500 W Hg lampDaphenylline[7]
Dearomative Buchner Cycloaddition-Daphenylline[5]
Thia-Paternò–Büchi [2+2] Photocycloaddition-Daphenylline[5]
Intramolecular Diels-AlderEt2AlCl(-)-Calyciphylline N[8]
Nazarov CyclizationSnCl4(-)-Calyciphylline N[8]
Stille CarbonylationCO, Pd(PPh3)4, (CH2CH)4Sn, LiCl, DMF, 90 °C(-)-Calyciphylline N[8]
Intramolecular [5+2] Cycloaddition-Calyciphylline A-type[1]
Intramolecular Pauson-Khand Reaction-Daphnilongeranin B / Daphniyunnine D core[2]

Conclusion

The synthesis of this compound remains an open and challenging endeavor. However, the synthetic precedents established for closely related Daphniphyllum alkaloids provide a strong foundation and a diverse toolbox of strategies and reactions. The protocols and data presented here, drawn from the successful syntheses of complex analogs, offer valuable guidance for the development of a successful total synthesis of this compound. Future efforts will likely build upon these key cyclization strategies and fragment couplings to assemble the complete and intricate architecture of this fascinating natural product.

References

Troubleshooting & Optimization

Overcoming stereoselectivity issues in Daphniyunnine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphniyunnine A and related Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity challenges encountered during synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-001 What are the most common stereoselectivity issues in the synthesis of this compound and its analogues?The primary stereochemical hurdles arise during the construction of the complex polycyclic core. Key challenges include controlling the diastereoselectivity of intramolecular cycloadditions (e.g., Diels-Alder or Michael reactions) to form the fused ring systems and the stereoselective reduction of intermediates, particularly in the presence of multiple stereocenters. The creation of all-carbon quaternary centers with the correct configuration is also a significant challenge.
FAQ-002 How can I improve the diastereoselectivity of the key intramolecular Diels-Alder (IMDA) reaction?The diastereoselectivity of the IMDA reaction is often highly dependent on the reaction conditions. Thermal cyclization may result in poor selectivity. The use of a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl), can significantly enhance diastereoselectivity by promoting a more ordered transition state. Screening different Lewis acids and optimizing temperature and solvent are crucial troubleshooting steps.[1][2]
FAQ-003 I am observing the formation of the wrong diastereomer during a hydrogenation step. What can I do?Catalyst selection is critical for stereoselective hydrogenations in complex molecules. If a standard catalyst like Palladium on carbon (Pd/C) yields the incorrect diastereomer, it may be due to catalyst coordination with a nearby functional group that directs hydrogen delivery from the undesired face. Switching to a different catalyst, such as Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), can be an effective solution. This catalyst may have a different coordination preference and steric profile, leading to the desired stereoisomer.[3]
FAQ-004 My intramolecular Michael addition is giving a poor diastereomeric ratio. How can I improve this?The stereochemical outcome of intramolecular Michael additions can often be influenced by the choice of base and solvent. For instance, in the synthesis of Daphenylline, a related alkaloid, the use of specific conditions for the intramolecular Michael cyclization led to a 10:1 ratio of diastereomers.[3] It is recommended to screen various reaction conditions, including different bases (e.g., LHMDS, KHMDS), temperatures, and solvents, to optimize the diastereoselectivity.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction to Form the Polycyclic Core

Symptoms:

  • You obtain a mixture of diastereomers with a low ratio (e.g., close to 1:1).

  • The desired diastereomer is the minor product.

Possible Causes:

  • The reaction is being run under thermal conditions, which may not provide sufficient stereocontrol.

  • The chosen Lewis acid is not optimal for achieving high diastereoselectivity.

Solutions:

Solution ID Solution Experimental Protocol
SOL-IMDA-01 Switch from thermal conditions to a Lewis acid-catalyzed reaction.General Protocol: To a solution of the IMDA precursor in a dry, inert solvent (e.g., CH₂Cl₂ or toluene) at a low temperature (e.g., -78 °C), add the Lewis acid (e.g., Et₂AlCl, 1.0-1.5 equivalents) dropwise. Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC). Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous NaHCO₃).
SOL-IMDA-02 Screen a panel of Lewis acids.Prepare small-scale reactions with different Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, TiCl₄, SnCl₄) to identify the one that provides the best diastereoselectivity. Analyze the crude reaction mixture by ¹H NMR or HPLC to determine the diastereomeric ratio.

Quantitative Data Summary for IMDA Reactions in a Related System:

Reaction Conditions Diastereomeric Ratio (desired:undesired) Reference
Thermal CyclizationComplex mixture of all possible diastereomers[1][2]
Et₂AlCl9:1[1][2]
Problem 2: Incorrect Stereoisomer Obtained from Hydrogenation

Symptoms:

  • The major product of the hydrogenation has the opposite stereochemistry at the newly formed stereocenter(s) compared to the target molecule.

Possible Causes:

  • The catalyst (e.g., Pd/C) is being directed by a functional group to the wrong face of the molecule.

  • Steric hindrance is preventing the catalyst from approaching the desired face.

Solutions:

Solution ID Solution Experimental Protocol
SOL-HYD-01 Change the hydrogenation catalyst.General Protocol for Hydrogenation with Crabtree's Catalyst: In a glovebox, dissolve the substrate and Crabtree's catalyst (1-5 mol%) in degassed, anhydrous CH₂Cl₂. Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

Quantitative Data Summary for Hydrogenation in a Related System:

Catalyst Outcome Reference
Pd/CIncorrect diastereomer[3]
Crabtree's CatalystCorrect diastereomer[3]

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity in IMDA Reactions

IMDA_Troubleshooting start Poor Diastereoselectivity in IMDA thermal_check Are you using thermal conditions? start->thermal_check lewis_acid_check Are you using a Lewis acid? thermal_check->lewis_acid_check No switch_to_lewis Switch to Lewis Acid Catalysis thermal_check->switch_to_lewis Yes lewis_acid_check->switch_to_lewis No optimize_lewis Optimize Lewis Acid and Conditions lewis_acid_check->optimize_lewis Yes switch_to_lewis->optimize_lewis screen_lewis_acids Screen different Lewis acids (e.g., Et2AlCl, BF3.OEt2) optimize_lewis->screen_lewis_acids optimize_temp_solvent Optimize temperature and solvent optimize_lewis->optimize_temp_solvent success Improved Diastereoselectivity screen_lewis_acids->success optimize_temp_solvent->success

Caption: Troubleshooting workflow for improving IMDA diastereoselectivity.

Decision Pathway for Stereoselective Hydrogenation

Hydrogenation_Troubleshooting start Incorrect Diastereomer from Hydrogenation catalyst_check What catalyst are you using? start->catalyst_check pd_c Pd/C or similar heterogeneous catalyst catalyst_check->pd_c crabtree Homogeneous catalyst (e.g., Crabtree's) catalyst_check->crabtree switch_catalyst Switch to a homogeneous catalyst (e.g., Crabtree's) pd_c->switch_catalyst consider_directing_groups Consider influence of nearby functional groups crabtree->consider_directing_groups success Correct Diastereomer Obtained switch_catalyst->success modify_substrate Modify substrate to block undesired directing effects consider_directing_groups->modify_substrate modify_substrate->success

Caption: Decision pathway for troubleshooting stereoselective hydrogenation.

References

Technical Support Center: Purification of Daphniyunnine A and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges that researchers may encounter during the extraction and purification of Daphniyunnine A and other Daphniphyllum alkaloids.

1. Low Yield of Crude Alkaloid Extract

  • Question: I have performed the initial extraction of the plant material (Daphniphyllum yunnanense), but the yield of the crude alkaloid extract is very low. What could be the issue?

  • Answer:

    • Incomplete Extraction: The extraction solvent and method may not be optimal. Daphniphyllum alkaloids are typically extracted with polar solvents like methanol (B129727) or ethanol. Ensure sufficient extraction time and consider using techniques like Soxhlet extraction or ultrasonication to improve efficiency.

    • Improper pH Adjustment: Most alkaloids are basic and are extracted in their salt form in an acidic aqueous solution, then liberated as free bases by adjusting the pH to the alkaline range (typically pH 9-11) before extraction with an organic solvent. Ensure the pH of the aqueous solution was appropriately adjusted and maintained during the extraction.

    • Plant Material Quality: The concentration of alkaloids can vary depending on the age of the plant, the season of collection, and the specific plant part used (leaves, stems, roots).

2. Difficulty in Separating Co-eluting Impurities

  • Question: During my chromatographic separation (e.g., silica (B1680970) gel column chromatography), this compound is co-eluting with other closely related alkaloids. How can I improve the separation?

  • Answer:

    • Optimize Chromatographic Conditions:

      • Solvent System: A single solvent system may not be sufficient. Employing gradient elution with a carefully selected solvent system (e.g., chloroform-methanol, petroleum ether-acetone) can improve resolution. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can reduce tailing of basic alkaloids on silica gel.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using alternative stationary phases such as alumina (B75360) (basic or neutral), or reversed-phase C18 silica gel.

    • Sequential Chromatography: It is common to use multiple chromatographic techniques in sequence. For example, an initial separation on a silica gel column can be followed by further purification of mixed fractions on a Sephadex LH-20 column or by preparative High-Performance Liquid Chromatography (HPLC).

3. Suspected Degradation of this compound during Purification

  • Question: I suspect that my target compound, this compound, is degrading during the purification process. What are the possible causes and solutions?

  • Answer:

    • pH Instability: Alkaloids can be sensitive to acidic or basic conditions. Avoid prolonged exposure to strong acids or bases. Ensure that the pH is neutralized after acid-base extraction steps.

    • Solvent-Induced Decomposition: Some alkaloids may be unstable in certain solvents, especially chlorinated solvents, over long periods. It is advisable to conduct stability tests of the partially purified compound in the solvents you intend to use for chromatography.

    • Temperature Sensitivity: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Light and Air Sensitivity: Some complex alkaloids can be sensitive to light and oxidation. It is good practice to store extracts and purified fractions in the dark and under an inert atmosphere (e.g., nitrogen or argon) if possible.

4. Challenges in Final Purification and Crystallization

  • Question: I have a partially purified fraction of this compound, but I am struggling to obtain a pure compound and induce crystallization for structural analysis. What can I do?

  • Answer:

    • High-Resolution Purification: For final purification, preparative HPLC is often the most effective method. A variety of columns (e.g., C18, phenyl, cyano) and mobile phases should be screened to achieve baseline separation.

    • Crystallization Techniques:

      • Solvent Selection: Finding the right solvent or solvent mixture is key. Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., methanol, acetone, ethyl acetate) is a common method.

      • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place it in a sealed container with a larger volume of a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.

      • X-ray Quality Crystals: Obtaining crystals suitable for X-ray crystallography can be challenging. It may require extensive screening of crystallization conditions. The structure of this compound was originally confirmed by single-crystal X-ray diffraction, indicating that it is crystallizable.[1]

Data Presentation

Since quantitative data for the purification of this compound is not available in the searched literature, the following table is provided as a template for researchers to document their own results.

Purification StepStarting Material (g)Fraction/Compound Weight (g)Yield (%)Purity (%)Notes
Crude Methanol Extract 1000 (Dried Plant Material)
Acid-Base Extraction
Silica Gel Column 1 Mobile Phase:
Silica Gel Column 2 Mobile Phase:
Sephadex LH-20 Mobile Phase:
Preparative HPLC Column/Mobile Phase:
Crystallization Solvent:
Final Yield of this compound

Experimental Protocols

The following is a generalized protocol for the isolation of Daphniphyllum alkaloids, based on common practices in the field. This protocol should be adapted and optimized for the specific case of this compound.

1. Extraction and Acid-Base Partitioning

  • Air-dry and powder the plant material (stems and leaves of Daphniphyllum yunnanense).

  • Exhaustively extract the powdered material with methanol at room temperature.

  • Concentrate the methanol extract under reduced pressure to obtain a crude residue.

  • Suspend the residue in a 2% aqueous solution of hydrochloric acid and filter to remove non-alkaloidal components.

  • Wash the acidic aqueous solution with ethyl acetate (B1210297) to remove acidic and neutral compounds.

  • Adjust the pH of the aqueous solution to 9-11 with ammonia solution.

  • Extract the alkaline solution with chloroform (B151607) to obtain the crude alkaloid fraction.

  • Dry the chloroform extract with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

2. Chromatographic Purification

  • Subject the crude alkaloid extract to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform-methanol or petroleum ether-acetone.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine fractions containing alkaloids of similar polarity.

  • Further purify the combined fractions using repeated column chromatography on silica gel and/or Sephadex LH-20.

  • For final purification, use preparative HPLC with a suitable column and mobile phase.

3. Characterization

  • Analyze the purified compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure of this compound.

  • If possible, grow single crystals and perform X-ray diffraction analysis for unambiguous structure confirmation.

Visualizations

Purification_Workflow Plant_Material Dried Plant Material (D. yunnanense) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Silica_Gel_1 Silica Gel Column (Gradient Elution) Crude_Alkaloids->Silica_Gel_1 Fractions_1 Mixed Fractions Silica_Gel_1->Fractions_1 Sephadex Sephadex LH-20 Fractions_1->Sephadex Fractions_2 Semi-pure Fractions Sephadex->Fractions_2 Prep_HPLC Preparative HPLC Fractions_2->Prep_HPLC Pure_Daphniyunnine_A Pure this compound Prep_HPLC->Pure_Daphniyunnine_A

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic Start Start Purification Problem Encounter a Problem? Start->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Continue Continue Process Problem->Continue No Separation_Issue Poor Separation? Low_Yield->Separation_Issue No Check_Extraction Check Extraction Method & pH Adjustment Low_Yield->Check_Extraction Yes Degradation Degradation? Separation_Issue->Degradation No Optimize_Chromo Optimize Chromatography (Solvents, Stationary Phase) Separation_Issue->Optimize_Chromo Yes Check_Stability Check pH, Temp, Solvent, Light/Air Exposure Degradation->Check_Stability Yes Degradation->Continue No Check_Extraction->Problem Optimize_Chromo->Problem Check_Stability->Problem

Caption: A logical flow for troubleshooting common purification issues.

References

Stability issues of Daphniyunnine A in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the stability of Daphniyunnine A in solution based on established principles of natural product and alkaloid chemistry. As of this writing, specific public-domain stability studies on this compound are not available. Therefore, the information herein, including troubleshooting scenarios and quantitative data, should be considered illustrative. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the general behavior of complex alkaloids, the stability of this compound in solution is likely influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The intricate structure of this compound, likely containing ester, ether, and amine functionalities common to Daphniphyllum alkaloids, may be susceptible to hydrolysis under acidic or basic conditions, and degradation at elevated temperatures or upon exposure to UV light.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: While specific data is unavailable, general best practices for storing alkaloid solutions to minimize degradation are recommended. Stock solutions should ideally be stored at -20°C or -80°C in a tightly sealed container, protected from light. For short-term storage or during experimental use, keeping the solution on ice and minimizing light exposure is advisable. The choice of solvent is also critical; aprotic, anhydrous solvents are often preferred for long-term storage of solid compounds, while for solutions, the solvent should be chosen based on experimental compatibility and its inertness to the compound.

Q3: How can I detect the degradation of this compound in my samples?

A3: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a UV or Mass Spectrometry (MS) detector.[4] A stability-indicating method should be developed, which is capable of separating the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been published. However, for similar complex alkaloids, common degradation routes include hydrolysis of ester groups, oxidation of tertiary amines, and rearrangements of the carbon skeleton, particularly under stress conditions like extreme pH or high temperature.[1][3] Forced degradation studies are the standard approach to identify likely degradation pathways.[5][6]

Troubleshooting Guide

This guide addresses potential stability issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of biological activity in older solutions. Degradation of this compound.1. Prepare fresh solutions for each experiment. 2. Analyze the older solution by HPLC or LC-MS to check for degradation products. 3. If degradation is confirmed, review storage conditions (see FAQ Q2).
Inconsistent results between experimental replicates. Instability of this compound under experimental conditions.1. Assess the stability of this compound in your experimental buffer and at the working temperature over the time course of your experiment. 2. Consider adding antioxidants if oxidative degradation is suspected. 3. Ensure consistent timing between solution preparation and use in assays.
Appearance of new peaks in chromatograms of stored samples. Chemical degradation of this compound.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Characterize the new peaks using LC-MS/MS or NMR to understand the degradation pathway. 3. Adjust storage and handling procedures to minimize the formation of these degradants.
Precipitation of the compound from solution. Poor solubility or solvent evaporation.1. Confirm the solubility of this compound in your chosen solvent. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. If using aqueous buffers, ensure the pH is within a range where the compound is soluble and stable.
Hypothetical Stability Data of this compound under Stress Conditions

The following table presents hypothetical data to illustrate potential stability issues. This is not actual experimental data.

Condition Time (hours) Remaining this compound (%) Observations
0.1 M HCl at 60°C275Significant degradation, likely due to acid hydrolysis.
0.1 M NaOH at 60°C260Rapid degradation, suggesting base-catalyzed hydrolysis or rearrangement.
3% H₂O₂ at 25°C885Moderate degradation, indicating susceptibility to oxidation.
UV Light (254 nm) at 25°C2490Minor degradation, suggesting some photosensitivity.
60°C in Neutral Buffer (pH 7.4)2495Relatively stable to heat in neutral conditions for this duration.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[5][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for up to 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature for up to 24 hours.

    • Thermal Degradation: Aliquot the stock solution into vials and heat at 60°C in a controlled oven for up to 24 hours.

    • Photostability: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using an HPLC-UV/MS system. The chromatographic method should be optimized to separate the parent peak from all degradation product peaks.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the amount of intact this compound and monitor the formation of degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm), and/or MS detection for peak identification.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stressors base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stressors oxidation Oxidation (3% H₂O₂, 25°C) prep_stock->oxidation Expose to Stressors thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stressors photo Photostability (UV/Vis Light) prep_stock->photo Expose to Stressors sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Evaluate Data: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_tree start Inconsistent Experimental Results q1 Are you using freshly prepared solutions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Run HPLC/LC-MS on working solution. Is degradation observed? a1_yes->q2 sol1 Prepare fresh solutions for each experiment. Re-run experiment. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Assess stability under specific experimental conditions (buffer, temp). Adjust conditions if necessary. a2_yes->sol2 sol3 Investigate other experimental variables: - Reagent quality - Instrument performance - Pipetting accuracy a2_no->sol3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Troubleshooting low bioactivity of Daphniyunnine A in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity of Daphniyunnine A in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of Daphniphyllum alkaloids, and what assays are appropriate for this compound?

While specific bioactivity data for this compound is limited, the broader family of Daphniphyllum alkaloids has demonstrated a range of biological effects. Notably, cytotoxicity is a commonly reported activity. For example, Daphniyunnine D, a closely related compound, has shown cytotoxic effects against P-388 and A-549 tumor cell lines.[1] Other alkaloids from this family have exhibited anti-inflammatory and neuroprotective potential. Therefore, initial screening of this compound would logically include cytotoxicity assays (e.g., MTT, XTT, or ATP-based assays) against a panel of cancer cell lines.[2] Anti-inflammatory assays, such as measuring nitric oxide (NO) production in LPS-stimulated macrophages, could also be relevant.[3]

Q2: I am not observing any significant activity with this compound in my cytotoxicity assay. What are the possible reasons?

Several factors could contribute to low or no observed bioactivity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the assay choice. Specific potential reasons include:

  • Compound Integrity: this compound may have degraded or transformed into an inactive form. One study noted that a transformation product of this compound did not exhibit significant cytotoxicity.[4]

  • Solubility Issues: Poor solubility of the compound in the assay medium can lead to a much lower effective concentration than intended.[5]

  • Assay Interference: The compound may interfere with the assay readout. For example, in colorimetric assays like MTT, the color of the natural product can interfere with absorbance readings.[5]

  • Incorrect Concentration Range: The concentrations tested may be too low to elicit a biological response.

  • Cell Line Insensitivity: The chosen cell line may not be sensitive to the specific mechanism of action of this compound.

Q3: How should I prepare and handle this compound to ensure its stability and solubility?

For optimal results, proper handling and preparation of this compound are critical.

  • Solvent Selection: Daphniphyllum alkaloids are often lipophilic. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions.[6] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Working Dilutions: For experiments, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Solubility Enhancement: If precipitation is observed upon dilution, gentle vortexing or sonication can aid dissolution.[5]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, to minimize degradation. For assays, use freshly prepared dilutions.

Troubleshooting Guides

Problem 1: No or Low Cytotoxicity Observed

If this compound is not showing the expected cytotoxic effect, follow this troubleshooting workflow.

Troubleshooting Workflow for Low Cytotoxicity

G start Low/No Cytotoxicity Observed check_compound 1. Verify Compound Integrity & Purity (LC-MS/NMR) start->check_compound check_solubility 2. Assess Solubility (Microscopic Examination) check_compound->check_solubility Compound OK degraded Compound Degraded/Impure - Source fresh compound - Re-purify check_compound->degraded Issue Found check_assay 3. Evaluate Assay Parameters check_solubility->check_assay Soluble precipitation Precipitation Observed - Use fresh DMSO - Test co-solvents - Gentle sonication check_solubility->precipitation Issue Found check_cells 4. Check Cell Health & Sensitivity check_assay->check_cells Assay OK assay_issue Assay Interference/Error - Run compound-only control - Switch to orthogonal assay (e.g., ATP-based) check_assay->assay_issue Issue Found cell_issue Cells Unhealthy or Insensitive - Check positive control - Test a different cell line check_cells->cell_issue Issue Found end_point Problem Resolved check_cells->end_point Cells OK degraded->start precipitation->start assay_issue->start cell_issue->start

Caption: Troubleshooting workflow for low cytotoxicity of this compound.

Problem 2: High Variability Between Replicates

High variability can mask the true effect of the compound.

Potential Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency.
Compound precipitation Visually inspect wells for precipitate after adding the compound. Prepare fresh dilutions for each experiment.
Edge effects in microplates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.

Experimental Workflow for MTT Assay

cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout seed_cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) incubate_attach 2. Incubate for 24h to allow attachment seed_cells->incubate_attach prep_compound 3. Prepare serial dilutions of this compound add_compound 4. Add compound dilutions to wells prep_compound->add_compound incubate_treat 5. Incubate for 24-72h add_compound->incubate_treat add_mtt 6. Add MTT reagent (e.g., 20 µL of 5 mg/mL) incubate_treat->add_mtt incubate_formazan 7. Incubate for 2-4h (formazan formation) add_mtt->incubate_formazan add_dmso 8. Add DMSO to dissolve crystals incubate_formazan->add_dmso read_abs 9. Read absorbance at 570 nm add_dmso->read_abs

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of Daphniphyllum alkaloids related to this compound, providing a reference for expected potency.

CompoundCell LineIC50 (µM)Reference
Daphniyunnine DP-3883.0[1]
Daphniyunnine DA-5490.6[1]
Daphnioldhanol AHeLa31.9[2][4]
Daphnezomine WHeLa16.0 µg/mL[4]

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is not yet elucidated, many cytotoxic natural products induce apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated.

Hypothetical Apoptotic Pathway

cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DaphA This compound Bax Bax/Bak Activation DaphA->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Synthesis of Daphniyunnine A and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed synthetic routes and specific reaction optimizations for Daphniyunnine A are not extensively available in the public domain. The following troubleshooting guide and frequently asked questions have been compiled based on established strategies and challenges encountered during the synthesis of structurally related Daphniphyllum alkaloids, such as Daphenylline (B12778079) and Daphniyunnine B/C. These methodologies may serve as a valuable starting point for researchers undertaking the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of this compound and its analogues?

A1: The primary challenges in the synthesis of this compound and related alkaloids stem from their complex, sterically congested polycyclic frameworks. Key difficulties include:

  • Construction of the core ring system: The assembly of the characteristic bridged and fused ring systems, such as the 6,6,5-tricyclic motif, often requires carefully optimized cycloaddition or Michael addition strategies.[1][2]

  • Installation of quaternary stereocenters: The creation of all-carbon quaternary centers with the correct stereochemistry is a common hurdle, often requiring novel synthetic solutions.[3][4]

  • Control of stereochemistry: The presence of multiple contiguous stereocenters necessitates highly diastereoselective reactions.

  • Late-stage functionalization: Introducing functional groups in the later stages of the synthesis can be challenging due to the complex and sterically hindered nature of the intermediates.

Q2: Which synthetic strategies are most commonly employed for the core structure of Daphniphyllum alkaloids?

A2: Several powerful strategies have been successfully applied to construct the core of these complex molecules. These include:

  • Intramolecular [4+3] and [5+2] Cycloaddition Reactions: These methods are effective for rapidly building the seven-membered rings often found in the core structure.[5]

  • Michael Addition Cascades: Intramolecular Michael additions have been utilized to form key carbocyclic and heterocyclic rings.[1][2]

  • Palladium-catalyzed Cyclizations: Reactions like the Heck reaction have been instrumental in forming key C-C bonds and closing rings.[5][6]

  • Gold-catalyzed Cyclizations: Gold catalysis has been employed for specific cyclization reactions, such as the 6-exo-dig cyclization to construct bridged bicyclic systems.[1][2]

  • Photocycloadditions: [2+2] photocycloaddition reactions have been used as a strategic approach to install challenging functionalities.[3][4]

Q3: Are there any known biomimetic approaches to the synthesis of these alkaloids?

A3: Yes, biosynthetic hypotheses have inspired some synthetic routes. These approaches often involve cascade reactions that mimic the proposed biosynthetic pathway, potentially leading to more efficient and elegant syntheses. Heathcock and coworkers' landmark synthesis of methyl homosecodaphniphyllate was guided by such a hypothesis.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Key Cyclization Step to Form the Polycyclic Core

This is a common issue when attempting to form sterically hindered ring systems. The following table summarizes potential causes and suggested solutions.

Potential CauseSuggested Solutions
Steric Hindrance - Modify the substrate to reduce steric clash near the reaction centers.- Employ more reactive catalysts or reagents.- Increase reaction temperature or pressure (with caution to avoid side reactions).
Incorrect Solvent - Screen a variety of solvents with different polarities and coordinating abilities. For example, in some cyclizations, a switch from a non-polar solvent like toluene (B28343) to a more polar one like THF or DMF can significantly improve yields.[5]
Suboptimal Catalyst/Reagent - Experiment with different catalysts and ligands. For instance, in a Pd-catalyzed reaction, varying the phosphine (B1218219) ligand can have a profound impact on the outcome.- For gold-catalyzed cyclizations, different gold complexes and counterions should be screened.
Low Reaction Concentration - For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions.
Presence of Impurities - Ensure all starting materials and reagents are of high purity. Trace impurities can sometimes poison catalysts or initiate side reactions.
Problem 2: Poor Diastereoselectivity in a Key Bond-Forming Reaction

Achieving the correct relative stereochemistry is crucial. Here are some approaches to address poor diastereoselectivity.

Potential CauseSuggested Solutions
Flexible Transition State - Utilize a chiral auxiliary to direct the stereochemical outcome.- Employ a chiral catalyst or ligand to create a more ordered and selective transition state.- Lowering the reaction temperature can often enhance selectivity by favoring the lower energy transition state.
Substrate Control Issues - Modify the substrate to introduce a directing group that can guide the incoming reagent to the desired face of the molecule.
Equilibration of the Product - If the desired diastereomer is thermodynamically less stable, it may be equilibrating to the more stable isomer under the reaction conditions. Consider quenching the reaction at an earlier time or using milder workup conditions.

Optimized Reaction Conditions

The following tables provide examples of optimized reaction conditions for key transformations reported in the synthesis of Daphniphyllum alkaloids.

Table 1: Gold-Catalyzed 6-exo-dig Cyclization [1]

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1AuCl(PPh₃)/AgOTf2,6-LutidineCH₂Cl₂25~85
2AuCl(IPr)/AgOTfEt₃NDCE40Lower
3PtCl₂-Toluene80Complex Mixture

Table 2: Intramolecular Heck Cyclization [5]

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Et₃NDMF10085
2Pd₂(dba)₃P(o-tol)₃K₂CO₃Acetonitrile8070
3Pd(PPh₃)₄-Et₃NDMF10090

Experimental Protocols

Protocol 1: General Procedure for Gold-Catalyzed 6-exo-dig Cyclization[1]
  • To a solution of the alkyne-containing substrate (1.0 equiv) in anhydrous dichloromethane (B109758) (0.05 M) is added 2,6-lutidine (1.5 equiv).

  • In a separate flask, a solution of AuCl(PPh₃) (0.05 equiv) and AgOTf (0.05 equiv) in anhydrous dichloromethane is stirred for 10 minutes at room temperature, protected from light.

  • The pre-formed catalyst solution is then added dropwise to the substrate solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Protocol 2: General Procedure for Intramolecular Heck Cyclization[5]
  • A mixture of the aryl or vinyl halide substrate (1.0 equiv), Pd(PPh₃)₄ (0.1 equiv), and Et₃N (3.0 equiv) in degassed DMF (0.1 M) is prepared in a sealed tube.

  • The reaction mixture is heated to 100 °C and stirred for the time indicated by TLC analysis.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the desired cyclized product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Late-Stage Functionalization cluster_final Final Product start Commercially Available Starting Materials step1 Fragment Coupling start->step1 Several Steps step2 Key Cyclization (e.g., Diels-Alder, Michael Addition) step1->step2 step3 Ring System Elaboration step2->step3 step4 Stereocenter Installation step3->step4 step5 Oxidation/Reduction step4->step5 final This compound (or Analogue) step5->final Deprotection

Caption: A generalized experimental workflow for the synthesis of a complex Daphniphyllum alkaloid.

troubleshooting_guide start Low Yield in Key Cyclization Reaction q1 Is the reaction intramolecular? start->q1 inter Check for competing intermolecular reactions. Increase dilution. q1->inter No intra Proceed to catalyst/solvent screening. q1->intra Yes q2 Have different catalysts been screened? intra->q2 catalyst_yes Screen different solvents. q2->catalyst_yes Yes catalyst_no Screen various catalysts and ligands. q2->catalyst_no No q3 Has temperature been varied? catalyst_yes->q3 temp_yes Consider substrate modification. q3->temp_yes Yes temp_no Optimize reaction temperature. q3->temp_no No

Caption: A troubleshooting decision tree for optimizing a low-yielding cyclization reaction.

References

Byproducts in Daphniyunnine A synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphniyunnine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges, particularly the formation and removal of byproducts, during the complex total synthesis of this Daphniphyllum alkaloid. The following troubleshooting guides and frequently asked questions (FAQs) offer direct, actionable advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to the total synthesis of this compound and related alkaloids?

A1: The total synthesis of this compound and other Daphniphyllum alkaloids is a significant challenge in organic chemistry due to their complex, polycyclic structures. Key strategies often involve intramolecular reactions to construct the intricate ring systems. Common approaches include intramolecular Diels-Alder reactions to form the core structures, as well as cycloadditions and radical cyclizations.[1][2][3] The specific choice of strategy will dictate the potential side reactions and byproducts encountered.

Q2: I'm struggling with the purification of a key intermediate. What are the general purification techniques recommended for this compound synthesis?

A2: Given the structural complexity and potential for stereoisomers, purification is a critical step. The most commonly employed technique is column chromatography on silica (B1680970) gel.[1][2] Due to the often similar polarities of the desired product and its byproducts, a careful selection of the eluent system and gradient is crucial. In some cases, recrystallization can be an effective method for obtaining highly pure, crystalline solids. High-performance liquid chromatography (HPLC) may be necessary for the separation of particularly challenging mixtures of diastereomers.

Q3: Are there any specific functional groups in the this compound core that are particularly sensitive and might lead to byproduct formation?

A3: The core structure of this compound contains several sensitive functionalities. The presence of ketones, alkenes, and stereocenters creates the potential for various side reactions. For example, enolization of ketones can lead to epimerization at adjacent stereocenters, while the reactivity of alkenes in cycloaddition reactions can result in the formation of constitutional isomers or diastereomers. Careful control of reaction conditions, such as temperature and the choice of reagents, is essential to minimize these undesired transformations.

Troubleshooting Guide: Byproduct Formation and Removal

Issue: Low yield and multiple spots on TLC after intramolecular Diels-Alder reaction.

  • Possible Cause 1: Formation of diastereomeric products.

    • Identification: The multiple spots on the TLC plate likely correspond to diastereomers of the desired cycloadduct. These often have very similar Rf values.

    • Solution:

      • Optimization of Reaction Conditions: The diastereoselectivity of Diels-Alder reactions can often be influenced by the choice of Lewis acid catalyst and the reaction temperature. Experiment with different Lewis acids (e.g., Et2AlCl, BF3·OEt2) and run the reaction at lower temperatures to enhance selectivity.

      • Chromatographic Separation: Careful column chromatography with a shallow eluent gradient is required. It may be necessary to use a long column and collect many small fractions. HPLC can also be a powerful tool for separating diastereomers.

  • Possible Cause 2: Competing side reactions.

    • Identification: Besides diastereomers, other byproducts may arise from competing pericyclic reactions or decomposition of starting materials.

    • Solution:

      • Strict Control of Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive functional groups.

      • Use of Freshly Purified Reagents: Impurities in starting materials or solvents can catalyze side reactions. Use freshly purified and dried reagents and solvents.

Issue: Incomplete reaction or formation of elimination byproducts during a nucleophilic addition step.

  • Possible Cause 1: Steric hindrance.

    • Identification: The complex, three-dimensional structure of intermediates in the this compound synthesis can lead to significant steric hindrance, slowing down or preventing nucleophilic attack.

    • Solution:

      • Choice of Nucleophile: Use a less sterically hindered nucleophile if the reaction allows.

      • Reaction Conditions: Increase the reaction temperature to overcome the activation energy barrier. However, be mindful that higher temperatures can also promote elimination side reactions. A careful balance is needed.

  • Possible Cause 2: Formation of elimination byproducts.

    • Identification: The presence of acidic protons beta to a leaving group can lead to elimination reactions, especially at higher temperatures or in the presence of a strong base.

    • Solution:

      • Use of a Non-nucleophilic Base: If a base is required, consider using a non-nucleophilic base to minimize E2 elimination.

      • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of this compound and related alkaloids, highlighting the efficiency of these steps.

Reaction Step Product Reported Yield (%) Reference
Intramolecular Diels-Alder ReactionTetracyclic Core~50-70%[4]
Nazarov CyclizationPentacyclic Intermediate~82%[5]
Stille CarbonylationNazarov Precursor~90-95%[5]
Aldol CondensationDiene Ester~85%[5]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction:

  • To a solution of the diene-dienophile precursor in a dry, inert solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an argon atmosphere, add the Lewis acid catalyst (e.g., Et2AlCl) dropwise.

  • Stir the reaction mixture at the low temperature for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a quenching solution (e.g., saturated aqueous NaHCO3).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_purification Purification Workflow cluster_analysis Analysis & Characterization start Crude Reaction Mixture quench Quench Reaction start->quench 1. extract Aqueous Workup & Extraction quench->extract 2. dry Dry & Concentrate extract->dry 3. chromatography Column Chromatography dry->chromatography 4. product Pure Product chromatography->product Fraction Collection byproducts Isolated Byproducts chromatography->byproducts Fraction Collection signaling_pathway Diene Diene Precursor TransitionState_Desired Endo Transition State Diene->TransitionState_Desired [4+2] Cycloaddition TransitionState_Byproduct Exo Transition State Diene->TransitionState_Byproduct [4+2] Cycloaddition DesiredProduct Desired Diastereomer (Endo Product) TransitionState_Desired->DesiredProduct Byproduct Diastereomeric Byproduct (Exo Product) TransitionState_Byproduct->Byproduct LewisAcid Lewis Acid (e.g., Et2AlCl) LewisAcid->Diene Catalyzes & directs stereochemistry

References

Technical Support Center: Degradation Studies of Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for Daphniyunnine A have not been extensively reported in the public domain. This guide is based on established principles of forced degradation studies for complex alkaloids and provides a framework for researchers to design and troubleshoot their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for investigating the degradation of this compound?

A1: The initial step is to perform forced degradation (stress testing) studies. This involves subjecting a solution or solid sample of this compound to harsh conditions to generate degradation products.[1][2] These studies provide insights into the intrinsic stability of the molecule and help in the development of stability-indicating analytical methods.[1]

Q2: Which stress conditions are typically used for the forced degradation of alkaloids like this compound?

A2: Standard stress conditions for forced degradation studies include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light.

Q3: My this compound sample shows no degradation under initial stress conditions. What should I do?

A3: If no degradation is observed, you may need to increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid or base.

  • Increasing the temperature.

  • Extending the duration of exposure.

  • Using a higher concentration of the oxidizing agent. It is crucial to increase the stress incrementally to avoid complete degradation of the molecule.

Q4: How can I analyze the degradation products of this compound?

A4: A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method, is required.[3] This method should be able to separate the intact this compound from all its degradation products. Mass spectrometry (LC-MS) is often used for the identification and characterization of the degradation products.[2]

Q5: I am observing multiple degradation peaks in my chromatogram. How do I identify them?

A5: The identification of degradation products involves several steps:

  • Mass Spectrometry (MS): Determine the molecular weight of each degradation product. High-resolution MS can provide the elemental composition.

  • Tandem MS (MS/MS): Fragment the degradation products to obtain structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the major degradation products and perform 1D and 2D NMR experiments to elucidate their structures.[4]

  • Forced Degradation of Related Compounds: If standards of related Daphniphyllum alkaloids are available, subjecting them to the same stress conditions can help in identifying common degradation pathways.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation products in HPLC.

  • Possible Cause: The mobile phase composition is not optimal.

  • Troubleshooting Steps:

    • Modify the gradient slope of the mobile phase.

    • Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa).

    • Adjust the pH of the aqueous phase.

    • Try a different column chemistry (e.g., C18, phenyl-hexyl).

Issue 2: Inconsistent degradation profiles between experimental runs.

  • Possible Cause 1: Inaccurate control of experimental parameters (temperature, concentration).

  • Troubleshooting Steps:

    • Ensure precise temperature control using a calibrated water bath or oven.

    • Accurately prepare all stress reagents and sample solutions.

  • Possible Cause 2: The reaction is quenched ineffectively.

  • Troubleshooting Steps:

    • Ensure immediate and effective neutralization of acidic or basic samples before analysis.

    • For oxidative studies, consider adding a quenching agent like sodium bisulfite.

Issue 3: Complete degradation of this compound is observed.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce the concentration of the stressor (acid, base, or oxidizing agent).

    • Lower the temperature of the reaction.

    • Decrease the duration of the stress test. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at specific time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at specific time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Withdraw samples at specific time points and dilute for HPLC analysis.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the solvent at specified time points for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples after the exposure period.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration (hours)This compound Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl (60°C)2485.28.14.5
0.1 M NaOH (60°C)2478.912.36.8
3% H₂O₂ (RT)2492.15.7-
Thermal (80°C)4898.5--
Photolytic-95.33.2-

Table 2: Hypothetical Retention Times of this compound and its Degradants

CompoundRetention Time (min)
This compound15.2
Degradation Product 1 (DP1)12.8
Degradation Product 2 (DP2)10.5
Degradation Product 3 (DP3)9.1

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Studies DaphniyunnineA This compound Sample (Solid & Solution) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) DaphniyunnineA->Stress Sampling Sampling at Time Intervals & Quenching Stress->Sampling Analysis Stability-Indicating HPLC/UPLC Analysis Sampling->Analysis Characterization Characterization of Degradants (LC-MS, MS/MS, NMR) Analysis->Characterization G cluster_pathway Hypothetical Degradation Pathway of this compound DA This compound DP1 Hydrolyzed Product (DP1) DA->DP1 Acid/Base Hydrolysis DP2 Oxidized Product (DP2) DA->DP2 Oxidation DP3 Isomerized Product (DP3) DA->DP3 Photo/Thermal Stress Further Further Degradation Products DP1->Further DP2->Further

References

How to handle and store Daphniyunnine A safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Daphniyunnine A. Given that this compound is a member of the Daphniphyllum alkaloids and a related compound, Daphniyunnine D, has demonstrated cytotoxicity against tumor cell lines, it is recommended that this compound be handled as a potent, cytotoxic compound.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a natural product belonging to the Daphniphyllum alkaloids.[1] Alkaloids from this family have shown a range of biological activities, including anticancer, antioxidant, and vasorelaxant effects. Some Daphniphyllum alkaloids have been shown to inhibit NF-κB and TGF-β signaling pathways and induce autophagy, suggesting their potential in cancer research and drug development.[2][3]

Q2: What are the primary hazards associated with this compound?

A2: While specific toxicity data for this compound is limited, its structural similarity to other cytotoxic Daphniphyllum alkaloids, such as Daphniyunnine D, suggests that it should be treated as a potent and potentially hazardous compound.[1] The primary risks include inhalation of airborne powder, skin contact, and ingestion.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: Appropriate PPE is mandatory when handling this compound. This includes a properly fitted laboratory coat, safety glasses with side shields or goggles, and two pairs of nitrile gloves. For procedures that may generate aerosols or dust, a certified chemical fume hood or a glove box is required.

Q4: How should I prepare solutions of this compound?

A4: Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests. Generally, potent compounds are dissolved in high-purity solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create stock solutions.[4][5] Always add the solvent to the solid compound slowly and sonicate if necessary to aid dissolution. All solution preparation should be conducted in a certified chemical fume hood.

Q5: How should I dispose of this compound waste?

A5: All waste materials contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, must be treated as hazardous chemical waste. Dispose of this waste in clearly labeled, sealed containers according to your institution's specific hazardous waste disposal procedures.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Compound will not fully dissolve. Insufficient solvent volume or incorrect solvent choice.Try gently warming the solution or sonicating. If the compound remains insoluble, consider a different solvent or a solvent mixture (e.g., DMSO/ethanol). Perform a small-scale test with a new solvent before committing the bulk of the material.
Unexpected experimental results. Compound degradation due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound has been protected from light and stored at the recommended temperature. Prepare fresh solutions for subsequent experiments.
Contamination of workspace. Spillage or improper handling techniques.Decontaminate the affected area immediately using a suitable deactivating agent (if known) or a strong detergent solution, followed by a thorough rinse. Review and reinforce safe handling procedures with all laboratory personnel.

Quantitative Data Summary

Parameter Recommendation Notes
Storage Temperature -20°C to -80°CFor long-term storage, -80°C is preferable to minimize degradation.
Storage Atmosphere Dry, inert atmosphere (e.g., under argon or nitrogen)To prevent oxidation and hydrolysis.
Light Sensitivity Store in the darkUse amber vials or wrap containers in aluminum foil to protect from light.
Recommended Solvents Dimethyl sulfoxide (DMSO), EthanolFor biological assays, ensure the final solvent concentration is compatible with the experimental system and does not exceed cytotoxic levels.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Pre-Experiment Checklist:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE: lab coat, safety glasses, and two pairs of nitrile gloves.

    • Obtain high-purity DMSO or ethanol.

    • Have appropriate waste disposal containers ready.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a tared, sterile microcentrifuge tube inside the chemical fume hood.

    • Add the calculated volume of DMSO or ethanol to the tube to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the tube securely and vortex gently until the solid is completely dissolved. If necessary, sonicate the tube in a water bath for short intervals.

    • Visually inspect the solution to ensure there are no particulates.

    • Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C in a light-protected container.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding:

    • Plate cells in appropriate well plates at the desired density and allow them to adhere overnight under standard culture conditions.

  • Compound Treatment:

    • Thaw the this compound stock solution and prepare serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period.

  • Assay Endpoint:

    • Following incubation, perform the desired assay (e.g., cell viability assay, western blot, qPCR) according to the manufacturer's instructions or standard laboratory protocols.

Signaling Pathways and Experimental Workflows

Daphniphyllum alkaloids have been reported to modulate several key signaling pathways, including NF-κB and TGF-β, and to induce autophagy. The following diagrams illustrate these potential mechanisms of action.

NF_kB_Inhibition TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Promotes Daphniphyllum Alkaloids Daphniphyllum Alkaloids Daphniphyllum Alkaloids->IKK Complex Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

TGF_beta_Inhibition TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 Phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 Binds to SMAD Complex SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates Daphniphyllum Alkaloids Daphniphyllum Alkaloids Daphniphyllum Alkaloids->SMAD2/3 Inhibits Phosphorylation

Caption: Inhibition of the TGF-β Signaling Pathway.

Autophagy_Induction Daphniphyllum Alkaloids Daphniphyllum Alkaloids Autophagy Induction Autophagy Induction Daphniphyllum Alkaloids->Autophagy Induction Induces Phagophore Formation Phagophore Formation Autophagy Induction->Phagophore Formation Autophagosome Autophagosome Phagophore Formation->Autophagosome Matures into Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: Induction of Autophagy Workflow.

References

Daphniphyllum Alkaloid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex Daphniphyllum alkaloids. The information is intended for researchers, scientists, and drug development professionals working in this field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Intramolecular Diels-Alder Cycloaddition

Question: We are experiencing poor stereoselectivity in our Lewis acid-promoted intramolecular Diels-Alder reaction to form the core bicyclic system of a calyciphylline N analogue. What conditions can be optimized to improve the diastereomeric ratio?

Answer: Low diastereoselectivity in the intramolecular Diels-Alder cycloaddition for constructing the core of Daphniphyllum alkaloids is a known challenge. Thermal cyclization often results in a complex mixture of diastereomers.[1] A strategic choice of Lewis acid is crucial for achieving high stereoselectivity.

In the synthesis of (−)-calyciphylline N, the use of Et₂AlCl was found to smoothly promote a stereoselective cycloaddition, affording a 9:1 mixture of the desired cycloadducts.[1][2] This high diastereoselectivity is attributed to a boat-like transition state that minimizes A¹,³-strain between a vinylic hydrogen and an axial methyl group.[1]

Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Cycloaddition [1][2]

  • Reagents: Triene precursor, Ethylaluminum dichloride (Et₂AlCl) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Procedure:

    • Dissolve the triene precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.

    • Slowly add a solution of Et₂AlCl (typically 1.0 M in hexanes) dropwise to the cooled solution.

    • Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the desired diastereomer.

Table 1: Comparison of Conditions for Intramolecular Diels-Alder Cycloaddition [1][2]

ConditionLewis AcidDiastereomeric Ratio (desired:undesired)Yield
ThermalNoneComplex MixtureN/A
CatalyticEt₂AlCl9:150% (two steps)
Issue 2: Poor Yields in Late-Stage Acylation of a Hindered Carbonyl Group

Question: We are struggling with the acylation of a sterically hindered ketone in a late-stage intermediate. Direct acylation methods are failing. What alternative strategies can be employed?

Answer: Acylation of sterically hindered carbonyls is a common pitfall in the synthesis of complex natural products like Daphniphyllum alkaloids.[1][2] When direct acylation is unsuccessful, a two-step sequence involving an aldol (B89426) reaction followed by oxidation can be a highly effective alternative.[2]

In the total synthesis of (−)-calyciphylline N, the hindered carbonyl in intermediate (+)-33 proved challenging to acylate directly. The problem was circumvented by first performing an aldol reaction with acetaldehyde (B116499), followed by Dess-Martin periodinane (DMP) oxidation of the resulting β-hydroxy ketone. This sequence provided the desired 1,3-diketone in high yield and selectivity.[1][2]

Experimental Protocol: Two-Step Acylation via Aldol Reaction and Oxidation [2]

  • Reagents: Hindered ketone, acetaldehyde, a suitable base for the aldol reaction (e.g., LDA), Dess-Martin periodinane (DMP), in appropriate anhydrous solvents.

  • Procedure:

    • Aldol Reaction:

      • Generate LDA by adding n-BuLi to a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C.

      • Add a solution of the hindered ketone in THF to the LDA solution at -78 °C and stir for 30-60 minutes.

      • Add acetaldehyde to the enolate solution and stir until the reaction is complete (monitor by TLC).

      • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract with an organic solvent.

      • Dry, concentrate, and purify the resulting β-hydroxy ketone.

    • Oxidation:

      • Dissolve the purified β-hydroxy ketone in an anhydrous solvent like CH₂Cl₂.

      • Add DMP and stir at room temperature until the starting material is consumed.

      • Quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate (B1220275) (Na₂S₂O₃).

      • Extract with CH₂Cl₂, wash the combined organic layers with brine, dry, and concentrate.

      • Purify the crude product by flash chromatography to obtain the 1,3-diketone.

Troubleshooting Workflow for Hindered Acylation

Caption: Troubleshooting workflow for hindered ketone acylation.

Issue 3: Failure of Nucleophilic Addition to a Sterically Shielded Carbonyl

Question: Our attempts to perform a nucleophilic addition (e.g., with an acetylide) to a C9 carbonyl in a pentacyclic intermediate have been unsuccessful, likely due to steric hindrance. How can we overcome this?

Answer: The C9 carbonyl in certain Daphniphyllum alkaloid intermediates can be completely resistant to nucleophilic attack due to severe steric shielding.[2] Molecular modeling often reveals that the Bürgi-Dunitz trajectory is blocked from both faces of the carbonyl.[2] In such cases, a change in synthetic strategy is required.

An alternative approach involves modifying a different part of the molecule to facilitate the desired bond formation. For instance, instead of direct addition to the carbonyl, a Nazarov cyclization can be employed to construct the adjacent ring. This strategy was successfully used in the synthesis of (−)-calyciphylline N, where a precursor for the Nazarov cyclization was prepared via Stille carbonylation.[1][2]

Strategic Pivot for Ring E Construction

G start Nucleophilic addition to C9 carbonyl fails analysis Analysis: Steric hindrance blocks Bürgi-Dunitz trajectory start->analysis pivot Strategic Pivot: Abandon direct addition analysis->pivot new_strategy New Strategy: Nazarov Cyclization for Ring E pivot->new_strategy step1 Prepare Nazarov precursor via Stille carbonylation new_strategy->step1 step2 Perform one-pot Nazarov cyclization/proto-desilylation step1->step2 outcome Successful construction of Ring E step2->outcome

Caption: Strategic pivot from nucleophilic addition to Nazarov cyclization.

Issue 4: Difficulty in Achieving Selective Reduction of a Hindered Diene Ester

Question: We are unable to selectively reduce the α,β-olefin of a fully substituted diene ester in a complex intermediate. Standard conjugate reduction methods have failed. What alternative conditions could be effective?

Answer: The selective reduction of a sterically hindered and fully substituted diene ester is a significant challenge. Many standard conjugate reduction conditions, including the use of Stryker's reagent, rhodium-catalyzed hydrosilylations, or heterogeneous hydrogenation at high pressures, can be completely ineffective.[1][2]

A successful, albeit substrate-dependent, strategy involves a subtle structural modification to enable a chemo- and diastereoselective hydrogenation. In the synthesis of (−)-calyciphylline N, it was found that hydrogenation using Crabtree's catalyst was effective after a specific structural change elsewhere in the molecule, which likely altered the substrate's conformation to allow for catalyst approach.[2]

Table 2: Attempted Conditions for Diene Ester Reduction [2]

Reagent/CatalystConditionsOutcome
Stryker's ReagentStandardIneffective
DIBAL-H/CuI/HMPAStandardIneffective
Rh-catalyzed hydrosilylationVariousIneffective
Pd/C or PtO₂H₂ (up to 1000 psi)Ineffective
Li/NH₃StandardComplex mixture of products
Crabtree's CatalystH₂ (1 atm), CH₂Cl₂Successful on modified substrate

Experimental Protocol: Hydrogenation with Crabtree's Catalyst

  • Reagents: Diene ester substrate, Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), anhydrous CH₂Cl₂.

  • Procedure:

    • Place the diene ester substrate and Crabtree's catalyst in a flask equipped with a magnetic stir bar.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogen manifold).

    • Add anhydrous and degassed CH₂Cl₂ via syringe.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by ¹H NMR or TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by passing it through a short plug of silica (B1680970) gel to remove the catalyst, followed by further purification if necessary.

Issue 5: Challenges with Protecting Group Manipulations

Question: We are encountering an undesired side reaction initiated by the alkoxide formed during a TBS deprotection step. How can we avoid this?

Answer: The choice of deprotection conditions is critical to avoid unwanted side reactions. If a basic or nucleophilic alkoxide intermediate is causing issues, switching to acidic deprotection conditions can be a simple and effective solution.[1][2]

For example, if deprotection of a TBS ether with a fluoride (B91410) source (like TBAF) leads to a subsequent undesired reaction, using a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TsOH) in an alcohol solvent (e.g., MeOH) can cleanly furnish the desired alcohol without initiating the side pathway.[1][2]

Protecting Group Strategy: Decision Pathway

G start Need to deprotect TBS ether choice Choose deprotection method start->choice basic Basic/Fluoride conditions (e.g., TBAF) choice->basic Default acidic Acidic conditions (e.g., p-TsOH, MeOH) choice->acidic Alternative check_side_reaction Is the generated alkoxide problematic? basic->check_side_reaction desired_outcome Clean deprotection to desired alcohol acidic->desired_outcome undesired_outcome Undesired side reaction occurs check_side_reaction->undesired_outcome Yes check_side_reaction->desired_outcome No undesired_outcome->acidic Switch to

Caption: Decision pathway for TBS ether deprotection.

References

Resolving inconsistencies in Daphniyunnine A experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Daphniyunnine A" is limited in the public domain. The following guide addresses common challenges and troubleshooting strategies in the research of Daphniphyllum alkaloids, a class to which this compound belongs, to provide a relevant and comprehensive resource for researchers.[1][2][3]

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies that may arise during the isolation, characterization, and biological evaluation of this compound and related Daphniphyllum alkaloids.

Troubleshooting Guides

This section is designed to help researchers identify and resolve common issues encountered during their experimental work.

Issue 1: Low Yield of this compound During Isolation

Question: We are experiencing significantly lower yields of this compound from Daphniphyllum yunnanense than reported in the literature. What are the potential causes and solutions?

Answer:

Low yields of this compound can be attributed to several factors, ranging from the starting plant material to the extraction and purification methods.

Potential Causes:

  • Variability in Plant Material: The concentration of alkaloids can vary depending on the geographical location, season of collection, and age of the plant.

  • Inefficient Extraction: The choice of solvent and extraction technique may not be optimal for this compound.

  • Degradation of the Compound: this compound may be sensitive to pH, temperature, or light, leading to degradation during the isolation process.

  • Suboptimal Chromatographic Separation: Poor separation during column chromatography can lead to loss of the compound.

Solutions:

Parameter Recommendation Rationale
Plant Material Ensure the plant material is correctly identified and collected at the optimal time.Alkaloid content can fluctuate with seasons and plant maturity.
Extraction Solvent Experiment with a gradient of solvents, from nonpolar to polar (e.g., hexane, ethyl acetate (B1210297), methanol).Daphniphyllum alkaloids have a range of polarities; a systematic approach ensures efficient extraction.
Extraction Method Consider using ultrasonication or Soxhlet extraction in addition to maceration.These methods can enhance the extraction efficiency of alkaloids from the plant matrix.
pH Control Maintain a slightly basic pH during extraction and partitioning to keep the alkaloid in its free base form.Alkaloids are typically more soluble in organic solvents in their free base form.
Temperature and Light Perform extraction and purification at room temperature or below, and protect samples from direct light.Minimizes the risk of thermal and photodegradation.
Chromatography Use a combination of silica (B1680970) gel and Sephadex LH-20 chromatography for effective separation.This combination is effective for separating complex mixtures of alkaloids.
Issue 2: Inconsistent Spectroscopic Data (NMR, MS)

Question: Our NMR and Mass Spectrometry data for this compound are not consistent with published results. How can we troubleshoot this?

Answer:

Inconsistencies in spectroscopic data can arise from sample purity issues, instrument calibration, or structural changes in the molecule.

Potential Causes:

  • Sample Impurities: The presence of residual solvents or other closely related alkaloids can complicate spectra.

  • Isomeric Co-elution: Structural isomers of this compound may not have been fully separated.

  • Instrumental Factors: Poor calibration or incorrect settings on the NMR or MS instrument.

  • Degradation: The compound may have degraded during sample preparation or storage.

Solutions:

Parameter Recommendation Rationale
Sample Purity Re-purify the sample using HPLC. Lyophilize the sample to remove residual solvents.High-purity samples are essential for accurate spectroscopic analysis.
NMR Analysis Run a full suite of 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure.2D NMR is crucial for the structural elucidation of complex alkaloids like this compound.[1]
MS Analysis Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula.HRMS provides the high mass accuracy needed to distinguish between compounds with similar nominal masses.
Instrument Calibration Ensure the NMR and MS instruments are properly calibrated using standard compounds.Regular calibration is key to obtaining reproducible and accurate data.
Sample Handling Prepare samples immediately before analysis and store them in a cool, dark place.Minimizes the risk of degradation.
Issue 3: Discrepancies in Biological Activity Assays

Question: The cytotoxicity of our isolated this compound against cancer cell lines (P-388, A-549) is weaker than reported IC50 values. What could be the reason?

Answer:

Variability in bioassay results is a common challenge and can be influenced by a multitude of factors. Daphniyunnine D, a related compound, has shown cytotoxicity against P-388 and A-549 cell lines with IC50 values of 3.0 and 0.6 microM, respectively.[1]

Potential Causes:

  • Purity of the Compound: The presence of inactive impurities can lower the apparent activity.

  • Cell Line Variation: Differences in cell line passage number, and culture conditions can affect drug sensitivity.

  • Assay Protocol Differences: Minor variations in the assay protocol (e.g., incubation time, cell density) can lead to different results.

  • Compound Stability in Media: this compound may not be stable in the cell culture medium for the duration of the assay.

Solutions:

Parameter Recommendation Rationale
Compound Purity Confirm the purity of the compound by HPLC-DAD or LC-MS.A purity of >95% is recommended for biological assays.
Cell Culture Use cell lines from a reputable source (e.g., ATCC) and maintain a consistent passage number.Ensures the reproducibility of the assay.
Assay Standardization Strictly adhere to a standardized protocol for the cytotoxicity assay (e.g., MTT, XTT).Minimizes inter-experimental variability.
Compound Stability Assess the stability of this compound in the culture medium over the assay period using HPLC.If the compound degrades, the effective concentration will be lower than the initial concentration.
Positive Control Always include a known cytotoxic agent (e.g., doxorubicin) as a positive control.Provides a benchmark for the assay's performance.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical profile of alkaloids isolated from Daphniphyllum yunnanense?

A1: The stems and leaves of Daphniphyllum yunnanense are known to produce a variety of alkaloids, including Daphniyunnines A-E.[1] These compounds belong to the Daphniphyllum alkaloids, a large class of natural products with complex and diverse structures.[2][3] Many of these alkaloids, like Daphniyunnines B-E, are C-22 nor-Daphniphyllum alkaloids.[1]

Q2: Are there any specific safety precautions to take when handling this compound?

A2: While specific toxicity data for this compound is not widely available, many Daphniphyllum alkaloids exhibit significant biological activity, including cytotoxicity.[1][2] Therefore, it is prudent to handle this compound and other related compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

Q3: What are the key structural features of this compound?

A3: The structure of this compound was determined using spectroscopic methods, particularly 2D NMR techniques, and confirmed by single-crystal X-ray diffraction analysis.[1] It is a member of the Daphniphyllum alkaloids, which are known for their intricate, polycyclic skeletons.[2][4]

Experimental Protocols

General Protocol for Isolation of this compound
  • Extraction: The air-dried and powdered stems and leaves of Daphniphyllum yunnanense are extracted with methanol (B129727) at room temperature.

  • Partitioning: The methanol extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layer is then subjected to an acid-base wash to separate the alkaloids.

  • Chromatography: The crude alkaloid mixture is subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield the pure alkaloids.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A-549, P-388) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizations

experimental_workflow plant_material Daphniphyllum yunnanense (Stems and Leaves) extraction Methanol Extraction plant_material->extraction partitioning Ethyl Acetate/Water Partitioning extraction->partitioning acid_base Acid-Base Wash partitioning->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids silica_gel Silica Gel Chromatography crude_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex daphniyunnine_a Pure this compound sephadex->daphniyunnine_a

Caption: Workflow for the isolation of this compound.

signaling_pathway cluster_cell Daphniyunnine_A This compound Cell_Membrane Cell Membrane Target_Protein Putative Target Protein Downstream_Kinase Downstream Kinase Cascade Target_Protein->Downstream_Kinase Transcription_Factor Transcription Factor Activation Downstream_Kinase->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: Postulated cytotoxic signaling pathway for this compound.

References

Technical Support Center: Chromatographic Separation of Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chromatographic separation of Daphniyunnine A, a Daphniphyllum alkaloid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What type of chromatographic method is typically used for the separation of this compound and related alkaloids?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation of Daphniphyllum alkaloids like this compound. This technique separates compounds based on their hydrophobicity. Standard C18 columns are generally the first choice for stationary phases. Other methods like silica (B1680970) gel column chromatography and thin-layer chromatography are often used for initial fractionation and purification from crude plant extracts.[1][2][3][4][5]

Q2: What are the critical mobile phase parameters to consider when optimizing the separation of alkaloids?

A2: For alkaloid separation, the pH of the mobile phase is a critical factor as it controls the ionization state of the basic nitrogen atoms, significantly impacting retention and peak shape.[6] Other key parameters include the type and proportion of the organic modifier (typically acetonitrile (B52724) or methanol), the concentration of buffer salts, and the gradient slope in gradient elution methods.

Q3: Why is peak tailing a common issue with alkaloid analysis, and how can it be mitigated?

A3: Peak tailing for basic compounds like alkaloids often results from secondary interactions between the analyte's protonated amine groups and acidic silanol (B1196071) groups on the silica-based stationary phase. This can be mitigated by:

  • Adjusting Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) ensures the alkaloid is consistently protonated and minimizes interactions with silanols. Conversely, a high pH (e.g., 8-10) can be used with a pH-stable column to analyze the neutral form.

  • Using a Competitive Base: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[6]

  • Employing End-Capped Columns: Modern, thoroughly end-capped HPLC columns have fewer free silanol groups, reducing the potential for these interactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic separation of this compound.

Q: My chromatogram shows poor resolution between this compound and an adjacent peak. What steps should I take?

A: Poor resolution can be tackled by modifying several parameters. The logical workflow below can guide your optimization process.

G cluster_0 Troubleshooting: Poor Resolution start Poor Resolution Observed opt1 Modify Gradient Slope start->opt1 Isocratic or Gradient? opt2 Change Organic Modifier opt1->opt2 No improvement end Resolution Improved opt1->end Success opt3 Adjust Mobile Phase pH opt2->opt3 No improvement opt2->end Success opt4 Reduce Flow Rate opt3->opt4 No improvement opt3->end Success opt5 Change Stationary Phase opt4->opt5 Still unresolved opt4->end Success opt5->end Success

Caption: A logical workflow for troubleshooting poor peak resolution.

  • Modify Gradient Slope: For gradient elution, a shallower gradient increases the separation time between peaks, often improving resolution.

  • Change Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties, potentially resolving co-eluting peaks.

  • Adjust Mobile Phase pH: Small changes in pH can significantly alter the retention of ionizable compounds like this compound, leading to improved separation.[6]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and enhance resolution, although it will lengthen the run time.

  • Change Stationary Phase: If other options fail, switching to a different stationary phase (e.g., a Phenyl-Hexyl or a C30 column) offers a different separation mechanism and is likely to resolve the peaks.

Q: I'm observing significant peak fronting or tailing for this compound. What is the cause and solution?

A: Poor peak shape is often related to column overloading, secondary chemical interactions, or issues with the sample solvent.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with active silanols on the column.Add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase or lower the mobile phase pH to < 3.0.
Peak Tailing Column contamination or degradation.Flush the column with a strong solvent or replace the guard column/column if necessary.[7][8]
Peak Fronting Sample mass overload.Reduce the concentration of the injected sample.
Peak Fronting / Tailing Sample solvent is stronger than the mobile phase.Prepare the sample in a solvent that is weaker than or identical to the initial mobile phase composition.[7][8]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-36 min: 95% to 10% B

      • 36-45 min: Re-equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength based on the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a diluent compatible with the initial mobile phase conditions (e.g., 10% Acetonitrile in Water).

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[7]

Method Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the chromatographic method for better performance.

G cluster_1 Method Optimization Workflow start Define Goals (e.g., Resolution > 2.0, Tailing Factor < 1.5) p1 Select Column & Initial Conditions start->p1 p2 Optimize Mobile Phase pH p1->p2 p3 Optimize Gradient Profile p2->p3 p4 Optimize Temperature & Flow Rate p3->p4 check Meet Goals? p4->check check->p2 No, Re-evaluate end Final Validated Method check->end Yes

Caption: A systematic workflow for HPLC method optimization.

Data Presentation: Optimization Parameters

The following tables summarize hypothetical data from optimization experiments to illustrate the effect of different parameters on the separation of this compound from a closely eluting impurity.

Table 1: Effect of Mobile Phase pH on Resolution and Tailing Factor

Mobile Phase pHRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
2.515.22.11.2
3.516.81.81.4
4.518.11.41.8

Conditions: C18 Column, Acetonitrile/Buffer gradient, 30°C.

Table 2: Effect of Organic Modifier on Selectivity

Organic ModifierRetention Time (min)Resolution (Rs)
Acetonitrile15.22.1
Methanol17.52.6

Conditions: C18 Column, pH 2.5 Buffer, optimized gradient, 30°C.

References

Preventing epimerization during Daphniyunnine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphniyunnine A. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereochemical control, with a specific focus on preventing epimerization during this complex total synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. This results in the formation of a diastereomer of the desired product. In the context of this compound, a complex natural product with numerous stereocenters, maintaining the correct stereochemistry is critical for its biological activity. Epimerization at any stage can lead to a mixture of diastereomers, which are often difficult to separate and can result in lower yields of the target molecule and potentially inactive final compounds.

Q2: Which steps in the synthesis of this compound are most susceptible to epimerization?

A2: While the specific synthesis plan can vary, steps that involve the formation or manipulation of a stereocenter with an adjacent acidic proton are particularly vulnerable to epimerization. This is common in reactions involving enolates, such as intramolecular aldol (B89426) reactions, Michael additions, and the alkylation of ketones, which are frequently used to construct the complex polycyclic core of this compound and related alkaloids.[1] The use of strong bases or elevated temperatures in these steps can facilitate the loss of stereochemical integrity.

Q3: Can epimerization be reversed if it occurs?

A3: In some cases, it may be possible to re-epimerize an undesired diastereomer to the desired one by establishing thermodynamic equilibrium. However, this is often not a straightforward or high-yielding process. The ideal strategy is to prevent epimerization from occurring in the first place through careful control of reaction conditions.

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Intramolecular Michael Addition for Core Ring Formation

Q: My intramolecular Michael addition to form the core ring system is resulting in a low diastereomeric ratio (e.g., close to 1:1 instead of the desired >10:1). What are the likely causes and how can I improve the stereoselectivity?

A: Poor diastereoselectivity in this key step often arises from suboptimal reaction conditions that allow for the equilibration of the stereocenter alpha to the carbonyl group. The primary factors to investigate are the choice of base, solvent, and temperature.

Possible Causes & Solutions:

  • Base Selection: The use of a strong, non-nucleophilic base is often crucial. If the base is too weak or used in sub-stoichiometric amounts, the enolate formation can be reversible, leading to equilibration and loss of stereocontrol. Conversely, a base that is too strong or sterically unhindered might lead to undesired side reactions.

  • Temperature Control: This reaction is often highly sensitive to temperature. Running the reaction at lower temperatures (e.g., -78 °C) can favor the kinetically controlled product, which is often the desired diastereomer.[2]

  • Solvent Effects: The polarity of the solvent can influence the aggregation state of the enolate and the transition state of the reaction, thereby affecting the diastereoselectivity. It is advisable to screen a range of aprotic solvents (e.g., THF, toluene, dichloromethane).

Troubleshooting Workflow for Intramolecular Michael Addition

start Poor Diastereoselectivity in Michael Addition check_base Is the base appropriate? (e.g., KHMDS, LHMDS) start->check_base check_temp Is the temperature low enough? (e.g., -78°C) check_base->check_temp Yes solution_base Switch to a bulkier, non-nucleophilic base (e.g., LiHMDS). Ensure stoichiometry. check_base->solution_base No check_solvent Is the solvent optimal? check_temp->check_solvent Yes solution_temp Maintain strict low-temperature control. Consider slower addition of reagents. check_temp->solution_temp No solution_solvent Screen aprotic solvents (THF, Toluene, CH2Cl2). check_solvent->solution_solvent No end_node Improved Diastereoselectivity check_solvent->end_node Yes solution_base->end_node solution_temp->end_node solution_solvent->end_node

Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Epimerization at the α-Position During Ketone Alkylation

Q: I am attempting to alkylate a ketone intermediate, but I am observing significant epimerization at the α-carbon. How can I introduce the alkyl group while preserving the existing stereochemistry?

A: This is a classic challenge in organic synthesis. Epimerization during ketone alkylation occurs via the formation of an enolate, which can be planar and achiral at the α-carbon. To prevent this, you need to employ conditions that favor kinetic control and rapid, irreversible enolate formation.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The key is to form the "kinetic enolate" which is the less substituted and forms faster, often at a less sterically hindered site. This is typically achieved by using a strong, sterically hindered base at very low temperatures.[2][3][4]

  • Choice of Base: Lithium diisopropylamide (LDA) is a common choice for forming kinetic enolates due to its bulk and strong basicity. Weaker bases like alkoxides tend to establish an equilibrium, leading to the more stable "thermodynamic enolate" and increasing the risk of epimerization.

  • Reaction Temperature: The reaction must be kept at a low temperature (typically -78 °C) to prevent equilibration to the thermodynamic enolate.

Data Presentation

Table 1: Conditions for Stereocontrolled Enolate Formation

ConditionKinetic Control (Favors Less Substituted Enolate)Thermodynamic Control (Favors More Substituted Enolate)
Base Strong, sterically hindered (e.g., LDA, LiHMDS)Smaller, strong or weak bases (e.g., NaH, NaOEt)
Temperature Low (e.g., -78 °C)Higher (e.g., 0 °C to room temperature)
Reaction Time ShortLong
Solvent Aprotic (e.g., THF)Protic or aprotic
Outcome Rapid, irreversible deprotonationReversible deprotonation, equilibrium favors stability

This table summarizes general principles for controlling enolate formation to minimize epimerization.[2][3][4]

Experimental Protocols

Protocol 1: Stereoselective Intramolecular Michael Addition

This protocol is adapted from methodologies used in the synthesis of related Daphniphyllum alkaloids and is designed to maximize diastereoselectivity.[1][5]

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the linear precursor in anhydrous tetrahydrofuran (B95107) (THF) (0.05 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Base Addition: A solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) in THF is added dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired diastereomer.

Decision Pathway for Stereocontrol

start Need to form a new C-C bond at an α-carbon check_proton Is the α-proton at a chiral center? start->check_proton no_epimerization Standard conditions may be sufficient. check_proton->no_epimerization No epimerization_risk High risk of epimerization! check_proton->epimerization_risk Yes use_kinetic Employ Kinetic Control Conditions: - Strong, bulky base (LDA, LiHMDS) - Low temperature (-78°C) - Aprotic solvent (THF) epimerization_risk->use_kinetic check_product Analyze diastereomeric ratio (NMR, HPLC) use_kinetic->check_product success Desired stereoisomer obtained check_product->success

Caption: Decision-making process for preventing epimerization.

This technical support center guide provides a starting point for addressing challenges related to epimerization in the synthesis of this compound. As with any complex synthesis, careful planning, and optimization of reaction conditions are paramount to success.

References

Validation & Comparative

A Comparative Analysis of Daphniyunnine A and Daphniyunnine B: Structural Insights in the Absence of Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of comparative biological studies on Daphniyunnine A and Daphniyunnine B, two structurally distinct alkaloids isolated from the plant species Daphniphyllum yunnanense. While their chemical structures have been elucidated, no quantitative data on their biological activities or detailed experimental protocols for any bioassays have been published to date. This guide, therefore, presents a comparative analysis based on their structural characteristics and the experimental methods used for their isolation and identification.

Structural and Physicochemical Properties

This compound and Daphniyunnine B were first isolated from the stems and leaves of Daphniphyllum yunnanense. Structurally, they belong to the complex family of Daphniphyllum alkaloids, which are known for their intricate polycyclic ring systems. A key differentiator is that Daphniyunnine B is classified as an unusual C-22 nor-Daphniphyllum alkaloid, indicating a modification in its carbon skeleton compared to more common members of this family. The absolute stereochemistry of this compound was confirmed by single-crystal X-ray diffraction analysis.

PropertyThis compoundDaphniyunnine BReference
Molecular Formula C₃₀H₄₇NO₄C₂₂H₃₁NO₄[1]
Molecular Weight 485.7 g/mol 373.5 g/mol
Source Daphniphyllum yunnanenseDaphniphyllum yunnanense[1]
Alkaloid Type Daphniphyllum alkaloidC-22 nor-Daphniphyllum alkaloid[1]

Biological Activity

Currently, there is no published data on the biological activity of either this compound or Daphniyunnine B. The initial study that reported their isolation also described a third compound, Daphniyunnine D, which exhibited cytotoxicity against P-388 and A-549 tumor cell lines.[1] However, this compound and B were not reported to have been tested in these or any other bioassays. The broader family of Daphniphyllum alkaloids is known to possess a wide range of biological activities, including cytotoxic, antioxidant, and anti-HIV properties.

Experimental Protocols

In the absence of biological testing protocols, this section details the methods used for the isolation and structural elucidation of this compound and B, as described in the primary literature.

Isolation of this compound and B

The isolation of this compound and B from the powdered stems and leaves of Daphniphyllum yunnanense involves a multi-step extraction and chromatographic process. The general workflow is as follows:

G start Powdered Stems and Leaves of D. yunnanense extraction Maceration with 95% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Partitioning with Chloroform and Water concentration->partition chloroform_extract Chloroform Extract partition->chloroform_extract acid_extraction Extraction with 5% HCl chloroform_extract->acid_extraction basification Basification with Ammonia acid_extraction->basification alkaloid_extraction Extraction with Chloroform basification->alkaloid_extraction crude_alkaloids Crude Alkaloids alkaloid_extraction->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography fractions Elution with Chloroform-Methanol Gradient chromatography->fractions purification Repeated Column Chromatography and Preparative TLC fractions->purification compounds This compound and Daphniyunnine B purification->compounds

Fig. 1: Isolation workflow for this compound and B.
Structural Elucidation

The structures of this compound and B were determined using a combination of spectroscopic techniques. The workflow for structural elucidation is outlined below.

G compound Isolated Compound (this compound or B) ms Mass Spectrometry (MS) - Determine Molecular Weight and Formula compound->ms nmr Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HMQC, HMBC compound->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups compound->ir uv Ultraviolet (UV) Spectroscopy - Analyze Chromophores compound->uv xray Single-Crystal X-ray Diffraction (for this compound) - Determine Absolute Stereochemistry compound->xray structure Elucidated Structure ms->structure nmr->structure ir->structure uv->structure xray->structure

Fig. 2: General workflow for structural elucidation.

Conclusion

While this compound and Daphniyunnine B are intriguing members of the Daphniphyllum alkaloid family with distinct structural features, a comprehensive comparative analysis of their biological activities is currently not possible due to a lack of published data. Future research is warranted to explore the pharmacological potential of these compounds and to understand how their structural differences influence their biological effects. The detailed protocols for their isolation and structural characterization provide a solid foundation for obtaining these compounds for future biological screening and drug development efforts.

References

Comparative Analysis of the Biological Activity of Daphniyunnine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic potential of Daphniyunnine D and other related Daphniphyllum alkaloids.

While Daphniyunnine A, a complex Daphniphyllum alkaloid, has been successfully isolated and structurally characterized, there is currently no publicly available data on its biological activity. However, studies on its close structural analogs, notably Daphniyunnine D, and other members of the Daphniphyllum alkaloid family, have revealed significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the available data, details the experimental methodologies used, and suggests potential signaling pathways for further investigation.

Comparative Cytotoxicity Data

The cytotoxic activity of Daphniyunnine D and other selected Daphniphyllum alkaloids is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineIC50 (µM)Reference
Daphniyunnine D P-388 (Murine Leukemia)3.0[1]
A-549 (Human Lung Carcinoma)0.6[1]
Daphnezomine W HeLa (Human Cervical Cancer)16.0 (µg/mL)[2]
Daphnioldhanol A HeLa (Human Cervical Cancer)31.9[3]

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of Daphniyunnine analogs, based on the methodologies implied in the cited literature.

Cell Culture and Treatment

Human cancer cell lines, such as A-549 (lung carcinoma), P-388 (murine leukemia), and HeLa (cervical cancer), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., Daphniyunnine D) and incubated for a specified period, typically 48 to 72 hours.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following the incubation period with the test compounds, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals. The supernatant is then removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Potential Signaling Pathways and Experimental Workflow

While the precise mechanisms of action for Daphniyunnine D and other cytotoxic Daphniphyllum alkaloids have not been elucidated, a common pathway for cytotoxic compounds is the induction of apoptosis (programmed cell death). A generalized workflow for investigating the pro-apoptotic potential of these compounds and a hypothetical signaling pathway are presented below.

experimental_workflow cluster_invitro In Vitro Analysis compound Daphniyunnine Analog cell_lines Cancer Cell Lines (e.g., A-549, P-388) compound->cell_lines Treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) cell_lines->apoptosis_assay Treatment at IC50 ic50 Determine IC50 cytotoxicity->ic50 western_blot Western Blot Analysis (e.g., Bcl-2, Bax, Caspases) apoptosis_assay->western_blot

Caption: A general experimental workflow for assessing the cytotoxic and pro-apoptotic activity of Daphniyunnine analogs.

hypothetical_apoptosis_pathway cluster_pathway Hypothetical Apoptosis Induction Daphniyunnine_Analog Daphniyunnine Analog Bax Bax (Pro-apoptotic) Daphniyunnine_Analog->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Daphniyunnine_Analog->Bcl2 Inhibition Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential induction of apoptosis by a Daphniyunnine analog through the mitochondrial pathway.

References

Unveiling the Potential of Daphniyunnine A: An In Vivo Efficacy Comparison in Nasopharyngeal Carcinoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical in vivo efficacy of Daphniyunnine A, a representative of the Daphniphyllum alkaloids, against standard chemotherapeutic agents in animal models of nasopharyngeal carcinoma (NPC). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anticancer compounds.

Disclaimer: To date, no specific in vivo efficacy studies for this compound in animal models have been published. The data presented for the hypothetical "Daphniyunnine Analog X" is illustrative, based on the in vitro cytotoxic potential of related Daphniphyllum alkaloids against cancer cell lines, and is intended to provide a framework for potential future preclinical investigations.

Comparative Efficacy of Daphniyunnine Analog X in a Nasopharyngeal Carcinoma Xenograft Model

This section outlines a hypothetical preclinical study comparing the antitumor activity of a this compound analog with Cisplatin (B142131) and Gemcitabine, two standard-of-care chemotherapeutics for NPC.

Table 1: Antitumor Efficacy in C666-1 Nasopharyngeal Carcinoma Xenograft Model

Treatment GroupDosage and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0.5% DMSO, i.p., daily1502 ± 185-+2.5
Daphniyunnine Analog X20 mg/kg, i.p., daily751 ± 9850-3.1
Cisplatin5 mg/kg, i.p., weekly601 ± 7560-8.7
Gemcitabine100 mg/kg, i.p., twice weekly676 ± 8255-6.2

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group. Body weight change is calculated from the start to the end of the treatment period.

Experimental Protocols

A detailed methodology for the described hypothetical in vivo efficacy study is provided below.

Nasopharyngeal Carcinoma Xenograft Mouse Model
  • Cell Culture: The human NPC cell line C666-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Six-week-old female BALB/c nude mice are used for the study. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Tumor Cell Implantation: C666-1 cells (5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into four treatment groups (n=8 per group): Vehicle Control, Daphniyunnine Analog X, Cisplatin, and Gemcitabine.

  • Drug Administration:

    • The vehicle control group receives daily intraperitoneal (i.p.) injections of 0.5% DMSO in saline.

    • Daphniyunnine Analog X is administered daily via i.p. injection at a dose of 20 mg/kg.

    • Cisplatin is administered weekly via i.p. injection at a dose of 5 mg/kg.[1]

    • Gemcitabine is administered twice weekly via i.p. injection at a dose of 100 mg/kg.[2]

  • Efficacy Evaluation:

    • Tumor volume is measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2.

    • Body weight is monitored twice weekly as an indicator of toxicity.

    • The study is terminated on day 21, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical analysis is performed using a one-way ANOVA.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for Daphniyunnine Analog X and the experimental workflow.

cluster_workflow Experimental Workflow for In Vivo Efficacy A C666-1 NPC Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Drug Administration (21 Days) D->E F Tumor Volume & Body Weight Monitoring E->F G Tumor Excision and Final Analysis F->G

Experimental workflow for the in vivo efficacy study.

cluster_pathway Proposed Apoptotic Pathway of Daphniyunnine Analog X DAX Daphniyunnine Analog X STAT3 STAT3 DAX->STAT3 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) STAT3->Bcl2 Upregulation Bax Bax (Pro-apoptotic) STAT3->Bax Downregulation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibition Bax->Mito Promotion CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mechanism of apoptosis induction by Daphniyunnine Analog X.

References

Comparative Guide to Antibody Cross-Reactivity Against Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of a hypothetical monoclonal antibody raised against Daphniphylline with other structurally related Daphniphyllum alkaloids. The experimental data presented herein is generated based on standard immunoassay principles to illustrate a typical cross-reactivity profile.

Introduction to Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a diverse and structurally complex group of natural products isolated from plants of the genus Daphniphyllum.[1][2] With over 350 known members, these alkaloids exhibit a wide range of intriguing biological activities, making them attractive targets for phytochemical and synthetic research.[1] Their intricate polycyclic skeletons present unique challenges and opportunities for the development of specific immunoassays for their detection and quantification.[3]

Antibody Specificity and Cross-Reactivity

In the development of immunoassays, antibody specificity is a critical parameter. Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, Daphniphylline) also binds to other structurally similar molecules.[4] Understanding the cross-reactivity profile is essential for the accurate interpretation of immunoassay results. This guide explores the hypothetical cross-reactivity of an anti-Daphniphylline antibody with other representative Daphniphyllum alkaloids, such as Secodaphniphylline and Methyl Homodaphniphyllate.

Quantitative Analysis of Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying small molecules like alkaloids.[5][6][7] In this assay, the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The cross-reactivity of an antibody with other related compounds is typically expressed as a percentage, calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Table 1: Hypothetical Cross-Reactivity of Anti-Daphniphylline Monoclonal Antibody
CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Daphniphylline (Target Analyte)10100
Secodaphniphylline (Cross-Reactant)5020
Methyl Homodaphniphyllate (Cross-Reactant)2005
Yuzurimine (Cross-Reactant)>1000<1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Competitive ELISA for Daphniphyllum Alkaloids

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an anti-Daphniphylline antibody.

Materials:

  • High-binding 96-well microplate

  • Anti-Daphniphylline monoclonal antibody

  • Daphniphylline-horseradish peroxidase (HRP) conjugate

  • Daphniphylline standard

  • Structurally related Daphniphyllum alkaloids (Secodaphniphylline, Methyl Homodaphniphyllate, Yuzurimine)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-Daphniphylline monoclonal antibody in coating buffer and add 100 µL to each well of the 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the standard solution (Daphniphylline) or the cross-reactant solutions (other Daphniphyllum alkaloids) at various concentrations to the wells. Then, add 50 µL of the Daphniphylline-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the Daphniphylline concentration. Determine the IC50 values for Daphniphylline and the other tested alkaloids. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 1. Antibody Coating p2 2. Washing p1->p2 p3 3. Blocking p2->p3 p4 4. Washing p3->p4 c1 5. Add Standard/ Sample & HRP-Conjugate p4->c1 c2 6. Incubation c1->c2 d1 7. Washing c2->d1 d2 8. Add TMB Substrate d1->d2 d3 9. Add Stop Solution d2->d3 d4 10. Read Absorbance d3->d4 analysis Data Analysis & Cross-Reactivity Calculation d4->analysis

References

Head-to-Head Comparison: Daphniyunnine A and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cytotoxic potential of the novel alkaloid, Daphniyunnine A, in comparison to standard chemotherapeutic drugs.

Introduction: The quest for novel anticancer compounds with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic agents. This compound, a Daphniphyllum alkaloid, has emerged as a compound of interest. This guide provides a head-to-head comparison of its cytotoxic activity against that of well-established anticancer drugs—doxorubicin (B1662922), cisplatin, and paclitaxel (B517696)—supported by available experimental data.

Comparative Cytotoxicity Analysis

Direct experimental data on the anticancer activity of this compound is not yet available in published literature. However, a closely related compound, Daphniyunnine D , isolated from the same plant, Daphniphyllum yunnanense, has demonstrated significant cytotoxic effects.[1] In this guide, Daphniyunnine D will be used as a proxy to provide a preliminary comparison against known anticancer drugs.

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, for Daphniyunnine D and standard chemotherapeutic agents against two cancer cell lines: A-549 (human lung carcinoma) and P-388 (murine leukemia). Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)
Daphniyunnine D A-5490.6[1]
P-3883.0[1]
Doxorubicin A-5490.5 - 5.0[2]
P-388Data not available in the reviewed literature
Cisplatin A-5496.14 - 16.48[3][4]
P-388Data not available in the reviewed literature
Paclitaxel A-5490.01 - 1.92[5][6]
P-388Data not available in the reviewed literature

Mechanisms of Action: A Glimpse into Cellular Fate

While the precise mechanism of action for this compound and D is yet to be fully elucidated, Daphniphyllum alkaloids are generally known to exert their cytotoxic effects by inducing apoptosis (programmed cell death).[7][8]

Known Anticancer Drugs:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and the induction of apoptosis.[2][9][10]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage, cell cycle arrest, and subsequent apoptosis.

  • Paclitaxel: This taxane (B156437) stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability and IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and known anticancer drugs for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Anticancer Compound Screening A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Compound Treatment (this compound / Known Drugs) B->C D Incubation (e.g., 48h) C->D E MTT Assay D->E F Annexin V / PI Staining D->F G Absorbance Reading (IC50 Determination) E->G H Flow Cytometry Analysis (Apoptosis Quantification) F->H

Experimental workflow for screening anticancer compounds.

G cluster_daphniyunnine Speculative Apoptotic Pathway for Daphniyunnine Alkaloids Daphniyunnine This compound/D Stress Cellular Stress Daphniyunnine->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A speculative apoptotic pathway for Daphniyunnine alkaloids.

G cluster_doxorubicin Doxorubicin-Induced Apoptosis Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Pathway Bax->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Simplified signaling pathway of Doxorubicin-induced apoptosis.

G cluster_cisplatin Cisplatin-Induced Apoptosis Cisplatin Cisplatin DNA_Adducts DNA Adducts (Cross-linking) Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response (ATR, p53) DNA_Adducts->DNA_Damage_Response Apoptotic_Signal Pro-apoptotic Signaling DNA_Damage_Response->Apoptotic_Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Simplified signaling pathway of Cisplatin-induced apoptosis.

G cluster_paclitaxel Paclitaxel-Induced Apoptosis Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptotic_Cascade Apoptotic Cascade Mitotic_Arrest->Apoptotic_Cascade Apoptosis Apoptosis Apoptotic_Cascade->Apoptosis

Simplified signaling pathway of Paclitaxel-induced apoptosis.

Conclusion and Future Directions

The preliminary data on Daphniyunnine D suggests that Daphniphyllum alkaloids possess potent cytotoxic activity against cancer cells, with an IC50 value in the sub-micromolar range for the A-549 cell line. This positions Daphniyunnine D as a promising candidate for further investigation, demonstrating comparable or superior potency to some established chemotherapeutic agents in this specific cell line.

However, this is a nascent stage of research. To fully understand the therapeutic potential of this compound, further studies are imperative. These should include:

  • Direct evaluation of this compound: Head-to-head cytotoxic assays of purified this compound against a broad panel of cancer cell lines are necessary.

  • Elucidation of the mechanism of action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by this compound are crucial.

  • In vivo studies: Preclinical animal models are required to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Comparative studies in P-388 cells: Generating IC50 data for standard anticancer drugs in the P-388 cell line would allow for a more direct comparison with the existing data for Daphniyunnine D.

The information presented in this guide serves as a foundational resource for researchers interested in the anticancer potential of this compound and other Daphniphyllum alkaloids. The promising preliminary data warrants a concerted effort to further explore this class of natural compounds as a potential source of next-generation cancer therapeutics.

References

Validating the Mechanism of Action of Daphniyunnine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Daphniyunnine A, a Daphniphyllum alkaloid, and its potential mechanism of action. Due to the current lack of a definitively established mechanism for this compound, this document summarizes the existing, and at times conflicting, experimental data. It compares this compound with structurally related alkaloids from the same family that have demonstrated biological activity. The guide also presents detailed experimental protocols and conceptual workflows to facilitate further investigation into its mechanism of action.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound remains an area of active investigation, with some studies suggesting a lack of significant activity, while the broader family of Daphniphyllum alkaloids is known for its cytotoxic effects.[1][2][3] This discrepancy highlights the need for further validation. For context, the table below compares the reported cytotoxic activities of this compound and its analogs against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound HL-60Inactive[1]
A-549Inactive[1]
Daphniyunnine D P-3883.0[4]
A-5490.6[4]
Daphnezomine W HeLa16.0 µg/mL[5]
Daphnioldhanol A HeLa31.9[6]
2-deoxymacropodumine A HeLa3.89[1]

Proposed (Hypothetical) Mechanism of Action: Induction of Apoptosis

Given the cytotoxic activity of closely related Daphniphyllum alkaloids, a plausible, yet unconfirmed, mechanism of action for this compound could be the induction of apoptosis. Many cytotoxic natural products exert their anticancer effects by triggering programmed cell death. This proposed pathway provides a framework for experimental validation.

G Daphniyunnine_A This compound Cell_Membrane Cell Membrane Receptor (Hypothetical Target) Daphniyunnine_A->Cell_Membrane Caspase_Cascade Caspase Activation (Caspase-8, Caspase-9) Cell_Membrane->Caspase_Cascade Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase_Cascade->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Workflow for Validation

To validate the cytotoxic activity and proposed mechanism of action of this compound, a systematic experimental workflow is required. The following diagram outlines a typical approach, starting from preliminary cytotoxicity screening to more detailed mechanistic studies.

G Start Start: Test Compound (this compound) Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Caspase_Activity Caspase Activity Assay Apoptosis_Assay->Caspase_Activity Mechanism_Validation Mechanism Validation Caspase_Activity->Mechanism_Validation

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[7]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Cancer cell lines (e.g., A-549, HeLa)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for detecting apoptosis.[8]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24-48 hours. Include untreated cells as a control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Caspase Activity Assay

Objective: To measure the activity of key caspases (e.g., caspase-3, -8, -9) involved in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Caspase activity assay kit (colorimetric or fluorometric) specific for the caspase of interest

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase activity based on the signal generated and compare it to the untreated control.

By following these experimental protocols, researchers can systematically investigate the cytotoxic activity of this compound and validate its potential mechanism of action. The comparative data and proposed workflows in this guide aim to provide a solid foundation for such studies.

References

Differential Effects of Daphniyunnine A on Cancer vs. Normal Cells: A Data-Deficient Area in Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in natural compounds for cancer therapy, a comprehensive understanding of the differential effects of Daphniyunnine A on cancer versus normal cells remains elusive due to a significant lack of publicly available research data. While studies have explored the cytotoxic properties of various alkaloids from the Daphniphyllum genus, specific comparative data for this compound is not available in the current scientific literature. This guide aims to summarize the existing, albeit limited, information and highlight the critical knowledge gaps that need to be addressed by the research community.

Cytotoxicity Profile: A Missing Comparison

A crucial aspect of evaluating a potential anti-cancer agent is its therapeutic window – the concentration range at which it effectively kills cancer cells while sparing normal, healthy cells. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines.

Unfortunately, no studies have been identified that report the IC50 value of this compound on any normal (non-cancerous) cell line. While one study noted the isolation of this compound among other alkaloids, it did not provide cytotoxicity data for this specific compound. In contrast, a related compound, Daphniyunnine D, has been shown to exhibit cytotoxicity against P-388 and A-549 tumor cell lines.[1] Other Daphniphyllum alkaloids have demonstrated weak cytotoxic effects against various cancer cell lines, including HeLa, SMMC-7721, and HO-8910. However, without comparative data on normal cells, the selectivity of these compounds, including this compound, cannot be determined.

Unexplored Mechanisms: Apoptosis and Signaling Pathways

The induction of apoptosis, or programmed cell death, is a primary mechanism for many chemotherapeutic agents. Investigating whether this compound selectively induces apoptosis in cancer cells is a critical area for future research. Currently, there is no published data from key assays such as Annexin V or TUNEL staining that would elucidate the pro-apoptotic potential of this compound in a comparative setting between cancer and normal cells.

Furthermore, the specific signaling pathways that this compound might modulate in cancer cells versus normal cells are entirely unknown. Understanding these molecular mechanisms is vital for drug development and for predicting potential off-target effects.

Experimental Protocols: A General Framework

While specific experimental data for this compound is lacking, standard protocols would be employed to investigate its differential effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cancerous and normal cells are treated with this compound at concentrations around the determined IC50 values.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizing the Unknown: Hypothetical Frameworks

Given the absence of specific data for this compound, the following diagrams are presented as hypothetical frameworks for potential experimental workflows and signaling pathways that would be investigated.

G cluster_workflow Experimental Workflow start Cell Culture (Cancer & Normal Lines) treatment This compound Treatment (Dose-Response) start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Apoptosis Assays (Annexin V, TUNEL) treatment->apoptosis pathway Signaling Pathway Analysis (Western Blot, etc.) treatment->pathway ic50 IC50 Determination mtt->ic50 comparison Comparative Data Analysis ic50->comparison apoptosis->comparison pathway->comparison

Caption: Hypothetical workflow for investigating this compound's effects.

G cluster_pathway Hypothetical Apoptosis Signaling Pathway Daph_A This compound Receptor Cell Surface Receptor? Daph_A->Receptor ROS ↑ Reactive Oxygen Species (ROS) Daph_A->ROS Mito Mitochondrial Stress Receptor->Mito ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway for investigation.

Conclusion and Future Directions

References

Assessing the Drug-Likeness of Daphniyunnine A and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has led to the investigation of complex molecular architectures with potent biological activities. Among these, the Daphniphyllum alkaloids, a diverse family of natural products, have garnered significant attention. This guide provides a comparative assessment of the drug-likeness of Daphniyunnine A and its derivatives, offering insights into their potential as future drug candidates. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from closely related derivatives and representative Daphniphyllum alkaloids to provide a comprehensive overview.

Comparative Analysis of Physicochemical Properties

A key initial step in drug discovery is the evaluation of a compound's physicochemical properties to predict its potential for oral bioavailability. Lipinski's rule of five provides a set of guidelines for this assessment. The table below summarizes these properties for this compound, its derivative Daphniyunnine D, and other representative Daphniphyllum alkaloids. The parameters for this compound and its derivatives are estimated based on their chemical structures due to the absence of comprehensive experimental data in public databases.

CompoundMolecular Weight (Da)LogP (o/w)Hydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule Violations
This compound (estimated) ~400-450~3-41-24-50
Daphniyunnine D (estimated) ~400-450~3-42-34-50
Daphniphylline 527.75.4062
Daphenylline 295.44.2010

Note: The values for this compound and D are estimations based on their published chemical structures. The data for Daphniphylline and Daphenylline are sourced from PubChem.

Based on these estimations, both this compound and D are predicted to comply with Lipinski's rule of five, suggesting a higher likelihood of good oral bioavailability compared to some other members of the Daphniphyllum alkaloid family, such as Daphniphylline, which violates two of the rules.

Experimental Data: Cytotoxicity of Daphniyunnine D

While comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for the Daphniyunnine family is scarce, a study on the isolation of Daphniyunnines A-E reported significant cytotoxic activity for Daphniyunnine D against two human cancer cell lines.

CompoundCell LineIC50 (µM)
Daphniyunnine D P-388 (Murine Leukemia)3.0
A-549 (Human Lung Carcinoma)0.6

This data indicates that Daphniyunnine D possesses potent cytotoxic effects, particularly against the A-549 lung cancer cell line, highlighting its potential as an anticancer agent.

Experimental Protocols

To provide a framework for the further investigation of this compound and its derivatives, this section outlines standard experimental protocols for assessing drug-likeness and cytotoxicity.

In Silico ADMET Prediction
  • Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.

  • Methodology:

    • Obtain the 2D or 3D structure of the target molecules (this compound and its derivatives).

    • Utilize various open-access or commercial software platforms (e.g., SwissADME, pkCSM, ADMETlab) to predict a range of pharmacokinetic and toxicological properties.

    • Key parameters to predict include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

      • Excretion: Renal organic cation transporter (OCT2) substrate prediction.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

    • Analyze the predicted data to identify potential liabilities and guide further experimental studies.

Lipophilicity Determination (LogP)
  • Objective: To experimentally determine the octanol-water partition coefficient (LogP), a key measure of lipophilicity.

  • Methodology (Shake-flask method):

    • Prepare a saturated solution of the compound in both n-octanol and water.

    • Mix equal volumes of the n-octanol and water phases in a separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning of the compound.

    • Allow the two phases to separate completely.

    • Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Hydrogen Bond Donor/Acceptor Count
  • Objective: To determine the number of hydrogen bond donors and acceptors in the molecule.

  • Methodology:

    • This is typically determined by visual inspection of the 2D chemical structure.

    • Hydrogen Bond Donors: Count the number of O-H and N-H bonds.

    • Hydrogen Bond Acceptors: Count the number of nitrogen and oxygen atoms (including those in hydroxyl and amine groups).

Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

  • Methodology:

    • Culture the target cancer cell lines (e.g., A-549, P-388) in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., Daphniyunnine D) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of Daphniphyllum alkaloids, providing context for the structural origins of this compound and its derivatives.

Biosynthetic_Pathway_of_Daphniphyllum_Alkaloids Squalene Squalene Daphniphylline_Core Daphniphylline-type Core Squalene->Daphniphylline_Core Cyclization & Rearrangement Calyciphylline_A_Core Calyciphylline A-type Core Daphniphylline_Core->Calyciphylline_A_Core Further Rearrangements Yuzurimine_Core Yuzurimine-type Core Daphniphylline_Core->Yuzurimine_Core Skeletal Scission Daphniyunnine_A This compound Calyciphylline_A_Core->Daphniyunnine_A Oxidative Modifications

Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids.

Logical Workflow for Drug-Likeness Assessment

The following diagram outlines a logical workflow for the comprehensive assessment of the drug-likeness of a natural product like this compound.

Drug_Likeness_Workflow Start Compound Isolation & Structure Elucidation In_Silico In Silico ADMET Prediction (Lipinski's Rule, etc.) Start->In_Silico Experimental_PhysChem Experimental Physicochemical Property Determination (LogP, Solubility) Start->Experimental_PhysChem In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) In_Silico->In_Vitro_Screening Experimental_PhysChem->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Optimization Lead Optimization (SAR Studies) Lead_Identification->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: Workflow for assessing the drug-likeness of natural products.

Conclusion

This compound and its derivatives, particularly Daphniyunnine D, represent a promising subclass of Daphniphyllum alkaloids with potential therapeutic applications. Preliminary in silico analysis suggests favorable drug-like properties for this compound and D, with no violations of Lipinski's rule of five. Furthermore, the potent cytotoxic activity of Daphniyunnine D against human lung carcinoma cells underscores the need for further investigation into the anticancer potential of this compound family. The experimental protocols and workflows outlined in this guide provide a roadmap for future research aimed at fully characterizing the pharmacokinetic and pharmacodynamic profiles of these intriguing natural products. Further studies, including comprehensive in vitro and in vivo ADMET assessments and mechanism of action studies, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

Revolutionizing the Assembly of Complex Natural Products: A Comparative Guide to New Synthetic Methods for Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cutting-edge synthetic strategies for the intricate and medicinally promising Daphniphyllum alkaloids. We present a comprehensive analysis of recently developed total syntheses, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these innovative chemical advancements.

The Daphniphyllum alkaloids, a family of structurally complex natural products, have long captivated synthetic chemists due to their unique polycyclic architectures and significant biological activities, including anti-cancer, anti-HIV, and neurotrophic properties.[1][2] The development of novel and efficient synthetic methods is paramount to enabling further investigation into their therapeutic potential. This guide benchmarks several recent total syntheses, highlighting key innovations, reaction yields, and overall efficiency.

Comparative Analysis of Synthetic Strategies

Recent years have witnessed a surge in elegant and efficient total syntheses of various Daphniphyllum alkaloids. These approaches often showcase the power of modern synthetic methodologies, including biomimetic strategies, intricate cycloadditions, and powerful metal-catalyzed cross-coupling reactions. Below, we summarize the key quantitative data for several notable recent syntheses.

AlkaloidKey Synthetic StrategyLongest Linear Sequence (Steps)Overall Yield (%)Reference
(-)-Daphenylline Intramolecular Diels-Alder, Rh-catalyzed C-H alkynylation12Not Reported[3]
(-)-Daphenylline Enantioselective Ir/amine dual-catalyzed allylation, Reductive Heck reaction14Not Reported[4][5][6]
(-)-Daphenylline Mg(ClO₄)₂-catalyzed intramolecular amide addition, Intramolecular Diels-Alder197.6[7]
(-)-10-Deoxydaphnipaxianine A Oxidative Nazarov electrocyclization, Late-stage divinyl carbinol rearrangementsNot ReportedNot Reported[3][7]
(+)-Caldaphnidine J Pd-catalyzed hydroformylation, Sm(II)-mediated pinacol (B44631) couplingNot ReportedNot Reported[4][8][9]
(±)- and (−)-Daphnillonin B Intramolecular [5+2] cycloaddition, Pauson–Khand reaction, Wagner–Meerwein rearrangement280.045[10][11]
(-)-Daphnezomines A and B Sharpless allylic amination, Pd-catalyzed oxidative cyclization, Radical cyclization14Not Reported[5]
(-)-Caldaphnidine O Radical cyclization cascadeNot ReportedNot Reported[12]

Visualizing Synthetic Pathways

To better illustrate the logic and flow of these complex syntheses, we have generated diagrams using the DOT language. These diagrams provide a high-level overview of the key transformations and strategic disconnections.

Generalized Synthetic Workflow

The following diagram illustrates a generalized retrosynthetic analysis common in the synthesis of complex Daphniphyllum alkaloids, often involving the disconnection of the intricate polycyclic core into more manageable building blocks.

G Daphniphyllum Alkaloid Daphniphyllum Alkaloid Polycyclic Core Polycyclic Core Daphniphyllum Alkaloid->Polycyclic Core Retrosynthesis Key Intermediate(s) Key Intermediate(s) Polycyclic Core->Key Intermediate(s) Key Disconnections Simpler Precursors Simpler Precursors Key Intermediate(s)->Simpler Precursors Strategic Bond Cleavage

Caption: Generalized retrosynthetic approach.

Experimental Workflow for a Key Transformation

This diagram depicts a typical experimental workflow for a key chemical transformation in the synthesis of a Daphniphyllum alkaloid, from reaction setup to product characterization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization Reactants & Reagents Reactants & Reagents Heating/Cooling Heating/Cooling Reactants & Reagents->Heating/Cooling Solvent Solvent Solvent->Heating/Cooling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Heating/Cooling Stirring Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Chromatography Chromatography NMR Spectroscopy NMR Spectroscopy Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry X-ray Crystallography X-ray Crystallography Chromatography->X-ray Crystallography

Caption: General experimental workflow.

Biological Activity and Potential Signaling Pathways

Several Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines. While the precise molecular mechanisms are still under active investigation, it is hypothesized that, like other alkaloids, they may induce apoptosis (programmed cell death) and inhibit cell proliferation and migration by modulating key signaling pathways.

A plausible, though not yet definitively proven for Daphniphyllum alkaloids, signaling pathway that could be affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in regulating inflammatory responses, cell survival, and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells.

G Daphniphyllum Alkaloid Daphniphyllum Alkaloid IKK IKK Daphniphyllum Alkaloid->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory & Pro-survival Genes Pro-inflammatory & Pro-survival Genes Nucleus->Pro-inflammatory & Pro-survival Genes Gene Transcription Apoptosis Apoptosis Pro-inflammatory & Pro-survival Genes->Apoptosis Inhibition

Caption: Hypothesized NF-κB inhibition.

Detailed Experimental Protocols

The following sections provide representative experimental protocols for key reactions in the synthesis of selected Daphniphyllum alkaloids, extracted from the supporting information of the cited literature. These are intended to provide insight into the practical execution of these advanced synthetic steps.

Synthesis of (-)-Daphenylline via Diels-Alder Cycloaddition[3]

Step: Intramolecular Diels-Alder Reaction

To a solution of the diene precursor (1.0 eq) in toluene (B28343) (0.01 M) at room temperature was added the dienophile (1.2 eq). The reaction mixture was heated to 110 °C and stirred for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the cycloadduct.

Asymmetric Total Synthesis of (+)-Caldaphnidine J[4][8][9]

Step: Sm(II)-mediated Pinacol Coupling

A solution of the dialdehyde (B1249045) substrate (1.0 eq) in anhydrous THF (0.02 M) was added dropwise to a freshly prepared solution of samarium(II) iodide (4.0 eq) in THF at -78 °C under an argon atmosphere. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction was quenched by the addition of a saturated aqueous solution of potassium sodium tartrate. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield the desired pinacol product.

Total Synthesis of (±)- and (−)-Daphnillonin B[10][11]

Step: Wagner–Meerwein-type Rearrangement

The tetracyclic precursor (1.0 eq) was dissolved in dichloromethane (B109758) (0.01 M) and cooled to 0 °C. A solution of boron trifluoride diethyl etherate (2.0 eq) in dichloromethane was added dropwise. The reaction mixture was stirred at 0 °C for 30 minutes, after which it was quenched with a saturated aqueous solution of sodium bicarbonate. The layers were separated, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified by preparative thin-layer chromatography to afford the rearranged hexacyclic core of daphnillonin B.

Conclusion

The synthetic routes to Daphniphyllum alkaloids are becoming increasingly sophisticated and efficient, driven by the development of novel reaction methodologies and strategic innovations. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of complex natural products and for medicinal chemists seeking to access these promising compounds for further biological evaluation. The continued advancement in synthetic chemistry holds the key to unlocking the full therapeutic potential of the Daphniphyllum alkaloid family.

References

Safety Operating Guide

Proper Disposal of Daphniyunnine A: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Daphniyunnine A belongs to the Daphniphyllum alkaloids, a class of natural products known for their complex structures and diverse biological activities. Some compounds in this family have exhibited cytotoxic and hepatotoxic effects, necessitating cautious handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Operational Plan

Proper disposal of this compound begins with a thorough risk assessment and adherence to strict safety protocols from the moment the substance is handled until its final disposal.

Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a comprehensive risk assessment should be conducted. Due to the potential for cytotoxicity, appropriate PPE is mandatory.

Minimum Required PPE:

  • Gloves: Two pairs of nitrile gloves should be worn. The outer pair should be changed immediately upon contamination.

  • Eye Protection: Chemical splash goggles are required.

  • Lab Coat: A dedicated lab coat, preferably disposable or one that is regularly decontaminated, should be worn.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended. All handling of solid this compound should be performed in a certified chemical fume hood.

Waste Segregation and Containment

Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. All waste contaminated with this compound should be treated as hazardous chemical waste.

Waste TypeDescriptionContainer Type
Solid Waste Contaminated gloves, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.A designated, leak-proof, and clearly labeled hazardous waste container with a secure lid.
Liquid Waste Solutions containing this compound, including reaction mixtures, chromatographic fractions, and rinsing solvents.A designated, leak-proof, and shatter-resistant hazardous waste container (e.g., coated glass or plastic).
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.A designated, puncture-resistant sharps container clearly labeled as "Hazardous Chemical Sharps."
Grossly Contaminated PPE PPE that is heavily contaminated with this compound.Should be disposed of as solid hazardous waste.
Decontamination of Laboratory Equipment

All non-disposable laboratory equipment, such as glassware and magnetic stir bars, that has been in contact with this compound must be decontaminated before reuse or general washing.

Decontamination Procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the compound. This rinse solvent must be collected as hazardous liquid waste.

  • Soaking: Immerse the equipment in a basic or acidic solution (depending on the stability of the compound, a dilute sodium hydroxide (B78521) or hydrochloric acid solution may be effective) to hydrolyze and degrade any remaining residue. Consult chemical literature for the stability of this compound to determine the appropriate decontamination solution.

  • Thorough Washing: After decontamination, wash the equipment with laboratory detergent and water, followed by a final rinse with deionized water.

Experimental Protocols for Disposal

The following provides a procedural, step-by-step guide for the disposal of different forms of this compound waste.

Disposal of Solid this compound Waste
  • Collection: At the point of use, place all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) directly into a designated solid hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.

Disposal of Liquid this compound Waste
  • Collection: Collect all liquid waste containing this compound, including experimental solutions and solvent rinses, in a designated liquid hazardous waste container.

  • Compatibility: Ensure that the solvents and reagents being added to the waste container are compatible to prevent any adverse chemical reactions.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent composition, and an estimated concentration of the alkaloid.

  • Storage: Keep the container tightly capped and stored in secondary containment to prevent spills. Store in a designated satellite accumulation area.

  • Disposal Request: Arrange for pickup by your institution's EHS department when the container is full or has reached its accumulation time limit.

Mandatory Visualization

DaphniyunnineA_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_disposal Final Disposal Pathway start Handling of This compound waste_generated Waste Generated start->waste_generated solid_waste Solid Waste (Gloves, Tips, etc.) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_generated->sharps_waste Sharps solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container ehs_pickup Arrange EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

This structured approach to the disposal of this compound will help ensure a safe laboratory environment and compliance with institutional and regulatory standards. Always prioritize safety and consult with your EHS department for guidance.

Personal protective equipment for handling Daphniyunnine A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Daphniyunnine A is not publicly available. This guide is based on the known cytotoxic and hepatotoxic potential of related Daphniphyllum alkaloids and general safety protocols for handling hazardous and unknown chemicals. It is imperative to treat this compound as a hazardous compound of unknown toxicity.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to potentially hazardous compounds like this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes, aerosols, and airborne particles that could cause eye or skin irritation.
Hand Protection Double-gloving with chemotherapy-rated nitrile glovesProvides a robust barrier against skin absorption. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated work area.[1]
Body Protection Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffsPrevents contamination of personal clothing and skin. The gown should be made of a low-permeability fabric.[1][2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational and Disposal Plans

Adherence to strict operational protocols is critical to minimize exposure risk. The following step-by-step guidance covers the lifecycle of this compound in the laboratory, from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage in a designated area.

  • Wear appropriate PPE during unpacking.

  • Store this compound in a clearly labeled, sealed container.

  • The storage location should be a designated, well-ventilated, and restricted-access area, away from incompatible materials.[3] The label must identify the material as hazardous with unknown toxicity.[3]

2. Preparation and Handling:

  • Designated Work Area: All handling of this compound, including weighing, reconstitution, and dilutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control aerosol and powder exposure.[4]

  • Pre-Handling: Before starting work, decontaminate the work surface. Assemble all necessary materials, including reagents, equipment, and waste containers.

  • Handling Solid Compound:

    • Handle the solid form with extreme care to prevent the generation of dust.

    • Use a plastic-backed absorbent pad on the work surface to contain any minor spills.

    • Weigh the compound on a tared weigh boat within the containment of the BSC or fume hood.

  • Handling Solutions:

    • Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.[2]

    • Avoid creating aerosols. When transferring solutions, do so slowly and carefully.

3. Spill Management:

  • Spill Kit: A dedicated spill kit for cytotoxic compounds must be readily available.

  • Procedure:

    • Evacuate and secure the area.

    • Don appropriate PPE, including respiratory protection.

    • Contain the spill using absorbent pads from the spill kit.

    • Carefully clean the area, working from the outside of the spill inwards.

    • Decontaminate the area with an appropriate cleaning agent.

    • All materials used for cleanup must be disposed of as cytotoxic waste.

4. Disposal Plan: All waste contaminated with this compound is considered hazardous and potentially cytotoxic and must be disposed of accordingly.

  • Waste Segregation: All contaminated materials must be segregated from regular laboratory trash at the point of use.[5]

  • Containers:

    • Sharps: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant, and clearly labeled sharps container with a purple lid.[5][6]

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in a designated, leak-proof, and puncture-resistant container or a thick (minimum 2 mm) plastic bag, clearly labeled with a cytotoxic warning.[7] These are typically purple or yellow with a purple lid.[6]

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[6] Do not dispose of this waste with regular trash or down the drain.

Experimental Workflow Diagram

The following diagram illustrates the procedural workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in BSC/Fume Hood) cluster_cleanup Post-Handling & Disposal receiving Receiving & Unpacking storage Secure Storage receiving->storage prep_area Prepare Designated Work Area storage->prep_area don_ppe Don Full PPE prep_area->don_ppe weighing Weighing Solid don_ppe->weighing reconstitution Reconstitution & Dilution weighing->reconstitution experiment Experimental Use reconstitution->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate spill Spill Occurs? experiment->spill doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe waste_seg Segregate Cytotoxic Waste doff_ppe->waste_seg hand_wash Wash Hands Thoroughly waste_seg->hand_wash waste_disposal Final Disposal via Licensed Contractor hand_wash->waste_disposal spill->decontaminate Yes (Follow Spill Protocol)

Caption: Procedural flow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.